molecular formula C10H9N3O3 B1351464 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid CAS No. 51672-79-8

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Cat. No.: B1351464
CAS No.: 51672-79-8
M. Wt: 219.2 g/mol
InChI Key: AHKDQGZBLDBPNI-UHFFFAOYSA-N
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Description

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8) is a small molecule with the molecular formula C10H9N3O3 and a molecular weight of 219.20 g/mol . This compound features a benzotriazinone core, a privileged structure in medicinal chemistry known for a diverse range of pharmacological activities . As a key synthetic intermediate, it is used in the preparation of more complex molecules, such as N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides and dipeptide derivatives, via azide coupling methods with various amines and amino acid esters . These derivatives are of significant interest in scientific research, particularly in the development of novel anticancer agents. In vitro studies on human liver carcinoma cells (HepG2) have shown that certain synthesized compounds derived from this benzotriazinone scaffold exhibit potent cytotoxic activity, highlighting its value as a core structure in drug discovery . The compound should be handled with care, as it may cause skin and eye irritation and may be harmful if swallowed or if its dust is inhaled . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKDQGZBLDBPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401172
Record name 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51672-79-8
Record name 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8): A Compound with Limited Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, identified by the CAS number 51672-79-8. Despite a thorough investigation of scientific literature and chemical databases, it is evident that this specific compound is not extensively studied, with a notable absence of in-depth research on its synthesis, biological activity, and mechanism of action. This guide, therefore, serves to present the available chemical information and to contextualize the compound within the broader, well-researched fields of benzotriazine chemistry and PARP inhibition, highlighting the potential areas for future investigation.

Chemical Identity and Properties

This compound is a heterocyclic organic compound.[1][2][3][4] Its structure features a benzotriazine core, a bicyclic system containing a benzene ring fused to a triazine ring, substituted with a propanoic acid group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51672-79-8[2]
Molecular Formula C₁₀H₉N₃O₃[1][2]
Molecular Weight 219.19 g/mol [1][2][3]
Appearance Solid (predicted)[1][2]
InChI Key AHKDQGZBLDBPNI-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

A potential, though unverified, synthetic pathway for the target molecule could involve the alkylation of a 1,2,3-benzotriazin-4(3H)-one precursor with a 3-halopropanoic acid derivative.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 1,2,3-Benzotriazin-4(3H)-one Reaction Alkylation Reactant1->Reaction Reactant2 3-Halopropanoic acid derivative Reactant2->Reaction Product This compound Reaction->Product Base

Caption: Hypothetical synthesis of the target compound.

It is important to emphasize that this is a theoretical pathway and would require experimental validation.

Potential as a PARP Inhibitor: A Mechanistic Hypothesis

While there is no direct evidence in the scientific literature to classify this compound as a PARP (Poly (ADP-ribose) polymerase) inhibitor, its benzotriazine core is a structural motif found in various biologically active compounds, including some developed for cancer research.[6][7] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality.[8][9]

In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), the cells become heavily reliant on PARP-mediated single-strand break repair.[8][9] Inhibition of PARP leads to the accumulation of single-strand breaks, which, during DNA replication, are converted into double-strand breaks.[10] In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[9][10]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_parp PARP Pathway cluster_hr Homologous Recombination (HR) cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse PARP PARP Enzyme SSB->PARP activates HR_Repair HR Repair Pathway DSB->HR_Repair repaired in normal cells HR_Deficient HR Deficient (e.g., BRCA1/2 mutation) DSB->HR_Deficient unrepaired in cancer cells PARP->SSB repairs PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: General mechanism of PARP inhibition leading to synthetic lethality.

Given the structural similarities of the benzotriazine moiety to other heterocyclic scaffolds known to interact with enzymatic targets, it is plausible that this compound could exhibit inhibitory activity against PARP or other enzymes involved in DNA repair. However, this remains a hypothesis pending experimental verification.

Review of Biological Activities of Structurally Related Compounds

The benzotriazole and benzotriazine scaffolds are present in a wide range of compounds with demonstrated biological activities, particularly in oncology.[6][7][11]

  • Anticancer Activity: Various benzotriazole derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast, lung, and prostate cancer.[7] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11][12][13]

  • Enzyme Inhibition: The benzotriazole nucleus is a key component of inhibitors for various enzymes, including protein kinases, which are critical for cancer cell signaling.[7]

  • Antimicrobial Activity: Certain benzotriazole derivatives have also been investigated for their antimicrobial properties.[14]

While these findings for related compounds are encouraging, it is crucial to note that biological activity is highly specific to the overall molecular structure. Therefore, direct extrapolation of these activities to this compound is not scientifically sound without dedicated experimental evaluation.

Proposed Experimental Workflow for Evaluation

For researchers interested in investigating the potential of this compound, a structured experimental workflow is recommended.

Experimental_Workflow Start Compound Acquisition/Synthesis Purity Purity & Structural Confirmation (NMR, MS, HPLC) Start->Purity PARP_Assay In Vitro PARP Inhibition Assay Purity->PARP_Assay Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) PARP_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Cell_Lines Cancer Cell Lines (HR-deficient vs. HR-proficient) Cell_Lines->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanism_Studies->Apoptosis DNA_Damage DNA Damage Response (γ-H2AX staining) Mechanism_Studies->DNA_Damage In_Vivo In Vivo Xenograft Studies Mechanism_Studies->In_Vivo

Caption: A proposed workflow for the biological evaluation of the topic compound.

Step-by-Step Methodologies:

  • Compound Procurement and Characterization: The compound can be sourced from commercial suppliers. Purity and structural integrity should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • In Vitro PARP Inhibition Assay:

    • Utilize a commercially available PARP enzyme assay kit.

    • Prepare a dilution series of the test compound.

    • Incubate the PARP enzyme with a DNA substrate in the presence of the compound.

    • Measure the incorporation of biotinylated-NAD+ to determine PARP activity.

    • Calculate the IC₅₀ value to quantify the inhibitory potency.

  • Cell-Based Assays:

    • Cell Viability: Treat a panel of cancer cell lines, including both homologous recombination-deficient (e.g., BRCA1/2 mutant) and proficient lines, with increasing concentrations of the compound. Assess cell viability after a defined period (e.g., 72 hours) using an MTT or CellTiter-Glo assay.

    • Mechanism of Action: For cell lines showing significant growth inhibition, further investigate the underlying mechanism through:

      • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at specific phases.

      • Apoptosis Induction: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry, or by measuring caspase activation.

      • DNA Damage Response: Assess the induction of DNA double-strand breaks by immunofluorescent staining for γ-H2AX foci.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure but a notable lack of published research regarding its biological functions. Its benzotriazine core suggests a potential for bioactivity, and its structural features could hypothetically allow for interaction with enzymatic targets such as PARP.

This technical guide has provided the available information and outlined a clear, scientifically rigorous path for future research. The primary directive for any research group interested in this compound would be to undertake the fundamental experimental work to determine its biological activity, starting with its potential as a PARP inhibitor. Such studies would be essential to ascertain whether this compound holds any promise as a therapeutic agent or a research tool in the field of oncology and DNA repair.

References

An In-Depth Technical Guide to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth scientific insights and validated experimental methodologies.

Introduction: The Scientific Context of this compound

The benzotriazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a rigid benzotriazinone ring with a flexible propanoic acid side chain, make it a versatile building block for creating compounds with tailored pharmacological profiles.

Recent research has highlighted the potential of benzotriazinone derivatives as promising anticancer agents, particularly against hepatocellular carcinoma.[1][2] The exploration of compounds derived from this compound is therefore a focal point of contemporary cancer research, aiming to uncover new therapeutic strategies for this challenging disease.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₃[3][4]
Molecular Weight 219.197 g/mol [3][5]
CAS Number 51672-79-8[3][6]
Appearance Solid[3]
Purity Typically ≥97%[5]

Proposed Mechanism of Action in Cancer: Induction of Apoptosis and Cell Cycle Arrest

While the direct biological activity of this compound is a subject of ongoing investigation, studies on its derivatives suggest a potent anticancer effect mediated through the induction of apoptosis and cell cycle arrest.[7][8] The proposed mechanism of action for benzotriazinone derivatives in cancer cells, such as the HepG2 human liver carcinoma cell line, is multifaceted.[1]

These compounds are hypothesized to trigger the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death. This is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. A key event is the alteration of the Bax/Bcl-2 protein ratio, which governs mitochondrial integrity.[9][10] An increase in this ratio leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.[9]

Furthermore, benzotriazole derivatives have been observed to induce cell cycle arrest, predominantly in the G2/M phase.[7] This prevents cancer cells from progressing through mitosis and proliferating, thereby halting tumor growth.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Cell Cycle Regulation Benzotriazinone Derivative Benzotriazinone Derivative Bax Bax Benzotriazinone Derivative->Bax Upregulates Bcl2 Bcl2 Benzotriazinone Derivative->Bcl2 Downregulates G2M_Arrest G2/M Phase Arrest Benzotriazinone Derivative->G2M_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation G2M_Arrest->Proliferation

Caption: Proposed mechanism of anticancer activity.

Experimental Protocols

To facilitate further research into the biological effects of this compound and its derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[11]

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[12]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]

G A Seed HepG2 cells in 96-well plate B Treat with test compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing the distribution of cells in different phases of the cell cycle.[13]

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells and treat with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[6]

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cells using a flow cytometer.

Apoptosis Detection using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of this process.[5]

Protocol:

  • Cell Treatment: Induce apoptosis in HepG2 cells by treating with the test compound.

  • Cell Collection: Collect both adherent and floating cells and wash twice with cold PBS.[3]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and propidium iodide (PI).[4]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][14]

  • Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the stained cells by flow cytometry as soon as possible.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4]

G A Treat HepG2 cells to induce apoptosis B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V apoptosis assay.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.

It is crucial to consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This compound is a valuable scaffold in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Its derivatives have demonstrated promising activity against liver cancer cells, likely through the induction of apoptosis and cell cycle arrest. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. As with any scientific endeavor, a commitment to rigorous methodology and safety is essential for advancing our understanding and developing new treatments for human diseases.

References

Synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is strategically divided into two primary stages: the formation of the core heterocyclic scaffold, 1,2,3-benzotriazin-4(3H)-one, followed by its selective N-alkylation to introduce the propanoic acid side chain. This document will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed, field-tested experimental protocols, and outline the necessary analytical techniques for the characterization of the final compound. Safety considerations for all reagents and steps are also thoroughly addressed to ensure a self-validating and safe experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The 1,2,3-benzotriazin-4(3H)-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The derivatization of this core, particularly at the N-3 position, allows for the modulation of its physicochemical properties and biological targets. The title compound, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further derivatization, improve solubility, or interact with biological targets.

The synthetic strategy detailed herein is a robust and efficient two-step process. The initial step involves the diazotization of readily available 2-aminobenzamide (anthranilamide) to form the 1,2,3-benzotriazin-4(3H)-one ring. The subsequent step is a nucleophilic substitution reaction to introduce the propanoic acid side chain via N-alkylation. This approach is favored for its high yields and the relative accessibility of the starting materials.

Diagram 1: Overall Synthetic Strategy

Synthesis_Strategy cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Alkylation & Hydrolysis A 2-Aminobenzamide B 1,2,3-Benzotriazin-4(3H)-one A->B Diazotization (NaNO2, HCl) D Ethyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate B->D N-Alkylation (K2CO3, DMF) C Ethyl 3-bromopropanoate E This compound D->E Hydrolysis (NaOH, H2O/EtOH)

Caption: A two-step synthetic approach to the target molecule.

Experimental Protocols

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

The formation of the benzotriazinone ring is achieved through the diazotization of 2-aminobenzamide. This reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which then undergoes intramolecular cyclization to yield the desired heterocyclic core.

Diagram 2: Mechanism of 1,2,3-Benzotriazin-4(3H)-one Formation

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization A 2-Aminobenzamide B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 1,2,3-Benzotriazin-4(3H)-one B->C Spontaneous Alkylation_Hydrolysis A 1,2,3-Benzotriazin-4(3H)-one B Reaction Mixture (DMF, K2CO3, Ethyl 3-bromopropanoate) A->B C Heating and Stirring B->C D Work-up and Isolation of Ester C->D E Hydrolysis (NaOH, EtOH/H2O) D->E F Acidification and Precipitation E->F G Final Product F->G

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and deductive reasoning required for the complete structure elucidation of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of molecular characterization. We will explore the synergistic application of modern spectroscopic techniques to piece together the molecular puzzle, ensuring each step is self-validating and grounded in established scientific principles.

Introduction: The Importance of Structural Certainty

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological systems. This compound, a heterocyclic compound, presents a unique structural framework with potential applications stemming from its benzotriazine core.[1][2] Accurate structural confirmation is the bedrock upon which all further research—be it pharmacological, toxicological, or material-based—is built. This guide will demonstrate the integrated analytical approach necessary to achieve unambiguous structural verification.

The Elucidation Workflow: A Multi-Faceted Approach

The process of structure elucidation is not linear but rather a convergent process where data from multiple independent techniques are used to build and confirm a hypothesis.[3] For a novel or uncharacterized compound like this compound, the workflow would logically proceed from fundamental compositional analysis to detailed mapping of atomic connectivity.

Elucidation_Workflow cluster_elemental Elemental & Molecular Formula cluster_functional Functional Group Identification cluster_connectivity Connectivity & Environment cluster_confirmation Final Structure Confirmation MS Mass Spectrometry (Molecular Ion) IR Infrared (IR) Spectroscopy MS->IR Provides Gross Formula H_NMR 1H NMR IR->H_NMR Identifies Key Bonds C_NMR 13C NMR H_NMR->C_NMR Maps Proton Skeleton TwoD_NMR 2D NMR (HSQC, HMBC) C_NMR->TwoD_NMR Maps Carbon Skeleton Structure Proposed Structure: 3-(4-oxo-1,2,3-benzotriazin- 3(4H)-yl)propanoic acid TwoD_NMR->Structure Confirms Connectivity

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

Principle: Mass spectrometry (MS) provides the high-precision mass-to-charge ratio (m/z) of a molecule, which is fundamental to determining its elemental composition.[4] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol (HRMS - ESI):

  • Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in both positive ([M+H]+) and negative ([M-H]-) ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted Data & Interpretation: For this compound (C10H9N3O3), the predicted monoisotopic mass is 219.0644 Da.[5]

Ion ModeAdductPredicted m/z
Positive[M+H]+220.0717
Negative[M-H]-218.0571

The observation of an ion at m/z 220.0717 in positive mode would strongly suggest the elemental formula C10H9N3O3, as it falls within the acceptable mass accuracy of the calculated value. This provides the first crucial piece of the puzzle: the molecular formula.

Probing Functional Groups: Infrared Spectroscopy

Principle: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm-1, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Predicted Data & Interpretation: Based on the structure, we can predict the key IR absorption bands.

Wavenumber (cm-1)Bond VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid Carbonyl
~1680C=O stretchAmide Carbonyl (in benzotriazinone ring)
~1600, ~1450C=C stretchAromatic Ring
~1250C-N stretchAmine/Amide

The presence of a very broad absorption in the 3300-2500 cm-1 region, overlapping with C-H stretches, is a classic indicator of a carboxylic acid O-H group.[6] Two distinct carbonyl peaks around 1710 cm-1 and 1680 cm-1 would be expected, corresponding to the carboxylic acid and the cyclic amide within the benzotriazinone system, respectively. Aromatic C=C stretching vibrations would further support the presence of the benzene ring.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.[7]

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, which can solubilize the carboxylic acid and avoid proton exchange of the acidic proton).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted Data & Interpretation (in DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5singlet (broad)1H-COOH
~8.2doublet1HAromatic H (ortho to C=O)
~7.8-8.0multiplet2HAromatic H
~7.6triplet1HAromatic H
~4.5triplet2H-N-CH₂-
~2.9triplet2H-CH₂-COOH

The aromatic region (δ 7.5-8.5) is expected to show a complex pattern for the four protons on the benzene ring. The downfield shift of one proton (~8.2 ppm) is characteristic of a proton ortho to a carbonyl group in a fused ring system. The two triplet signals at ~4.5 and ~2.9 ppm, each integrating to 2H, are indicative of a -CH₂-CH₂- (ethyl) system. The significant downfield shift of the triplet at ~4.5 ppm suggests it is attached to an electronegative atom, in this case, the nitrogen of the triazinone ring. The broad singlet far downfield (~12.5 ppm) is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Data & Interpretation (in DMSO-d6):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~172CCarboxylic Acid Carbonyl (-COOH)
~158CAmide Carbonyl (C=O in ring)
~145CAromatic C (quaternary, attached to N)
~135CHAromatic CH
~130CAromatic C (quaternary)
~128CHAromatic CH
~125CHAromatic CH
~115CHAromatic CH
~45CH₂-N-CH₂-
~32CH₂-CH₂-COOH

The spectrum should show 10 distinct carbon signals, consistent with the molecular formula. Two signals in the carbonyl region (~172 and ~158 ppm) would confirm the presence of the two C=O groups. Four signals in the aromatic region (~115-145 ppm) would correspond to the carbons of the benzene ring, and the two signals in the aliphatic region (~30-50 ppm) would correspond to the two -CH₂- groups of the propanoic acid side chain.

Assembling the Pieces: 2D NMR Spectroscopy

While 1D NMR suggests the presence of the key fragments, 2D NMR experiments like HSQC and HMBC are required to definitively connect them.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting the different spin systems.

Predicted Key HMBC Correlations:

  • Protons on -N-CH₂- (~4.5 ppm) to:

    • The adjacent -C H₂-COOH carbon (~32 ppm).

    • The quaternary aromatic carbon attached to the nitrogen (~145 ppm).

    • The amide carbonyl carbon (~158 ppm).

  • Protons on -CH₂-COOH (~2.9 ppm) to:

    • The adjacent -N-C H₂- carbon (~45 ppm).

    • The carboxylic acid carbonyl carbon (~172 ppm).

  • Aromatic protons to various aromatic carbons , confirming the substitution pattern on the benzene ring.

HMBC_Correlations cluster_structure Key Structural Fragments N_CH2 N-CH₂ (δH ~4.5) CH2_COOH -CH₂-COOH (δH ~2.9) N_CH2->CH2_COOH ¹J Coupling N_CH2->CH2_COOH ²J Cq_N Cq-N (δC ~145) N_CH2->Cq_N ²J C_amide C=O Amide (δC ~158) N_CH2->C_amide ²J C_acid C=O Acid (δC ~172) CH2_COOH->C_acid ³J

Caption: Predicted HMBC correlations confirming connectivity.

Conclusion: A Confirmed Molecular Identity

By systematically acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of this compound. The molecular formula is established by HRMS. IR spectroscopy identifies the key carboxylic acid and amide functional groups. ¹H and ¹³C NMR spectroscopy identify all unique proton and carbon environments and suggest the core fragments. Finally, HMBC spectroscopy provides the unambiguous connections between these fragments, confirming the final, validated structure. This integrated approach ensures the highest level of scientific integrity and provides a solid foundation for any future investigation of this compound.

References

Spectroscopic Blueprint of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of Novel Benzotriazinones

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For compounds such as 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a molecule of interest for its potential pharmacological applications, a thorough understanding of its spectroscopic properties is paramount. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, catering to researchers, scientists, and drug development professionals. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established spectroscopic principles and data from closely related analogues to construct a predictive blueprint. This approach not only offers a robust framework for the identification and characterization of the title compound but also serves as a methodological guide for the spectroscopic analysis of related novel benzotriazinone derivatives.

Our narrative is structured to provide not just data, but a deeper understanding of the "why" behind the spectral features. We will delve into the causality of experimental choices and the logic behind spectral interpretation, ensuring that this guide is not merely a list of predicted values, but a self-validating system for spectroscopic analysis.

Molecular Structure and Key Features

This compound (C₁₀H₉N₃O₃, Molecular Weight: 219.19 g/mol ) possesses a unique combination of a bicyclic benzotriazinone core and a flexible propanoic acid side chain. This structure presents distinct features that will manifest in its spectroscopic signatures.

Figure 1: Chemical structure of this compound. This diagram illustrates the key functional groups: the benzotriazinone system and the propanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the chemical structure, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale for Prediction
Aromatic Protons (4H)7.5 - 8.5Multiplets4HThe protons on the benzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the fused triazinone ring. The exact splitting pattern will depend on the coupling between adjacent protons.
-N-CH₂- (α-CH₂)~ 4.5Triplet2HThis methylene group is directly attached to a nitrogen atom of the triazinone ring, which is an electron-withdrawing group. This will cause a significant downfield shift. It will appear as a triplet due to coupling with the adjacent β-CH₂ group.
-CH₂-COOH (β-CH₂)~ 2.8Triplet2HThis methylene group is adjacent to both the α-CH₂ and the carboxylic acid group. It will be less deshielded than the α-CH₂ and will also appear as a triplet due to coupling with the α-CH₂ protons.
-COOH> 10Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and the solvent used.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Carboxylic Acid)~ 170-180The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the far downfield region of the spectrum.
C=O (Lactam)~ 155-165The carbonyl carbon of the lactam in the triazinone ring is also deshielded, but typically resonates at a slightly lower chemical shift compared to a carboxylic acid.
Aromatic Carbons (6C)120 - 150The six carbons of the benzene ring will appear in the aromatic region. The carbons directly attached to the nitrogen atoms will be the most deshielded.
-N-CH₂- (α-CH₂)~ 40-50This carbon is attached to a nitrogen atom, which will cause a downfield shift into this region.
-CH₂-COOH (β-CH₂)~ 30-40This carbon is further from the electron-withdrawing nitrogen and will therefore be more shielded than the α-carbon.
Experimental Protocol for NMR Data Acquisition

A robust and reliable protocol is essential for obtaining high-quality NMR data.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Dissolve ~5-10 mg of compound Dissolve ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Dissolve ~5-10 mg of compound->in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Transfer to a 5 mm NMR tube Transfer to a 5 mm NMR tube in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆)->Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer (e.g., 400 MHz) Insert sample into NMR spectrometer (e.g., 400 MHz) Transfer to a 5 mm NMR tube->Insert sample into NMR spectrometer (e.g., 400 MHz) Lock and shim the instrument Lock and shim the instrument Insert sample into NMR spectrometer (e.g., 400 MHz)->Lock and shim the instrument Acquire ¹H and ¹³C spectra Acquire ¹H and ¹³C spectra Lock and shim the instrument->Acquire ¹H and ¹³C spectra Fourier transform the raw data Fourier transform the raw data Acquire ¹H and ¹³C spectra->Fourier transform the raw data Phase and baseline correct the spectra Phase and baseline correct the spectra Fourier transform the raw data->Phase and baseline correct the spectra Integrate and pick peaks Integrate and pick peaks Phase and baseline correct the spectra->Integrate and pick peaks

Figure 2: A typical workflow for acquiring NMR spectra. This process ensures the collection of high-resolution and accurate data for structural analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
C-H (Aromatic)3100 - 3000Medium to WeakStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Carboxylic Acid)1725 - 1700StrongStretching
C=O (Lactam)1680 - 1650StrongStretching
C=C (Aromatic)1600 - 1450Medium to WeakStretching
N=N~1500Medium to WeakStretching
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) and several characteristic fragment ions.

Ion Predicted m/z Description
[M+H]⁺220.0717Protonated molecular ion.[1]
[M-H]⁻218.0571Deprotonated molecular ion.[1]
[M+Na]⁺242.0536Sodium adduct of the molecular ion.[1]

Fragmentation Pathway: A key fragmentation pathway for 1,2,3-benzotriazin-4-ones involves the loss of N₂ and CO.

Fragmentation Molecular Ion (m/z 219) Molecular Ion (m/z 219) Loss of N₂ Loss of N₂ Molecular Ion (m/z 219)->Loss of N₂ -28 Fragment A (m/z 191) Fragment A (m/z 191) Loss of N₂->Fragment A (m/z 191) Loss of CO Loss of CO Fragment A (m/z 191)->Loss of CO -28 Fragment B (m/z 163) Fragment B (m/z 163) Loss of CO->Fragment B (m/z 163)

Figure 3: A plausible fragmentation pathway for this compound in mass spectrometry. This illustrates the characteristic neutral losses from the benzotriazinone core.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzotriazinone system.

Predicted UV-Vis Absorption

The benzotriazinone core is a significant chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

Transition Predicted λmax (nm) Rationale
π → π220 - 280These are high-energy transitions associated with the aromatic and triazinone systems and are expected to result in strong absorption bands.
n → π300 - 350These are lower-energy transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. They typically result in weaker absorption bands at longer wavelengths.

The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: Prepare a dilute solution of the compound of known concentration.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive blueprint that will be invaluable for researchers working on the synthesis, identification, and characterization of this and related compounds. The predicted NMR, IR, Mass Spectrometry, and UV-Vis data, along with the detailed experimental protocols, offer a robust framework for guiding and interpreting experimental results. This predictive approach is a powerful tool in modern chemical research, enabling scientists to anticipate and understand the spectroscopic properties of novel molecules, thereby accelerating the pace of discovery and development.

References

A Technical Guide to the Predicted ¹³C NMR Spectrum of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a molecule of interest in medicinal chemistry and drug development due to its benzotriazinone core, a scaffold associated with a range of biological activities.[1] A critical aspect of the characterization of this and related molecules is the use of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, which provides unambiguous insights into the carbon framework of the molecule.[2][3] This guide provides an in-depth analysis of the predicted ¹³C NMR spectrum of this compound, offering a valuable resource for its identification and for the structural elucidation of its derivatives.

Given the absence of a publicly available experimental spectrum, this guide is built upon a robust prediction of the ¹³C NMR chemical shifts. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with the known spectral data of analogous molecular fragments.

Principles of ¹³C NMR Spectroscopy and Structural Features

¹³C NMR spectroscopy is a powerful technique that measures the magnetic properties of ¹³C nuclei in a magnetic field.[4] The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment.[3] Key factors influencing the chemical shift include the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects.

The structure of this compound presents several distinct chemical environments for its ten carbon atoms:

  • Aromatic Carbons: The benzene ring fused to the triazinone system contains six aromatic carbons, the chemical shifts of which are influenced by the electron-withdrawing nature of the fused heterocyclic ring.

  • Carbonyl Carbons: The molecule features two carbonyl groups: one in the triazinone ring (C=O) and one in the carboxylic acid moiety (-COOH). These are typically found at the downfield end of the spectrum (160-220 ppm).

  • Aliphatic Carbons: The propanoic acid side chain contains two sp³-hybridized carbons (-CH₂-CH₂-), the chemical shifts of which are influenced by their proximity to the nitrogen atom of the triazinone ring and the carboxylic acid group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. The assignments are based on established chemical shift ranges for similar functional groups and comparison with related structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1~173Carboxylic acid carbonyl carbon, expected to be in the 170-185 ppm range.
C2~31Methylene carbon adjacent to the carboxylic acid, deshielded by the carbonyl group.
C3~45Methylene carbon attached to the nitrogen atom of the benzotriazinone ring, expected to be more deshielded than C2 due to the direct attachment to the electronegative nitrogen.
C4~158Carbonyl carbon of the benzotriazinone ring, typically found in the 155-165 ppm range for similar lactam-like structures.
C4a~128Quaternary aromatic carbon fused to the triazinone ring.
C5~126Aromatic CH carbon.
C6~135Aromatic CH carbon, potentially deshielded by the para-relationship to the triazinone carbonyl group.
C7~127Aromatic CH carbon.
C8~115Aromatic CH carbon, potentially shielded by the ortho-relationship to the nitrogen atoms of the triazinone ring.
C8a~145Quaternary aromatic carbon attached to two nitrogen atoms, expected to be significantly deshielded.

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for ¹³C NMR Acquisition

To obtain an experimental ¹³C NMR spectrum of this compound, the following protocol would be employed:

  • Sample Preparation: A solution of the compound would be prepared by dissolving approximately 10-20 mg of the substance in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectrum.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) would be used.

    • Spectral Width: A spectral width of approximately 250 ppm would be set to encompass the expected range of chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds would be employed.

    • Relaxation Delay: A relaxation delay of 2-5 seconds would be used to allow for full relaxation of the carbon nuclei, particularly the quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to several thousand) would be acquired to achieve an adequate signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts would be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Molecular Structure and Workflow

Molecular Structure with Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

Experimental Workflow

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire FID with Proton Decoupling spectrometer->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference

Caption: A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.

Conclusion

While experimental data remains the gold standard, this in-depth guide provides a robust, scientifically reasoned prediction of the ¹³C NMR spectrum for this compound. The presented data, based on fundamental principles and comparative analysis, serves as a valuable tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the initial identification and structural verification of this compound and its analogs. The detailed experimental protocol also offers a clear methodology for obtaining empirical data.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural elucidation and sensitive detection are paramount for its development and application. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the rationale behind experimental design, predictable fragmentation patterns, and detailed analytical protocols.

Chemical Profile:
PropertyValueSource
Molecular Formula C₁₀H₉N₃O₃[CymitQuimica][1]
Molecular Weight 219.1968 g/mol [CymitQuimica][1]
Monoisotopic Mass 219.06439 Da[PubChem][2]
CAS Number 51672-79-8[Moldb][3]

I. Foundational Principles: Ionization and Fragmentation

The mass spectrometric analysis of this compound hinges on two primary processes: ionization to form a molecular ion and subsequent fragmentation to yield structurally informative product ions.

Ionization: Electrospray ionization (ESI) is the method of choice for this analyte due to its polar nature, conferred by the carboxylic acid group and the heterocyclic ring system. ESI is a soft ionization technique that typically produces intact molecular ions with minimal in-source fragmentation.[4] The compound can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode: Protonation is expected to occur, yielding the [M+H]⁺ ion.

  • Negative Ion Mode: Deprotonation of the carboxylic acid will readily form the [M-H]⁻ ion. The choice between positive and negative mode will depend on the sensitivity and the desired fragmentation information.

Fragmentation: Collision-Induced Dissociation (CID) is a common technique used in tandem mass spectrometry (MS/MS) to induce fragmentation of the selected molecular ion. The fragmentation patterns observed are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions and neutral losses.[5]

II. Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock_solution 1. Prepare 1 mg/mL stock solution in Methanol working_solution 2. Dilute to 1 µg/mL working solution stock_solution->working_solution lc_column 3. C18 Reversed-Phase Column mobile_phase 4. Gradient Elution: Water (0.1% Formic Acid) Acetonitrile (0.1% Formic Acid) lc_column->mobile_phase injection 5. Inject 5 µL mobile_phase->injection esi 6. Electrospray Ionization (ESI) Positive and Negative Modes injection->esi full_scan 7. Full Scan MS (m/z 50-300) esi->full_scan msms 8. MS/MS of Precursor Ion ([M+H]⁺ or [M-H]⁻) full_scan->msms

Caption: Experimental workflow for LC-MS analysis.

Detailed Method Parameters:

1. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the compound in methanol to a final concentration of 1 mg/mL.

  • Working Solution: Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 1 µg/mL. The use of an organic solvent mixture ensures solubility and compatibility with the mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI and improves peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. For example: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7.1-10 min return to 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Both positive and negative modes should be evaluated to determine the most sensitive and informative analysis.

  • Full Scan MS: Acquire data over a mass-to-charge (m/z) range of 50-300 to detect the molecular ion.

  • MS/MS Analysis: Isolate the precursor ion ([M+H]⁺ at m/z 220.07 or [M-H]⁻ at m/z 218.06) and subject it to Collision-Induced Dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.

III. Predicted Mass Spectra and Fragmentation Pathways

Based on the known fragmentation patterns of 1,2,3-benzotriazin-4-ones and carboxylic acids, a detailed fragmentation scheme can be proposed.[6][7]

Positive Ion Mode ([M+H]⁺):

The protonated molecule ([M+H]⁺) is expected at an m/z of approximately 220.07. Key fragmentation pathways would likely involve:

  • Loss of Water (-18 Da): The carboxylic acid group can readily lose a molecule of water, especially with increased collision energy.

  • Loss of Carbon Monoxide (-28 Da): A common fragmentation for cyclic ketones.

  • Loss of the Propanoic Acid Side Chain: Cleavage of the N-C bond connecting the side chain to the benzotriazinone ring.

  • Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group.

fragmentation_positive cluster_frags Key Fragments M_H [M+H]⁺ m/z 220.07 frag1 [M+H - H₂O]⁺ m/z 202.06 M_H->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 192.08 M_H->frag2 - CO frag3 [Benzotriazinone]⁺ m/z 147.05 M_H->frag3 - C₃H₄O₂ frag4 [M+H - CO₂]⁺ m/z 176.08 M_H->frag4 - CO₂

Caption: Predicted fragmentation in positive ion mode.

Negative Ion Mode ([M-H]⁻):

The deprotonated molecule ([M-H]⁻) at an m/z of approximately 218.06 is expected to be a prominent ion. The primary fragmentation pathway in negative mode is often decarboxylation.

  • Decarboxylation (-44 Da): The loss of CO₂ from the carboxylate anion is a highly favorable process.

fragmentation_negative cluster_frag_neg Key Fragment M_H_neg [M-H]⁻ m/z 218.06 frag_neg1 [M-H - CO₂]⁻ m/z 174.07 M_H_neg->frag_neg1 - CO₂

Caption: Predicted fragmentation in negative ion mode.

Summary of Predicted Fragments:
Ion ModePrecursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
Positive220.07[M+H - H₂O]⁺H₂O202.06
Positive220.07[M+H - CO]⁺CO192.08
Positive220.07[Benzotriazinone]⁺C₃H₄O₂147.05
Positive220.07[M+H - CO₂]⁺CO₂176.08
Negative218.06[M-H - CO₂]⁻CO₂174.07

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a high-resolution mass spectrometer will allow for accurate mass measurements, confirming the elemental composition of the precursor and fragment ions. A systematic approach of analyzing the compound in both positive and negative ion modes provides complementary fragmentation data, increasing the confidence in the structural assignment. Furthermore, comparison of the experimentally obtained fragmentation pattern with the predicted pathways based on established chemical principles serves as a crucial validation step.

V. Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by following a systematic and well-defined experimental protocol, researchers can confidently identify and characterize this molecule. The predicted fragmentation pathways offer a valuable reference for interpreting experimental data, facilitating drug development and other scientific investigations involving this compound.

References

Solubility of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and formulation possibilities.[1][2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][4] Poor solubility can lead to insufficient bioavailability, hindering clinical success and complicating formulation development.[5] This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical considerations governing its solubility, present a robust experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug development.

Compound Profile: this compound

Chemical Structure:

Molecular Formula: C₁₀H₉N₃O₃[6][7]

Molecular Weight: 219.1968 g/mol [6]

Structural Analysis and Predicted Solubility Behavior

The structure of this compound offers key insights into its potential solubility in organic solvents. The molecule possesses both polar and non-polar regions. The benzotriazinone core is relatively non-polar, while the propanoic acid side chain introduces a carboxylic acid group, which is a strong hydrogen bond donor and acceptor. The presence of multiple nitrogen atoms and a ketone group in the ring system also contributes to the molecule's polarity.

Based on these features, we can anticipate the following:

  • Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) should be effective at solvating the compound due to their ability to engage in hydrogen bonding with the carboxylic acid group.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be good solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the compound.

  • Non-Polar Solvents: In contrast, non-polar solvents like hexane and toluene are likely to be poor solvents for this compound due to the significant mismatch in polarity.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of organic solvent prep_compound->prep_solvent Combine in a sealed vial agitation Agitate at a constant temperature (e.g., 25°C or 37°C) prep_solvent->agitation time Allow sufficient time to reach equilibrium (e.g., 24-72 hours) agitation->time filtration Filter the suspension to remove undissolved solid time->filtration dilution Dilute the saturated supernatant filtration->dilution quantification Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilution->quantification G cluster_solute This compound cluster_solvent Organic Solvent cluster_solubility Solubility solute_props Polar Groups (C=O, COOH, N) Hydrogen Bond Donor/Acceptor solubility High Solubility solute_props->solubility Strong Intermolecular Interactions low_solubility Low Solubility solute_props->low_solubility Weak Intermolecular Interactions solvent_props Polarity (Dielectric Constant) Hydrogen Bonding Capacity solvent_props->solubility Similar Polarity & H-Bonding solvent_props->low_solubility Mismatched Polarity

References

The Ascendancy of the Benzotriazine Scaffold: A Technical Guide to its Discovery and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Architectural Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The benzotriazine nucleus, a bicyclic heteroaromatic system, has steadily risen to prominence as one such scaffold. Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have made it a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth technical exploration of the discovery and development of benzotriazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, dissect the mechanisms of action, and survey the expanding therapeutic landscape of this remarkable heterocyclic system.

I. Synthetic Avenues to the Benzotriazine Core: From Classical Reactions to Modern Methodologies

The construction of the benzotriazine ring system has been a subject of extensive investigation, with a variety of synthetic routes developed to access its diverse derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Approaches to 1,2,4-Benzotriazines

Historically, the synthesis of 1,2,4-benzotriazines has relied on well-established condensation and cyclization reactions. A common and versatile method involves the reaction of o-phenylenediamines with α-dicarbonyl compounds, followed by oxidative cyclization.

Experimental Protocol: A Representative Synthesis of a 3-Aryl-1,2,4-benzotriazine

A general procedure for the synthesis of 3-aryl-1,2,4-benzotriazines is as follows:

  • Step 1: Condensation. To a solution of an appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added an aryl-α-ketoaldehyde (1.1 eq). The reaction mixture is typically stirred at room temperature for 2-4 hours, during which the formation of a diimine intermediate is observed.

  • Step 2: Oxidative Cyclization. An oxidizing agent, such as copper(II) acetate or iron(III) chloride (2.0 eq), is added to the reaction mixture. The mixture is then heated to reflux for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-1,2,4-benzotriazine.

The causality behind this experimental choice lies in the sequential formation of the key bonds. The initial condensation leverages the nucleophilicity of the diamine to form the diimine intermediate. The subsequent oxidative cyclization is crucial for the formation of the aromatic triazine ring, driven by the formation of a stable, conjugated system.

Modern Synthetic Innovations: Photochemical and Flow Chemistry Approaches

More recently, innovative synthetic methodologies have been developed to access benzotriazine derivatives with improved efficiency and sustainability. For instance, a novel protocol for the synthesis of substituted benzotriazin-4(3H)-ones utilizes a photocyclization reaction of acyclic aryl triazine precursors.[1][2] This method, often implemented in a continuous flow reactor, offers excellent yields in short reaction times without the need for additional catalysts.[1][2]

Experimental Workflow: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones

G cluster_prep Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up & Purification start Dissolve aryl triazine precursor in degassed solvent pump Inject solution into flow reactor start->pump reactor Irradiate with violet light (420 nm) Residence Time: 10 min pump->reactor collection Collect product stream reactor->collection evaporation Evaporate solvent collection->evaporation chromatography Purify by column chromatography evaporation->chromatography product Isolated Benzotriazin-4(3H)-one chromatography->product G cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) TPZ_N Tirapazamine Radical_N Tirapazamine Radical TPZ_N->Radical_N One-electron reduction Radical_N->TPZ_N Re-oxidation by O2 NoDamage_N No significant DNA damage Radical_N->NoDamage_N TPZ_H Tirapazamine Radical_H Tirapazamine Radical TPZ_H->Radical_H One-electron reduction DNA_H DNA Radical_H->DNA_H Radical attack Damage_H DNA Strand Breaks (Cytotoxicity) DNA_H->Damage_H

References

The Versatile Pharmacophore: A Technical Guide to the Biological Activities of Benzotriazole and Benzotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole and benzotriazine moieties represent privileged heterocyclic scaffolds in medicinal chemistry, underpinning a vast and expanding landscape of biologically active compounds. This technical guide provides a comprehensive exploration of the multifaceted pharmacological activities exhibited by these two core structures. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of their actions, offers insights into the structure-activity relationships that govern their potency, and presents detailed experimental protocols for their biological evaluation. By synthesizing established knowledge with practical, field-proven insights, this guide aims to empower researchers and drug development professionals in their quest to harness the therapeutic potential of benzotriazole and benzotriazine derivatives.

Introduction: The Chemical Foundation of Biological Versatility

Benzotriazole, a bicyclic system featuring a benzene ring fused to a 1,2,3-triazole ring, and benzotriazine, with its benzene ring fused to a 1,2,3- or 1,2,4-triazine ring, possess unique physicochemical properties that render them ideal scaffolds for drug design.[1][2] The presence of multiple nitrogen atoms allows for a rich array of non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition at biological targets.[3] Furthermore, the aromatic nature of the fused ring system facilitates π-π stacking interactions with aromatic residues in proteins and nucleic acids.[4] The tautomeric nature of benzotriazole further expands its chemical diversity and interaction potential.[5] These fundamental characteristics form the basis for the broad spectrum of biological activities observed in their derivatives.

A Spectrum of Biological Activities: From Microbes to Malignancies

The derivatization of the benzotriazole and benzotriazine cores has yielded compounds with a remarkable range of therapeutic applications. This section will explore the most significant of these, focusing on the underlying mechanisms of action and key structure-activity relationships (SAR).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzotriazole and benzotriazine derivatives have demonstrated significant efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][6][7][8]

Mechanism of Action: The antimicrobial effects of these compounds are often multifactorial. One key mechanism involves the disruption of microbial cell membrane integrity.[5][6] The lipophilic nature of the benzofused ring allows for insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[6] Additionally, some derivatives have been shown to inhibit essential microbial enzymes, such as those involved in DNA synthesis and cellular respiration, or to generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular macromolecules.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for assessing the in vitro antimicrobial activity of novel benzotriazole and benzotriazine compounds.

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity: Targeting Viral Replication and Entry

The antiviral potential of benzotriazole and benzotriazine derivatives has been demonstrated against a range of RNA and DNA viruses.[9][10][11][12][13]

Mechanism of Action: A prominent antiviral mechanism for some benzotriazole derivatives is the inhibition of viral enzymes essential for replication, such as the NTPase/helicase of the Hepatitis C virus (HCV).[9] N-alkylation of the benzotriazole core has been shown to enhance this inhibitory activity.[9] Other derivatives have been found to interfere with the early stages of viral infection, such as attachment to host cells.[14] For instance, certain benzotriazole compounds have shown selective activity against Coxsackievirus B5 by potentially hindering viral attachment.[10][12][14]

Experimental Workflow: Antiviral Activity Screening

Antiviral_Workflow cluster_in_vitro In Vitro Evaluation A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT) A->B C Antiviral Assay (e.g., Plaque Reduction) A->C D Determination of EC50 & CC50 B->D C->D E Selectivity Index (SI = CC50/EC50) D->E F Time-of-Addition Assay E->F G Enzyme Inhibition Assay F->G Identifies target in viral lifecycle H Virucidal Assay I Viral Entry/Fusion Assay

Caption: Workflow for the evaluation of antiviral compounds.

Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases

The benzotriazole and benzotriazine scaffolds are prominent in the development of novel anticancer agents.[6][15][16][17][18] Some benzotriazine-based compounds, such as tirapazamine, have even progressed to clinical trials for cancer treatment.[19][20]

Mechanism of Action: The anticancer mechanisms of these compounds are diverse. Many derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cancer cell proliferation and survival.[6][16] For instance, 4,5,6,7-tetrabromobenzotriazole (TBB) is a known selective inhibitor of protein kinase CK2.[3][21] Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondria-mediated pathways.[15] Some benzotriazole-substituted quinazolines have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a key process in cell division.[15]

Signaling Pathway: Kinase Inhibition by Benzotriazole Derivatives

Kinase_Inhibition cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes BTA_inhibitor Benzotriazole-based Kinase Inhibitor BTA_inhibitor->Receptor Inhibits BTA_inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of cancer cell signaling by benzotriazole derivatives.

Compound Class Target Cancer Cell Lines Reported IC50 Values (µM) Mechanism of Action Reference
Benzotriazole-substituted quinazolinesMCF-7 (breast), HeLa (cervical), HT-29 (colon)3.16 - 10.6Tubulin polymerization inhibition, mitochondria-mediated apoptosis[15]
Benzotriazole derivativesVX2 (carcinoma), A549 (lung), MKN45, MGC (stomach)3.04 - 5.47Tyrosine protein kinase inhibition[16]
Benzotriazole N-acylarylhydrazonesColon HT-29Potent (growth inhibition of 86.86%)Not specified[17]
1,2,3-Benzotriazin-4-one derivativesHepG2 (liver)Promising inhibitorsNot specified[22]

Table 1: Summary of Anticancer Activities of Selected Benzotriazole and Benzotriazine Derivatives

Anti-inflammatory and Analgesic Properties

Derivatives of both benzotriazole and benzotriazine have been reported to possess significant anti-inflammatory and analgesic activities.[1] The introduction of a substituted sulfonyl moiety to the benzotriazole scaffold has been shown to enhance its anti-inflammatory properties.[1] Some benzotriazole-based compounds have demonstrated superior anti-inflammatory activity compared to standard drugs like paracetamol.[1] The analgesic effects of certain chlorosubstituted phenoxyacetyl benzotriazoles have also been noted.[1]

Future Perspectives and Conclusion

The remarkable chemical tractability and broad biological activity spectrum of benzotriazole and benzotriazine compounds solidify their status as highly valuable scaffolds in drug discovery and development.[1][5] The continuous exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the development of new therapeutic agents to address a wide range of diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies. The versatility of the benzotriazole and benzotriazine cores ensures their continued relevance and importance in medicinal chemistry for years to come.

References

The Benzotriazinone Propanoic Acid Linker: A Technical Guide to a Novel Cleavable Platform for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a heterobifunctional linker with significant potential in bioconjugation and targeted drug delivery. We will dissect the unique chemical architecture of this linker, focusing on the inherent reactivity of the 1,2,3-benzotriazin-4(3H)-one moiety. This guide will move beyond a simple recitation of facts to provide a foundational understanding of the linker's proposed mechanism of action, detailed protocols for its activation and conjugation, and a discussion of its potential advantages in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs). While this linker represents an emerging technology, this guide will synthesize the available chemical knowledge to provide a strong theoretical and practical framework for its application in research and drug development.

Introduction: The Critical Role of the Linker in Bioconjugate Design

The efficacy of a targeted therapeutic, such as an antibody-drug conjugate, is not solely dependent on the potency of the payload or the specificity of the targeting moiety. The linker, the chemical bridge that connects these two components, plays a pivotal role in the overall performance of the conjugate. An ideal linker must be stable in circulation to prevent premature drug release and associated off-target toxicity, yet it must be efficiently cleaved at the target site to ensure the timely release of the active payload.[1]

The this compound linker presents a compelling platform in this context. Its structure, featuring a propanoic acid for payload attachment and a benzotriazinone core, suggests a unique mechanism of action that sets it apart from more conventional linker technologies. This guide will delve into the chemistry of this linker, providing researchers with the knowledge to harness its potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a linker is fundamental to its effective application. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉N₃O₃[2]
Molecular Weight 219.20 g/mol [2]
Appearance Solid[2]
Synonyms 3-(4-oxobenzo[d][3][4][5]triazin-3(4H)-yl)propanoic acid, 4-Oxo-1,2,3-benzotriazine-3(4H)-propanoic acid[2]

The Benzotriazinone Core: A Latent Cleavage Trigger

The defining feature of this linker is the 1,2,3-benzotriazin-4(3H)-one heterocyclic system. This moiety is not merely a passive spacer; it is a reactive functional group with a known propensity for denitrogenative cleavage—the extrusion of molecular nitrogen (N₂).[6] This reaction is typically promoted by transition metals or photochemistry, but it points to an inherent instability in the ring system that could be exploited for controlled drug release.[7][8]

Proposed Mechanism of "Traceless" Drug Release

The denitrogenative cleavage of the benzotriazinone core offers the potential for a "traceless" linker system. In this context, "traceless" means that after cleavage, no portion of the linker remains attached to the released payload.[9][10] This is highly advantageous, as residual linker fragments can sometimes alter the pharmacology of the drug.[9]

The proposed mechanism, initiated by a specific trigger within the target cell (e.g., reduction), would involve the collapse of the benzotriazinone ring, leading to the formation of a transient intermediate that rapidly eliminates N₂ and releases the unmodified payload.

*DOT Diagram: Proposed Denitrogenative Cleavage ***

G cluster_0 Bioconjugate in Circulation cluster_1 Internalization and Triggering cluster_2 Linker Cleavage and Payload Release A Antibody-Linker-Payload (Benzotriazinone Intact) B Internalization into Target Cell A->B Targeting C Intracellular Trigger (e.g., Reduction) B->C D Benzotriazinone Ring Opening C->D Initiates Cleavage E Denitrogenation (N₂ Extrusion) D->E Unstable Intermediate F Released 'Traceless' Payload E->F Drug Action G Linker Byproducts E->G

Caption: Proposed pathway for traceless drug release via denitrogenative cleavage.

While the precise intracellular trigger for the cleavage of the 3-alkyl-1,2,3-benzotriazin-4(3H)-one structure has yet to be fully elucidated in the literature, the known reductive lability of N-N bonds suggests that the highly reducing environment of the cell could be a key factor.[11] Further research is required to confirm this hypothesis and to determine the kinetics of this cleavage process.

Experimental Protocols: A Step-by-Step Guide to Bioconjugation

The successful implementation of the this compound linker in a bioconjugation workflow requires a systematic, multi-step approach. This section provides detailed, foundational protocols for the key stages of this process.

Step 1: Activation of the Carboxylic Acid Moiety

To conjugate the linker to a payload containing a nucleophilic handle (typically an amine), the carboxylic acid of the propanoic acid side chain must first be activated to create a better leaving group. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.[1][12]

Protocol for NHS Ester Activation:

  • Reagents and Materials:

    • This compound

    • N-hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

    • Wash the filtrate with cold 1N HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NHS ester.

    • The product can be purified by silica gel chromatography if necessary.

*DOT Diagram: NHS Ester Activation Workflow ***

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification A Linker (Carboxylic Acid) D Stir in Anhydrous Solvent (0°C to RT, 12-18h) A->D B NHS B->D C DCC or EDC C->D E Filter (remove DCU) D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Purified NHS Ester G->H

Caption: Workflow for the activation of the linker to its NHS ester.

Step 2: Conjugation of the Activated Linker to the Payload

The activated linker (NHS ester) can now be reacted with an amine-containing payload to form a stable amide bond.

Protocol for Payload Conjugation:

  • Reagents and Materials:

    • Activated this compound NHS ester

    • Amine-containing payload

    • Anhydrous DMF or DMSO

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Magnetic stirrer and stir bar

    • Inert atmosphere

  • Procedure:

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.

    • Add DIPEA (1.5-2 equivalents) to the solution.

    • Add a solution of the activated linker NHS ester (1.1 equivalents) in the same solvent dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, the linker-payload conjugate can be purified by preparative HPLC.

Step 3: Conjugation to the Antibody

The final step is the conjugation of the linker-payload construct to the targeting antibody. This typically involves the reaction of a maleimide group on the linker with a free thiol on the antibody, which is generated by the reduction of interchain disulfide bonds. To achieve this, the this compound would need to be further modified to incorporate a maleimide group, for example, by coupling it to a maleimido-PEG-amine spacer. For the purpose of this guide, we will assume such a maleimide-functionalized linker-payload construct is in hand.

Protocol for Antibody Conjugation:

  • Reagents and Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

    • Maleimide-functionalized linker-payload construct in a water-miscible solvent (e.g., DMSO)

    • Desalting columns

  • Procedure:

    • Antibody Reduction: Incubate the antibody with a controlled molar excess of TCEP at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds and generate free thiols.

    • Buffer Exchange: Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

    • Conjugation: Add the maleimide-functionalized linker-payload construct (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight.

    • Purification: Purify the resulting ADC by size exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated linker-payload and any aggregates.

    • Characterization: Characterize the final ADC by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), size exclusion chromatography (to assess aggregation), and mass spectrometry.

Rationale for Use and Potential Advantages

The selection of a linker is a critical decision in the design of a bioconjugate. The this compound linker offers several potential advantages that may make it a compelling choice for certain applications:

  • Potential for Traceless Cleavage: As discussed, the denitrogenative fragmentation of the benzotriazinone core could enable the release of an unmodified payload, which is a significant advantage over many linkers that leave behind a chemical scar.[9]

  • Novel Mechanism of Action: The unique cleavage mechanism, distinct from standard protease or acid-labile linkers, could offer a different release profile and may be advantageous in overcoming certain forms of drug resistance.

  • Tunable Properties: The aromatic core of the benzotriazinone moiety can be substituted to modulate the electronic properties and, potentially, the cleavage kinetics of the linker.

Future Outlook and Required Research

The this compound linker is a promising but still emerging technology. For it to be widely adopted, further research is needed in several key areas:

  • Elucidation of the Intracellular Cleavage Trigger: Definitive studies are required to identify the specific biological conditions or enzymes that trigger the denitrogenative cleavage of the benzotriazinone core within target cells.

  • In Vitro and In Vivo Stability and Efficacy Studies: Comprehensive studies are needed to evaluate the stability of ADCs constructed with this linker in plasma and their efficacy in relevant cancer cell lines and animal models.

  • Comparative Studies: Head-to-head comparisons with established linker technologies will be essential to fully understand the advantages and disadvantages of the benzotriazinone platform.

Conclusion

The this compound represents a novel and intriguing addition to the toolbox of bioconjugation chemistry. Its unique potential for traceless, triggered drug release through a denitrogenative cleavage mechanism makes it a compelling candidate for the development of next-generation targeted therapeutics. While further research is needed to fully validate its performance in biological systems, the foundational chemical principles and the protocols outlined in this guide provide a solid starting point for researchers and drug developers interested in exploring the potential of this innovative linker technology.

References

An In-Depth Technical Guide to the Pharmacophore of Benzotriazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazinone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Understanding the specific three-dimensional arrangement of chemical features responsible for these activities—the pharmacophore—is critical for the rational design of next-generation therapeutics with enhanced potency and selectivity. This guide provides a comprehensive analysis of the benzotriazinone pharmacophore, synthesizing data from structure-activity relationship (SAR) studies, computational modeling, and structural biology. We will dissect the key molecular interactions that drive target engagement, with a particular focus on their role as enzyme inhibitors. Furthermore, this guide furnishes detailed, field-proven experimental and computational protocols to empower researchers in their own discovery and optimization efforts.

Introduction: The Benzotriazinone Scaffold and the Pharmacophore Concept

The 1,2,3-benzotriazin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery.[3] Its rigid structure provides a fixed anchor for substituent groups, allowing for systematic exploration of chemical space to achieve desired biological outcomes. Benzotriazinone derivatives have been successfully developed as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), kinases, and alpha-glucosidase, demonstrating their versatility as a therapeutic template.[2][4][5]

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.[6] For benzotriazinone compounds, the pharmacophore is not merely the scaffold itself but the precise 3D arrangement of features including:

  • Hydrogen Bond Acceptors (HBA): Typically the carbonyl oxygen and nitrogen atoms within the triazinone ring.

  • Hydrogen Bond Donors (HBD): Often amine or hydroxyl groups on substituents.

  • Aromatic/Hydrophobic Regions: The fused benzene ring and other appended aromatic systems that engage in van der Waals and π-π stacking interactions.

  • Linker and Vectorial Geometry: The spatial orientation and flexibility of substituent groups, which dictate the reach and binding orientation within a target's active site.

Elucidating this pharmacophore is a cornerstone of modern drug design, enabling the transition from broad screening to targeted, hypothesis-driven synthesis.

Key Biological Targets: A Focus on Enzyme Inhibition

The therapeutic potential of benzotriazinones is largely realized through their action as enzyme inhibitors. Understanding the target provides the context for defining the pharmacophore.

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are critical for DNA damage repair. Inhibitors are a clinically successful class of anticancer drugs.[7][8] Benzotriazinone-based PARP inhibitors function by occupying the NAD+ binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and disrupting DNA repair, which is particularly effective in cancers with existing DNA repair deficiencies (e.g., BRCA mutations).[7][8]

  • Kinases: These enzymes are central regulators of cellular signaling. The benzotriazinone core has been utilized to develop selective kinase inhibitors targeting SRC, VEGFr2, and BCR-ABL, which are implicated in cancer and inflammatory diseases.[2]

  • Alpha-Glucosidase: This enzyme is involved in carbohydrate digestion. Inhibitors are used to manage type 2 diabetes.[4][5] Benzotriazinone derivatives have shown potent alpha-glucosidase inhibition, highlighting their potential in metabolic disease.[4]

  • Cyclooxygenase (COX): Some pyrazolyl-substituted benzotriazinones have been investigated as selective COX-2 inhibitors for anti-inflammatory applications.[9]

The common thread among these targets is a well-defined binding pocket where the benzotriazinone scaffold can anchor, presenting its functional groups for specific interactions.

Dissecting the Pharmacophore: A Multi-pronged Approach

Defining the benzotriazinone pharmacophore requires a synergistic combination of synthetic chemistry, biological testing, computational modeling, and structural biology.

Structure-Activity Relationship (SAR) Studies

SAR provides the foundational data for pharmacophore development. By systematically modifying the benzotriazinone scaffold and measuring the corresponding change in biological activity (e.g., IC50), researchers can deduce the importance of specific chemical features.

Key insights from various SAR studies include:

  • Substitutions on the Fused Benzene Ring: The electronic properties of substituents on the aromatic ring can significantly influence activity. Electron-withdrawing groups (e.g., halogens, CF3) can alter the electronic distribution of the core and may enhance binding affinity or cell permeability.[10][11]

  • The N3-Position Substituent: The group attached to the N3 position of the triazinone ring is often a key vector for exploring the target's binding pocket. Its size, shape, and functionality are critical for potency and selectivity. For instance, in PARP inhibitors, this position often bears a linker to another cyclic group that forms additional interactions.[12]

  • Introduction of Additional Functional Groups: Incorporating sulfonamide or carboxamide moieties can introduce new hydrogen bond donor/acceptor sites, often leading to improved activity as seen in alpha-glucosidase inhibitors.[4][5]

Table 1: Illustrative SAR Data for Benzotriazinone Derivatives as Alpha-Glucosidase Inhibitors (Data synthesized from publicly available studies for illustrative purposes)

Compound IDN3-SubstituentC6-SubstituentIC50 (µM)[5]Key Inferred Interaction
12a Propyl4-methoxybenzenesulfonamide> 50Baseline activity
12e Propyl4-nitrobenzenesulfonamide32.37 ± 0.15Nitro group acts as a strong H-bond acceptor
12f Butyl4-nitrobenzenesulfonamide37.75 ± 0.11Increased alkyl chain length slightly reduces potency
Acarbose (Standard)-37.38 ± 0.12Reference compound

This table demonstrates that the addition of a nitro-substituted sulfonamide at the C6 position (12e) significantly improves inhibitory activity compared to a methoxy-substituted analog (12a), suggesting a key interaction involving the nitro group within the enzyme's active site.[5]

Computational and Chemoinformatic Modeling

Computational tools are indispensable for visualizing and validating pharmacophore hypotheses derived from SAR data.[1]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[4] It allows researchers to visualize the key interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that underpin biological activity. Docking studies consistently show the benzotriazinone carbonyl oxygen acting as a crucial hydrogen bond acceptor.[4][5]

  • Pharmacophore Hypothesis Generation: Software can analyze a set of active molecules to generate a 3D model of the essential pharmacophoric features. This model can then be used to virtually screen large compound libraries to identify novel hits with different chemical scaffolds but the same essential features.

Diagram 1: Computational Workflow for Pharmacophore Discovery

G cluster_0 Data Collection & Preparation cluster_1 Modeling & Hypothesis Generation cluster_2 Validation & Application A Active Compounds (SAR Data) C Ligand & Protein Preparation (Add Hydrogens, Assign Charges) A->C B Target Protein Structure (PDB) B->C D Molecular Docking of Active Compounds C->D E Generate 3D Pharmacophore Hypothesis D->E F 3D-QSAR Model Building D->F G Virtual Screening of Compound Libraries E->G F->G H Prioritize Hits for Synthesis G->H I Synthesize & Test New Compounds H->I I->A Iterative Refinement

Caption: Workflow for computational pharmacophore modeling.

Structural Biology Insights

The ultimate validation of a pharmacophore model comes from high-resolution structural data, primarily X-ray crystallography.[13][14][15][16] A crystal structure of a benzotriazinone compound co-crystallized with its target protein provides unambiguous evidence of the binding mode and the precise interactions involved.

For example, in PARP-1, the pharmacophore of inhibitors invariably includes:

  • A core scaffold (like benzotriazinone) that occupies the nicotinamide region of the NAD+ binding pocket.

  • A hydrogen bond acceptor (the C4-carbonyl oxygen) that mimics the interaction of the nicotinamide carbonyl with the backbone NH of Gly863.

  • Aromatic stacking between the fused benzene ring and the side chain of Tyr907.

  • Additional interactions made by substituents (e.g., at the N3 position) that can confer selectivity and potency.[13]

Diagram 2: Key Pharmacophoric Interactions of a Benzotriazinone Inhibitor

G cluster_target Enzyme Active Site cluster_ligand Benzotriazinone Ligand HBA Hydrogen Bond Acceptor (HBA) Gly Glycine Residue (Backbone NH) HBA->Gly H-Bond ARO Aromatic Ring (ARO) Tyr Tyrosine Residue (Side Chain) ARO->Tyr π-π Stacking HYD Hydrophobic Group (HYD) Leu Leucine Residue (Side Chain) HYD->Leu Hydrophobic Interaction Carbonyl C=O Group Benzene Fused Benzene Ring R_Group N3-Substituent

Caption: Essential pharmacophoric interactions in an enzyme active site.

Experimental Protocols for Pharmacophore Validation

To ensure scientific integrity, computational models must be validated through rigorous experimentation.

Protocol: In Silico Molecular Docking of a Benzotriazinone Ligand

This protocol outlines a standard workflow using AutoDock Vina, a widely used docking program.

Objective: To predict the binding mode of a novel benzotriazinone derivative in the active site of a target protein (e.g., PARP-1).

Methodology:

  • Preparation of the Receptor (Protein):

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

    • Causality: Removing water is crucial as their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket. Adding hydrogens and charges is essential for calculating the electrostatic and van der Waals interaction grids.

  • Preparation of the Ligand (Benzotriazinone):

    • Draw the 2D structure of the benzotriazinone compound and generate its 3D coordinates using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligand in PDBQT format.

    • Causality: Energy minimization ensures the ligand starts in a low-energy, realistic conformation. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility, which is critical for finding the optimal binding pose.

  • Grid Box Generation:

    • Define the search space for the docking by creating a grid box centered on the active site of the protein. The box should be large enough to encompass the entire binding pocket and allow for ligand rotation.

    • Self-Validation: The grid box should be centered on the position of a known co-crystallized ligand to validate that the docking setup can reproduce the experimental binding mode (re-docking).

  • Running the Docking Simulation:

    • Execute AutoDock Vina using a configuration file that specifies the paths to the receptor, ligand, and grid parameters.

    • vina --config conf.txt --log log.txt

    • The program will generate several binding poses ranked by their predicted binding affinity (kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera).

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

    • Compare the predicted interactions with the pharmacophore hypothesis.

Protocol: In Vitro Assay for PARP-1 Inhibition

This protocol describes a colorimetric assay to measure the IC50 of a benzotriazinone compound against PARP-1.

Objective: To quantify the inhibitory potency of a test compound.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

    • Reconstitute recombinant human PARP-1 enzyme, activated DNA (histones), and biotinylated NAD+.

    • Prepare a serial dilution of the benzotriazinone test compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Coat a 96-well streptavidin plate with the activated DNA/histone mixture and incubate to allow binding. Wash to remove unbound material.

    • In each well, add the PARP-1 enzyme.

    • Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Controls (Self-Validation):

      • Negative Control: No enzyme.

      • Positive Control: Enzyme with vehicle (DMSO), representing 100% activity.

      • Reference Inhibitor: A known PARP inhibitor (e.g., Olaparib) to validate assay performance.

    • Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature.

    • Stop the reaction and wash the plate.

    • Add streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate. This will bind to the biotinylated ADP-ribose chains created by the enzyme.

    • Wash the plate and add TMB substrate. A blue color will develop.

    • Stop the color development with sulfuric acid (turns yellow).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Subtract the background absorbance (negative control).

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Perspectives

The pharmacophore of benzotriazinone compounds is a well-defined set of structural features that enables potent and often selective interactions with a range of biological targets. The core scaffold provides a rigid anchor, while the N3 and aromatic ring positions offer versatile points for modification to optimize potency, selectivity, and pharmacokinetic properties. The key pharmacophoric elements typically involve a hydrogen-bond accepting carbonyl, an aromatic system for stacking interactions, and a spatially defined substituent that explores hydrophobic pockets or forms additional polar contacts.

Future research will likely focus on:

  • Developing Subtype-Selective Inhibitors: For targets like PARP, achieving selectivity for PARP-1 over PARP-2 could reduce off-target effects and toxicity.[7] This requires exploiting subtle differences in the active sites, a task for which detailed pharmacophore modeling is perfectly suited.

  • Targeted Protein Degradation: The benzotriazinone scaffold has already been used to create molecular glue degraders that induce the degradation of target proteins like GSPT1.[17] This expands the utility of the scaffold beyond simple inhibition.

  • Multi-Target Ligands: Designing single compounds that modulate multiple targets (e.g., dual kinase/PARP inhibitors) is an emerging strategy for complex diseases like cancer.

By integrating advanced computational methods with robust experimental validation, the full therapeutic potential of the versatile benzotriazinone scaffold can continue to be unlocked.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Design and Implementation of PROTACs Utilizing 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] A critical component of any PROTAC is the E3 ligase ligand, which commandeers an E3 ubiquitin ligase to tag the POI for destruction. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are prevalent, the exploration of novel chemotypes is essential for expanding the scope of targeted protein degradation.[4][5][6] This guide provides a detailed framework for the design, synthesis, and evaluation of PROTACs incorporating 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a scaffold with potential for development as a CRBN-recruiting element. We will detail the scientific rationale behind protocol design, from initial synthesis to comprehensive biological validation, providing researchers with the necessary tools to investigate this and other novel E3 ligase ligands in their PROTAC development programs.

The PROTAC Mechanism: A Primer on Induced Protein Degradation

PROTAC technology offers a distinct advantage over traditional small-molecule inhibitors by enabling the degradation of a target protein, which can overcome resistance mechanisms and target proteins previously considered "undruggable."[1] The mechanism is catalytic and unfolds in a series of orchestrated steps.[7]

  • Ternary Complex Formation : The PROTAC, a molecule with two distinct heads connected by a linker, simultaneously binds to a Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon).[8] This induced proximity results in the formation of a key ternary complex (POI-PROTAC-E3 Ligase).[][10][11]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for the 26S proteasome, the cell's primary machinery for protein degradation.[3] The proteasome unfolds and degrades the POI into small peptides.

  • Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released upon substrate degradation, allowing it to engage another POI and E3 ligase, thereby acting catalytically to induce multiple rounds of degradation.[3][7]

PROTAC_Mechanism cluster_binding 1. Binding & Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary Ternary->PROTAC Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb E1/E2/Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow E3_Ligand E3 Ligand (Benzotriazine Acid) Step1 Step 1: Amide Coupling (EDC, NHS) E3_Ligand->Step1 Linker Bifunctional Linker (e.g., H2N-PEG-O-Propargyl) Linker->Step1 POI_Ligand POI Ligand (with Azide handle) Step2 Step 2: Click Chemistry (CuAAC) POI_Ligand->Step2 Purify1 Purification (HPLC) Step1->Purify1 Intermediate Ligand-Linker Intermediate Intermediate->Step2 Purify2 Purification & Analysis (HPLC, LC-MS, NMR) Step2->Purify2 PROTAC Final PROTAC Purify1->Intermediate Purify2->PROTAC Evaluation_Workflow Start Synthesized PROTAC Biochem Biochemical & Biophysical Assays Start->Biochem Ternary Ternary Complex Formation (TR-FRET, SPR, ITC) Biochem->Ternary Ubiquitination In Vitro Ubiquitination Assay Biochem->Ubiquitination Cellular Cell-Based Assays Ternary->Cellular Ubiquitination->Cellular Degradation Protein Degradation (Western Blot, In-Cell ELISA) Cellular->Degradation DoseTime Dose-Response (DC50) & Time-Course Degradation->DoseTime Selectivity Selectivity Profiling (Proteomics) DoseTime->Selectivity Functional Functional Assays (e.g., Cell Viability, Reporter Assay) DoseTime->Functional End Lead Candidate Selectivity->End Functional->End

References

Application Notes and Protocols: 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid as a Novel Cereblon Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Toolkit for Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1][2] This approach utilizes the cell's endogenous machinery, primarily the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[3][4] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of TPD, acting as heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a POI, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5][6]

Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a cornerstone of PROTAC development.[7][8] Its recruitment is typically mediated by ligands derived from immunomodulatory drugs (IMiDs), such as thalidomide and its analogs, lenalidomide and pomalidomide.[9][10] The discovery of novel CRBN ligands is crucial for expanding the chemical space of PROTACs, potentially offering improved physicochemical properties, novel intellectual property, and differentiated degradation profiles.

This document provides a comprehensive guide to the characterization and application of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid , a compound with structural motifs suggesting its potential as a novel CRBN ligand. While this specific molecule is not extensively documented in peer-reviewed literature as a CRBN binder, its benzotriazinone core presents an intriguing scaffold for E3 ligase recruitment.[7][11] These notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed experimental protocols to validate its function and harness it for the development of novel protein degraders.

Part 1: Foundational Validation of CRBN Engagement

Before incorporating a novel ligand into a PROTAC, it is imperative to rigorously validate its direct engagement with the intended E3 ligase, both biochemically and within a cellular context. This section outlines the critical assays to confirm and quantify the binding of this compound to CRBN.

Biophysical Confirmation of Direct Binding

Biophysical assays are the gold standard for unequivocally demonstrating a direct interaction between a small molecule and a protein target. They provide quantitative data on binding affinity, kinetics, and thermodynamics.

ITC measures the heat change upon binding, providing a complete thermodynamic signature of the interaction (KD, ΔH, ΔS, and stoichiometry).

  • Principle: Measures the heat released or absorbed during the binding event between the ligand and the protein.

  • Materials:

    • Purified recombinant human CRBN-DDB1 complex.

    • This compound (dissolved in a buffer-matched DMSO solution).

    • ITC instrument and corresponding analysis software.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Methodology:

    • Preparation: Dialyze the CRBN-DDB1 protein extensively against the assay buffer. Dissolve the test compound in 100% DMSO and then dilute into the final assay buffer, ensuring the final DMSO concentration is identical in both the protein and ligand solutions (typically <2%).

    • Instrument Setup: Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the ITC sample cell. Load the test compound solution (e.g., 100-200 µM) into the injection syringe.

    • Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Data Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).[12]

SPR provides real-time kinetic data (kon, koff) and affinity (KD).

  • Principle: Detects changes in the refractive index at the surface of a sensor chip as the analyte (ligand) flows over the immobilized protein.

  • Materials:

    • Purified recombinant human CRBN-DDB1 complex.

    • SPR instrument, sensor chips (e.g., CM5), and amine coupling reagents.

    • Test compound serial dilutions in running buffer.

    • Running Buffer (e.g., HBS-EP+).

  • Methodology:

    • Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

    • Binding Analysis: Inject a series of increasing concentrations of this compound over the protein and reference surfaces.

    • Data Acquisition: Monitor the association and dissociation phases in real-time.

    • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[13]

Cellular Target Engagement

Confirming that the ligand can bind to CRBN within the complex environment of a living cell is a critical step.

The NanoBRET™ assay is a sensitive method to quantify ligand binding at a specific protein target in live cells.[14][15]

  • Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a cell-permeable fluorescent tracer that binds to CRBN. Unlabeled ligands compete with the tracer for binding, causing a decrease in the BRET signal.

  • Materials:

    • HEK293 cells stably expressing NanoLuc®-CRBN.

    • A suitable fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide).[14]

    • Test compound serial dilutions.

    • Opti-MEM® I Reduced Serum Medium and appropriate 384-well plates.

  • Methodology:

    • Cell Plating: Seed the NanoLuc®-CRBN expressing cells into a 384-well plate and incubate overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).

    • Tracer Addition: Add the fluorescent CRBN tracer to all wells at a predetermined concentration.

    • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (e.g., for BODIPY, 520 nm) using a BRET-enabled plate reader.

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for CRBN in living cells.[15]

Assay Key Parameter(s) Measured Typical Values for Pomalidomide (Reference)
Isothermal Titration Calorimetry (ITC)KD, ΔH, n~200-300 nM
Surface Plasmon Resonance (SPR)KD, kon, koff~2-3 µM
NanoBRET™ Target EngagementIC50~1.2 µM[16]
Table 1: Expected data outputs for CRBN ligand validation with reference values for pomalidomide. Note that affinity values can vary based on assay conditions and protein constructs.

Part 2: Rational Design and Synthesis of a PROTAC

Once validated as a CRBN ligand, this compound can be incorporated into a PROTAC. The propanoic acid moiety provides a convenient and readily available handle for chemical conjugation to a linker.

Core Principles of PROTAC Design

A PROTAC consists of three key components: the "warhead" that binds the POI, the E3 ligase ligand, and a chemical "linker" that connects them. The nature of the linker (length, composition, and attachment points) is critical for productive ternary complex formation and subsequent degradation.[5][17]

Ternary_Complex cluster_complex Ternary Complex POI Protein of Interest (e.g., BRD4) PROTAC PROTAC POI->PROTAC Binds Warhead CRBN CRBN-DDB1 (E3 Ligase) CRBN->PROTAC Binds Ligand

References

Application Notes and Protocols: Leveraging 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

In the landscape of modern therapeutics, the paradigm is shifting from mere inhibition to complete elimination of disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy, offering the potential to address previously "undruggable" targets.[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][6] This catalytic mechanism allows for the substoichiometric degradation of target proteins, a significant advantage over traditional occupancy-based inhibitors.[7]

One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[4][8] Ligands for CRBN, often derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, have demonstrated favorable drug-like properties.[8][9] This guide focuses on a key building block for the synthesis of potent and selective CRBN-recruiting PROTACs: 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid .

This document will provide a comprehensive overview of the principles, synthesis, and evaluation of PROTACs derived from this versatile chemical scaffold. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals.

The Central Role of this compound in CRBN-based PROTACs

The this compound moiety is a critical precursor for generating high-affinity ligands for the E3 ligase Cereblon. Its structure is analogous to the core of thalidomide and its derivatives, which are known to bind to the CRBN substrate receptor.[10][11] The propanoic acid functional group provides a convenient and strategically positioned handle for the attachment of a chemical linker, which will then be connected to a ligand for the target protein.

The modular nature of PROTAC synthesis allows for the systematic optimization of each component. By starting with this compound, researchers can readily synthesize a library of PROTACs with varying linkers and POI ligands to identify the most effective degrader for a specific target.[12]

Below is a diagram illustrating the general workflow for utilizing this key building block in the development of a PROTAC.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase A This compound B Linker Synthesis/ Attachment A->B Activation & Coupling D PROTAC Assembly B->D Coupling C POI Ligand Synthesis C->D E Biochemical & Biophysical Assays D->E Characterization F Cellular Assays E->F G In Vivo Studies F->G H Lead Optimization G->H G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeting CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Ub Ubiquitin CRBN->Ub Recruits Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Application Note: A Researcher's Guide to Cell-Based Assays for PROTACs Featuring a Benzotriazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the cellular characterization of Proteolysis-Targeting Chimeras (PROTACs) that utilize a benzotriazine moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. As a novel class of CRBN ligands, benzotriazines offer a new scaffold for the development of targeted protein degraders. We present a logical, step-by-step workflow of essential cell-based assays designed to rigorously assess the efficacy and mechanism of action of these molecules, from initial validation of target degradation to in-depth mechanistic studies.

Introduction: The Rise of Benzotriazine in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4]

The choice of E3 ligase ligand is critical to PROTAC design. While ligands for von Hippel-Lindau (VHL) and immunomodulatory imide drugs (IMiDs) that bind Cereblon (CRBN) have been predominant, the field is actively seeking novel scaffolds to expand the chemical space and therapeutic potential of PROTACs.[5][6] The benzotriazole moiety has recently emerged as a promising bioisostere of the phthalimide core found in traditional IMiDs like thalidomide.[1][7][8] Studies have shown that benzotriazole-based ligands can effectively bind to and recruit CRBN, making them a valuable new tool for developing CRBN-based PROTACs.[1][7][9]

This document outlines the key cell-based assays required to characterize a novel benzotriazine-containing PROTAC, ensuring a thorough evaluation of its biological activity.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Components PROTAC Benzotriazine-Linker-POI_Ligand Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Forms POI Protein of Interest (POI) POI->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub Ubiquitin (Ub) Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation POI Degradation Proteasome->Degradation Mediates Ternary->Ubiquitination Induces Ubiquitination->Degradation Signals for

Figure 1: Mechanism of action for a benzotriazine-based PROTAC recruiting the CRBN E3 ligase.

Foundational Assay: Confirming Target Degradation

The first and most critical step is to determine whether the PROTAC effectively degrades the intended target protein in a cellular context. Western blotting is the most common and accessible method for this initial assessment.

Protocol 2.1: Western Blot for Dose- and Time-Dependent Degradation

Scientific Rationale: This experiment establishes the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC. A time-course analysis reveals the kinetics of degradation, which is crucial for planning subsequent mechanistic studies.

Materials:

  • Cell line with endogenous expression of the POI

  • Complete cell culture medium

  • Benzotriazine-PROTAC (10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • Protease and phosphatase inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Plating: Seed cells in multi-well plates (e.g., 6- or 12-well) to achieve 70-80% confluency at the time of harvest.

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of the PROTAC in culture medium (e.g., 0.1 nM to 10 µM). Treat cells for a fixed time (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 5-10 times the estimated DC₅₀) and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Always include a DMSO vehicle control group.

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer supplemented with inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Use a BCA assay to determine and normalize protein concentrations for all samples.

  • Sample Preparation: Mix normalized lysates with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with anti-POI primary antibody overnight at 4°C.

    • Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis:

    • Apply ECL substrate and capture the signal with an imager.

    • Strip the membrane and re-probe for a loading control.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize POI levels to the loading control and calculate the percentage of degradation relative to the DMSO control.

Data Interpretation:

ParameterDescriptionTypical Goal for a Potent PROTAC
DC₅₀ Concentration for 50% degradation< 100 nM
Dₘₐₓ Maximum degradation percentage> 90%
Hook Effect Reduced degradation at high concentrations due to formation of non-productive binary complexes.Often observed; characterization is key.[10][11]

Mechanistic Validation: Is it PROTAC-Mediated Degradation?

Once degradation is confirmed, it is essential to prove that the mechanism is consistent with the PROTAC hypothesis: recruitment of the CRBN E3 ligase and subsequent proteasomal degradation.

Protocol 3.1: Proteasome and E3 Ligase Dependence Assays

Scientific Rationale: This experiment validates that the observed protein loss is due to the ubiquitin-proteasome system and is dependent on the recruited E3 ligase. Co-treatment with a proteasome inhibitor should rescue the POI from degradation. Co-treatment with a high concentration of a CRBN ligand (like pomalidomide) should competitively block the PROTAC-CRBN interaction, also rescuing degradation.

Procedure:

  • Design the experiment with four main treatment groups:

    • Group A: Benzotriazine-PROTAC alone.

    • Group B: Benzotriazine-PROTAC + Proteasome inhibitor (e.g., 10 µM MG132).

    • Group C: Benzotriazine-PROTAC + Competing CRBN ligand (e.g., 10 µM Pomalidomide).

    • Group D: Vehicle (DMSO) control.

  • Pre-treat cells with MG132 or Pomalidomide for 1-2 hours before adding the PROTAC.

  • Treat with the PROTAC at an effective concentration (e.g., DC₉₀) for a duration known to cause significant degradation (e.g., 8 hours).

  • Harvest cells and perform Western blot analysis as described in Protocol 2.1.

Expected Outcome: The degradation of the POI observed in Group A should be significantly reversed in Groups B and C, with protein levels returning to near-DMSO control levels.

Mechanistic_Validation cluster_workflow Experimental Design cluster_results Expected POI Levels (Western Blot) A Cells + PROTAC R1 Degradation (Low POI) A->R1 B Cells + PROTAC + Proteasome Inhibitor (e.g., MG132) R2 Rescue (High POI) B->R2 C Cells + PROTAC + CRBN Ligand (e.g., Pomalidomide) R3 Rescue (High POI) C->R3 D Cells + DMSO R4 Baseline (High POI) D->R4

References

The Benzotriazinone Propanoic Acid Scaffold: A Tool for Discovering Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a heterocyclic compound featuring a benzotriazinone core. While the biological activity of the parent compound is not extensively documented, its true potential in chemical biology and drug discovery lies in its utility as a versatile chemical scaffold. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting point for the synthesis of novel derivatives with potential anticancer activity. We will focus on the derivatization of this scaffold and the subsequent biological evaluation of its analogs, particularly against liver carcinoma.

The benzotriazole moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The mechanism of action for many benzotriazole-containing compounds involves the induction of apoptosis and cell cycle arrest.[1] This foundational knowledge provides a strong rationale for the exploration of novel derivatives of this compound as potential therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a tool compound is paramount for effective experimental design.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₃[2][3]
Molecular Weight 219.20 g/mol [2]
CAS Number 51672-79-8[2]
Appearance Solid[2]
Synonyms 3-(4-oxobenzo[d][1][4][5]triazin-3(4H)-yl)propanoic acid[2]

Mechanism of Action: A Scaffold for Anticancer Activity

While the specific molecular targets of this compound derivatives are still under investigation, the broader class of benzotriazinone and benzotriazole compounds has been shown to exert anticancer effects through several mechanisms. These include:

  • Induction of Apoptosis: Many benzotriazole derivatives have been observed to trigger programmed cell death in cancer cells.[1][5] This is often achieved through the mitochondrial pathway, involving the modulation of pro-apoptotic and anti-apoptotic proteins.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[1][5]

  • Enzyme Inhibition: Certain benzotriazinone derivatives have been designed to inhibit key enzymes involved in cancer cell survival and proliferation. For instance, some analogs of the related benzo[1][4][6]triazin-7-ones have been found to inhibit thioredoxin reductase (TrxR), an important enzyme in cellular redox balance that is often overexpressed in cancer cells.[7]

The this compound scaffold provides a unique chemical framework that can be systematically modified to optimize these anticancer activities and explore novel mechanisms of action.

Application Note 1: Synthesis of Bioactive Derivatives

The carboxylic acid moiety of this compound serves as a convenient handle for chemical modification, allowing for the generation of a library of derivatives. A key synthetic intermediate is the corresponding hydrazide, which can be further reacted to produce a diverse range of compounds, including hydrazones. Hydrazide-hydrazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[8][9][10][11]

Protocol 1: Synthesis of 3-(4-oxobenzo[d][1][4][5]triazin-3(4H)-yl)propanoic Acid Hydrazide

This protocol describes the synthesis of the hydrazide derivative, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Esterification: a. To a solution of this compound in absolute ethanol, add thionyl chloride dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the ethyl ester.

  • Hydrazinolysis: a. Dissolve the crude ethyl ester in ethanol. b. Add hydrazine hydrate to the solution. c. Reflux the reaction mixture for 6 hours.[4] d. Monitor the formation of the hydrazide by TLC. e. After the reaction is complete, cool the mixture to room temperature. f. The solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Application Note 2: In Vitro Anticancer Activity Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A standard and widely used method for assessing the cytotoxic effects of chemical compounds on cancer cell lines is the MTT assay.

Protocol 2: MTT Assay for Cytotoxicity in HepG2 Cells

This protocol outlines the procedure for determining the in vitro anticancer activity of synthesized derivatives against the human liver carcinoma cell line, HepG2.[4]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized benzotriazinone derivatives

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a CO₂ incubator. b. Trypsinize the cells and perform a cell count. c. Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium. d. Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment: a. Prepare stock solutions of the synthesized derivatives and doxorubicin in DMSO. b. Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (doxorubicin). d. Incubate the plates for 48 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plates for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Exemplary Data

Derivatives of this compound have shown promising cytotoxic activity against the HepG2 cell line.[4]

CompoundIC₅₀ (µM) on HepG2 cells
Derivative 3 6.525
Derivative 13a 10.97
Doxorubicin (Control) 2.06

Data sourced from El-Sayed, et al. (2020).[4]

Visualizing the Workflow and Rationale

To provide a clearer understanding of the experimental logic, the following diagrams illustrate the key processes.

Synthetic and Screening Workflow

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound hydrazide Hydrazide Intermediate start->hydrazide Esterification & Hydrazinolysis derivatives Library of Derivatives (e.g., Hydrazones) hydrazide->derivatives Condensation with Aldehydes/Ketones treatment Compound Treatment derivatives->treatment Test Compounds cell_culture HepG2 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for synthesis and anticancer screening.

Conceptual Mechanism of Action

G Compound Benzotriazinone Derivative CancerCell Cancer Cell Compound->CancerCell Interacts with Apoptosis Apoptosis CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) CancerCell->CellCycleArrest Induces EnzymeInhibition Enzyme Inhibition (e.g., TrxR) CancerCell->EnzymeInhibition Potential Target

Caption: Potential mechanisms of anticancer activity.

Conclusion and Future Directions

This compound is a valuable tool compound for chemical biologists and medicinal chemists. Its utility as a synthetic scaffold allows for the creation of diverse chemical libraries with the potential for significant biological activity. The demonstrated anticancer effects of its derivatives against liver cancer cells highlight a promising avenue for further research.

Future studies should focus on:

  • Expanding the derivative library: Synthesizing a broader range of analogs to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of action studies: Elucidating the specific molecular targets of the most potent derivatives to understand their mode of action at a deeper level.

  • In vivo evaluation: Testing the efficacy and safety of lead compounds in preclinical animal models of cancer.

By employing the protocols and understanding the scientific rationale outlined in this guide, researchers can effectively utilize this compound as a starting point for the discovery and development of novel anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. This important heterocyclic compound serves as a versatile building block in medicinal chemistry and drug development.[1][2] The classical synthetic route, while well-established, presents several challenges that can lead to inconsistent yields and purity issues. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and scientifically-grounded protocols to optimize synthesis and improve final product yield. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.

Section 1: The Standard Synthetic Pathway: Mechanism and Protocol

The most common and direct approach to synthesizing this compound involves a one-pot reaction starting from anthranilic acid. This process hinges on the diazotization of the aromatic amine followed by an intramolecular cyclization and concomitant N-alkylation with β-alanine. Understanding the mechanism is crucial for troubleshooting.

The reaction proceeds in two key stages within the same pot:

  • Diazotization and Cyclization: Anthranilic acid is treated with sodium nitrite in the presence of a strong mineral acid (typically HCl) at low temperatures (0-5 °C) to form an unstable diazonium salt. This intermediate rapidly cyclizes to yield the 1,2,3-benzotriazin-4(3H)-one core. The use of strong acids and sodium nitrite is a classic method, though it necessitates careful control to avoid side reactions and the release of toxic nitrogen oxides.[2][3]

  • N-Alkylation (Michael Addition Variant): β-Alanine, present in the reaction mixture, then acts as a nucleophile, attacking the nitrogen at the 3-position of the benzotriazinone ring to form the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Product Formation & Isolation cluster_3 Step 4: Purification A Dissolve Anthranilic Acid & β-Alanine in aq. HCl C Cool Reagent Mixture to 0-5 °C A->C Chill B Prepare aq. Sodium Nitrite (NaNO₂) Solution D Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D Add slowly E Stir at 0-5 °C for 1-2 hours D->E Reaction F Allow to Warm to Room Temp. & Stir Overnight E->F Warm G Filter Crude Precipitate F->G Isolate H Wash with Cold Water & Acetone G->H Wash I Recrystallize from Ethanol/Water H->I Purify J Dry Under Vacuum I->J Dry K Final Product: This compound J->K Yield

Caption: A standard workflow for the one-pot synthesis.

Detailed Laboratory Protocol

This protocol is a self-validating system. Successful execution at each step minimizes potential side reactions and simplifies purification.

  • Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve anthranilic acid (1 eq.) and β-alanine (1.1 eq.) in 3M hydrochloric acid.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold deionized water.

  • Reaction Execution:

    • Slowly add the sodium nitrite solution dropwise to the stirred anthranilic acid mixture via the dropping funnel. Causality: A slow, controlled addition is paramount. This prevents localized overheating which can cause the highly unstable diazonium salt intermediate to decompose, drastically reducing yield. Maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours to ensure complete diazotization and cyclization.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight. A precipitate should form as the reaction progresses.

  • Workup and Purification:

    • Collect the crude solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold acetone (to remove non-polar impurities).

    • For purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum at 50 °C.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Flowchart

G Start Start Synthesis Problem Low or No Yield? Start->Problem Purity Product is Impure/Discolored? Problem->Purity No Temp Was Temp < 5°C during NaNO₂ addition? Problem->Temp Yes Success High Yield & Purity Purity->Success No Wash Was crude product washed properly? Purity->Wash Yes Reagents Are reagents pure? (Especially Anthranilic Acid) Temp->Reagents Yes FixTemp Action: Improve cooling (ice-salt bath). Monitor internal temperature. Temp->FixTemp No Stirring Was stirring vigorous enough? Reagents->Stirring Yes FixReagents Action: Recrystallize Anthranilic Acid. Use fresh NaNO₂. Reagents->FixReagents No Stirring->Purity Yes FixStirring Action: Use mechanical stirrer. Ensure homogeneity. Stirring->FixStirring No Recryst Was recrystallization performed correctly? Wash->Recryst Yes FixWash Action: Wash with cold water, then cold acetone/ethanol. Wash->FixWash No Recryst->Success Yes FixRecryst Action: Re-dissolve in minimum hot solvent. Cool slowly. Use appropriate solvent system. Recryst->FixRecryst No

Caption: A logical guide to troubleshooting common synthesis issues.

Q1: My reaction resulted in a low or non-existent yield. What is the most critical parameter I should check first?

A: The most critical parameter is temperature control during the diazotization step . The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C during the addition of sodium nitrite, the salt will decompose to nitrogen gas and a phenol, completely preventing the formation of the desired benzotriazinone ring.

  • Expertise & Experience: We recommend using an ice-salt bath over a simple ice bath to achieve temperatures between 0 and -5 °C, providing a better buffer against the exothermic nature of the reaction. Always monitor the internal reaction temperature, not the bath temperature.

Q2: I maintained the correct temperature, but my yield is still poor. What are other potential causes?

A: If temperature control was adequate, consider the following:

  • Reagent Quality: The purity of the anthranilic acid is crucial. If it is old or discolored (oxidized), it will lead to side reactions and the formation of polymeric tar-like substances. Consider recrystallizing your anthranilic acid from water or ethanol before use. Sodium nitrite can also degrade over time; use a freshly opened bottle or a confirmed pure source.

  • Rate of Addition: The dropwise addition of sodium nitrite should be slow enough that the solution never develops a persistent brown color, which indicates a buildup of nitrous acid and potential for unwanted side reactions.

  • Acid Concentration: The concentration of hydrochloric acid is important. Too low a concentration may lead to incomplete diazotization, while excessively high concentrations can promote other side reactions. A concentration of 2-3M is generally optimal.

Q3: My final product is a brownish or yellowish powder, not the expected off-white solid. What are these impurities and how can I remove them?

A: A discolored product typically indicates the presence of unreacted starting materials, oxidized side products, or trapped inorganic salts.

  • Causality: The brown color often arises from nitrogen oxide (NOx) side products or small amounts of polymeric material. A yellow tint may indicate residual unreacted anthranilic acid or its derivatives.

  • Solution: A robust purification protocol is essential.

    • Thorough Washing: Ensure the crude product is washed extensively with cold water on the filter to remove all residual HCl and sodium salts.

    • Solvent Wash: A subsequent wash with a small amount of cold acetone or ethanol can help remove colored organic impurities.

    • Recrystallization: This is the most effective method. Using an ethanol/water solvent system is highly recommended. The key is to dissolve the crude solid in the minimum amount of hot solvent and to allow it to cool slowly. Rapid crashing out of the solution will trap impurities within the crystal lattice. If the product remains colored after one recrystallization, a second may be necessary, sometimes with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration) to adsorb colored impurities.

Section 3: Yield Optimization Strategies

To systematically improve the yield, focus on optimizing the following parameters.

ParameterStandard RangeOptimized RangeRationale & Expert Insight
Temperature 0 – 5 °C0 – 2 °CTighter control minimizes diazonium salt decomposition. An internal probe is non-negotiable for optimization.
Molar Ratio (NaNO₂:Anthranilic Acid) 1.1 : 11.05 : 1Using a slight excess of nitrite ensures complete reaction, but a large excess can lead to unwanted nitrosation side reactions. Fine-tuning to a minimal excess is ideal.
Molar Ratio (β-Alanine:Anthranilic Acid) 1.1 : 11.2 : 1A slightly larger excess of β-alanine can help drive the N-alkylation step to completion, acting as both the nucleophile and helping to maintain a favorable reaction environment.
Stirring Time (Post-Addition) 2 hours3 hoursAllowing more time at low temperature ensures the cyclization is fully complete before warming, preventing the decomposition of any remaining diazonium salt.
Purification pH N/AAcidic (pH 2-3)During workup and washing, keeping the aqueous phase acidic ensures the carboxylic acid product remains protonated and less soluble in water, minimizing losses.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: Sodium nitrite is an oxidizer and is toxic if ingested. Strong acids like HCl are corrosive. The reaction evolves nitrogen gas (N₂), which is an asphyxiant in confined spaces, so adequate ventilation is required. There is also a potential to form toxic nitrogen oxide (NOx) gases if the reaction overheats or the pH is incorrect. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Are there any "greener" or milder alternatives to this synthesis?

    • A: Yes, modern organic chemistry has developed alternative routes to the benzotriazinone core that avoid the use of strong acids and nitrites.[3] Some notable methods include photochemical cyclization of aryl triazine precursors, which can proceed in minutes with excellent yields using visible light.[1][2] Other methods involve palladium-catalyzed annulation reactions or the oxidative rearrangement of 3-aminoindazoles.[1] While these methods are milder, they often require more complex starting materials or catalysts.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the anthranilic acid starting material. A suitable eluent system would be ethyl acetate/hexanes with a small amount of acetic acid (e.g., 50:50:1) to ensure the carboxylic acid spots move up the plate. The product will have a different Rf value than the starting material.

  • Q: What analytical data should I obtain to confirm the structure of my final product?

    • A: A full characterization suite is recommended.

      • ¹H NMR: To confirm the presence of the aromatic protons, the two methylene groups of the propanoic acid chain, and the absence of the NH₂ protons from anthranilic acid.

      • ¹³C NMR: To identify all 10 unique carbon atoms in the molecule.[4]

      • FT-IR: To identify key functional groups, such as the carboxylic acid O-H stretch, the C=O stretch of the acid, and the amide-like C=O stretch of the benzotriazinone ring.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound (219.19 g/mol ).[4][5]

References

Technical Support Center: Chromatographic Purification of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for the chromatographic purification of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. This compound, featuring both a polar heterocyclic system and an ionizable carboxylic acid group, presents unique challenges that require a carefully considered purification strategy.[1][2] This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, empowering researchers to troubleshoot effectively and adapt procedures to their specific sample matrix. We will cover common issues from poor retention in reversed-phase systems to peak tailing, offering robust solutions and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the core principles and initial decisions crucial for developing a successful purification method.

Q1: What are the primary chemical properties of this compound that complicate its purification?

A: The main challenges stem from two key structural features:

  • High Polarity: The benzotriazinone core combined with the propanoic acid side chain makes the molecule highly polar. In standard reversed-phase chromatography (RPC), this leads to weak interaction with non-polar stationary phases (like C18), often causing the compound to elute in or near the solvent front with poor retention.[3][4]

  • Acidity: The carboxylic acid group (pKa typically ~4-5) can be deprotonated to form a carboxylate anion depending on the mobile phase pH. This charged, anionic form has very high polarity and can interact with residual, positively charged silanol groups on silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing.[5]

Q2: Which chromatographic mode is the best starting point: Reversed-Phase, Normal-Phase, or HILIC?

A: For this compound, a modified Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective starting point. Here’s a breakdown of the options:

  • Reversed-Phase (Recommended): While standard neutral RPC is unsuitable, modifying the mobile phase to control the ionization of the acidic group makes it a powerful tool. It is versatile, reproducible, and compatible with mass spectrometry.

  • Normal-Phase: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6] Given the compound's polarity and potential for strong, irreversible binding to silica, this is generally not a recommended primary approach. The compound may not elute at all or may degrade.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative if RPC fails. It uses a polar stationary phase with a high-organic, aqueous mobile phase, which is well-suited for retaining highly polar analytes.[3] However, HILIC methods can sometimes have longer equilibration times and be more sensitive to the sample matrix.[3]

Q3: How does controlling the mobile phase pH improve the separation in RP-HPLC?

A: Controlling the mobile phase pH is the single most powerful tool for purifying this compound in RPC.[8] By adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase, you lower the pH to ~2.5-3.0. This is well below the pKa of the propanoic acid group, forcing it to remain in its neutral, protonated form (-COOH). This has two critical benefits:

  • Increased Retention: The neutral form of the molecule is significantly less polar than its anionic counterpart, allowing for much stronger hydrophobic interactions with the C18 stationary phase and leading to better retention.

  • Improved Peak Shape: Suppressing ionization also prevents the anionic carboxylate from interacting with active silanol sites on the silica backbone, dramatically reducing peak tailing and producing sharp, symmetrical peaks.[5][9]

Q4: What are the likely impurities I might encounter during purification?

A: Impurities typically originate from the synthetic route. While specific impurities depend on the exact process, they generally fall into these categories:

  • Unreacted Starting Materials: Such as derivatives of anthranilic acid or 3-halopropanoic acid.

  • Side-Reaction Products: Isomers or compounds formed from competing reaction pathways.

  • Degradation Products: The benzotriazinone ring can be susceptible to hydrolysis under certain conditions, potentially leading to ring-opened impurities.[10][11] It is crucial to have an analytical method to detect these, as their polarity may be close to the target compound, complicating separation.

Part 2: Recommended Purification Protocol

This section provides a detailed, step-by-step protocol for purifying the target compound using RP-HPLC, which should serve as a robust starting point for most applications.

Protocol 1: Ion-Suppressed Reversed-Phase HPLC

Objective: To purify this compound to >95% purity by suppressing its ionization to achieve good retention and peak shape.

Materials and Equipment:

  • HPLC System: Preparative or semi-preparative HPLC with gradient capability and a UV detector.

  • Column: A high-quality, end-capped C18 column. (e.g., 250 x 10 mm, 5 µm particle size). A guard column is highly recommended to protect the main column.[9]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Formic acid (FA) or Trifluoroacetic acid (TFA). Note: TFA can be difficult to remove from the final product and may suppress ionization in mass spectrometry.

  • Sample Solvent: A mixture of Water/ACN (e.g., 90:10) with 0.1% FA, or Dimethyl Sulfoxide (DMSO) if solubility is an issue. Caution: Injecting a large volume of a strong solvent like pure DMSO can distort peak shape.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Run sample_prep 1. Sample Dissolution (Dissolve crude product in minimal strong solvent, then dilute) mobile_phase_prep 2. Mobile Phase Preparation (A: Water + 0.1% FA | B: ACN + 0.1% FA) sample_prep->mobile_phase_prep equilibration 3. System Equilibration (Flush with initial conditions for 10-15 column volumes) mobile_phase_prep->equilibration injection 4. Sample Injection (Inject prepared sample) equilibration->injection gradient 5. Gradient Elution & Data Acquisition (Monitor at 254 nm or λmax) injection->gradient collection 6. Fraction Collection (Collect peaks based on UV signal) gradient->collection analysis 7. Purity Analysis (Analyze fractions by analytical HPLC) collection->analysis evaporation 8. Solvent Evaporation (Combine pure fractions and remove solvent) analysis->evaporation

Caption: Workflow for the purification of the target compound.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid (v/v) in ultrapure water.

    • Solvent B: 0.1% Formic Acid (v/v) in acetonitrile.

    • Degas both solvents thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase itself).

    • If using a strong solvent like DMSO, ensure the injection volume is small to prevent peak distortion.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could clog the system.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 x 10 mm, 5 µm.

    • Flow Rate: 4.0 mL/min (adjust based on column dimensions and pressure limits).

    • Detection: UV at 254 nm or the compound's specific λmax.

    • Column Temperature: 30 °C (using a column oven improves reproducibility).[6]

    • Injection Volume: 100-500 µL (dependent on concentration and column loading capacity).

  • Gradient Elution Program: This is a suggested starting gradient. It should be optimized based on the results of an initial analytical run.

Time (minutes)% Solvent A (Water + 0.1% FA)% Solvent B (ACN + 0.1% FA)Curve
0.09010Linear
2.09010Linear
20.01090Linear
25.01090Linear
26.09010Linear
30.09010Linear
  • Post-Run Procedure:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using an analytical scale HPLC method.

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The presence of formic acid should be minimal, but lyophilization can also be used.

Part 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Troubleshooting Decision Diagram

G problem Problem Observed in Chromatogram peak_tailing Severe Peak Tailing problem->peak_tailing poor_retention Compound Elutes Too Early problem->poor_retention variable_rt Drifting Retention Times problem->variable_rt poor_resolution Poor Separation from Impurity problem->poor_resolution solution_ph Action: Lower Mobile Phase pH (e.g., 0.1% FA/TFA) peak_tailing->solution_ph Cause: Ionization solution_column Action: Use High-Quality End-capped Column peak_tailing->solution_column Cause: Silanol Interaction poor_retention->solution_ph Cause: High Polarity solution_mode Action: Switch to HILIC or Mixed-Mode Column poor_retention->solution_mode Cause: Insufficient Retention solution_equilibration Action: Increase Column Equilibration Time variable_rt->solution_equilibration Cause: System Not Stable solution_gradient Action: Make Gradient Shallower (Decrease %B/min) poor_resolution->solution_gradient Cause: Poor Selectivity solution_solvent Action: Try Different Organic Solvent (e.g., Methanol instead of ACN) poor_resolution->solution_solvent Cause: Co-elution

Caption: Decision tree for troubleshooting common HPLC issues.

Q: My compound's peak is broad and tails significantly, even with a C18 column.

A: This is the most common issue for acidic analytes.[5]

  • Primary Cause: Inadequate suppression of ionization. Your mobile phase is likely not acidic enough, leading to a mixed population of neutral (-COOH) and anionic (-COO⁻) species. The anionic form interacts with the silica backbone, causing tailing.

  • Solutions:

    • Verify Mobile Phase pH: Ensure you are using an acidic modifier like 0.1% formic acid or acetic acid. The pH should be at least 1.5-2 units below the compound's pKa.[5]

    • Check Buffer Capacity: If you are using a buffer (like phosphate), ensure its concentration is sufficient (50-100 mM) and that its pKa is close to the desired mobile phase pH for effective buffering.[5]

    • Evaluate Column Quality: Older columns or those not properly end-capped have more exposed silanol groups. Use a high-quality, fully end-capped column specifically designed for good peak shape with acidic compounds.[6]

Q: My compound elutes in the void volume, showing almost no retention in RP-HPLC.

A: This indicates that the compound is too polar for the conditions and is not interacting with the stationary phase.

  • Primary Cause: The compound has a very high affinity for the polar mobile phase and a low affinity for the non-polar stationary phase.

  • Solutions:

    • Confirm Ionization Suppression: First, ensure the mobile phase is acidic, as discussed above. An ionized acid will have virtually no retention.

    • Decrease Mobile Phase Strength: Reduce the initial percentage of organic solvent (acetonitrile or methanol) in your gradient. Start with a lower concentration, such as 5% organic, to promote more interaction with the stationary phase.[12]

    • Switch to a More Retentive Column: Consider a polar-endcapped or polar-embedded C18 column, which can provide alternative selectivity for polar molecules.

    • Change to HILIC: If RPC adjustments fail, your compound is an ideal candidate for HILIC, which is designed to retain highly polar molecules.

Q: The retention time of my peak is drifting between injections.

A: Drifting retention times point to an unstable chromatographic system.

  • Primary Cause: The column has not reached equilibrium with the mobile phase. This is especially common in HILIC but can also occur in RPC, particularly when using additives.[5][9]

  • Solutions:

    • Increase Equilibration Time: Before the first injection, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Check for Mobile Phase Changes: Ensure your mobile phase is prepared fresh daily. Organic solvents can evaporate over time, changing the composition and affecting retention times.[5] Also, check for any leaks in the pump.

    • Use a Column Oven: Temperature fluctuations can cause retention time shifts. Maintaining a constant column temperature improves reproducibility.[12]

Q: I have an impurity that co-elutes or is very poorly resolved from my main peak.

A: This is a selectivity problem. The conditions are not adequate to differentiate between the two compounds.

  • Primary Cause: The impurity has very similar physicochemical properties to your target compound under the current conditions.

  • Solutions:

    • Optimize the Gradient: Make the gradient shallower around the elution time of your compound. A slower increase in the organic solvent percentage will give the column more time to resolve the two peaks.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities in RPC. If you are using acetonitrile, try a method with methanol, and vice versa. This can often be enough to resolve closely eluting peaks.

    • Adjust the pH: A small change in pH can alter the charge state or conformation of your compound or the impurity differently, potentially improving separation.[8]

    • Try a Different Stationary Phase: If mobile phase optimization fails, switch to a column with a different chemistry, such as a Phenyl or Cyano phase, which offer different interaction mechanisms compared to C18.

References

Stability of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid under reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges in your experiments, ensuring the stability and successful reaction of your compound.

Introduction to the Stability Profile

This compound is a bifunctional molecule featuring a carboxylic acid and a 1,2,3-benzotriazin-4-one heterocyclic system. While robust under certain conditions, its stability is not absolute and is highly dependent on the reaction environment. The primary modes of degradation involve the opening of the triazinone ring. Understanding the interplay between the reactivity of the carboxylic acid and the stability of the heterocyclic core is paramount for successful synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Bond Formation and Carboxylic Acid Reactivity

Question 1: I am trying to couple this compound with a primary amine to form an amide, but I am getting low yields and a complex mixture of byproducts. What could be going wrong?

Answer: This is a common issue that often points to reaction conditions that are too harsh, leading to the degradation of the 1,2,3-benzotriazin-4-one ring. The key to a successful coupling is to activate the carboxylic acid under mild conditions that leave the heterocyclic core intact.

  • Expertise & Experience: The benzotriazinone ring is sensitive to strong acids, strong bases, and high temperatures. Aggressive activation methods for the carboxylic acid can lead to unintended reactions with the heterocycle. The use of standard peptide coupling reagents is highly recommended as they are designed to operate under mild conditions.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Avoid converting the carboxylic acid to a highly reactive acyl chloride using harsh reagents like thionyl chloride or oxalyl chloride, as these can promote ring opening. Instead, opt for carbodiimide-based methods or uronium/phosphonium salt reagents.

    • Recommended Protocol: A reliable method is the use of a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). These additives form an active ester intermediate that is more stable and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone.[1] Uronium salts like HBTU or TBTU are also excellent choices for efficient coupling with minimal side reactions.[2]

    • Control of pH: The reaction should be carried out under neutral to slightly basic conditions. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize any acid salts and to facilitate the coupling without promoting hydrolysis of the benzotriazinone ring.

    • Temperature: Conduct the reaction at room temperature or below (0 °C to 25 °C). Avoid heating the reaction mixture.

Question 2: Can I perform an esterification of the propanoic acid moiety? What conditions are recommended?

Answer: Yes, esterification is possible, but as with amide coupling, mild conditions are essential.

  • Expertise & Experience: Acid-catalyzed esterification (e.g., Fischer esterification) is strongly discouraged. The acidic conditions required for this reaction are known to cause hydrolysis of the benzotriazinone ring, leading to the formation of anthranilic acid derivatives.[3][4]

  • Troubleshooting and Recommended Protocols:

    • Avoid Strong Acids: Do not use strong mineral acids like H₂SO₄ or HCl as catalysts.

    • Diazoalkane Methylation: For the synthesis of a methyl ester, the use of diazomethane or a safer alternative like (trimethylsilyl)diazomethane provides a mild and efficient method.[5][6]

    • Alkylation of the Carboxylate: A preferred method is the alkylation of the corresponding carboxylate salt. First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., DIPEA or DBU) and then react it with an alkyl halide (e.g., ethyl iodide, benzyl bromide). This Sₙ2 reaction is typically clean and avoids harsh conditions.

Section 2: Stability of the 1,2,3-Benzotriazin-4-one Ring

Question 3: My compound seems to be degrading during aqueous work-up. What is the pH stability range for this compound?

Answer: The 1,2,3-benzotriazin-4-one ring is susceptible to both acidic and basic hydrolysis.

  • Expertise & Experience: Based on the reactivity of analogous compounds, the benzotriazinone ring can open under both strongly acidic and basic conditions. Acid hydrolysis of 3-hydroxy-1,2,3-benzotriazin-4-one, a related compound, yields anthranilic acid.[3][4] While specific data for alkaline hydrolysis of N-alkyl derivatives is scarce, it is a known degradation pathway for many lactam-like structures.

  • Troubleshooting and Recommendations:

    • Acidic Conditions: Avoid prolonged exposure to pH < 4. If an acidic wash is necessary during work-up, use a dilute solution of a weak acid (e.g., 1 M citric acid) and minimize the contact time.

    • Basic Conditions: Avoid prolonged exposure to pH > 9. For basic washes, use a saturated solution of sodium bicarbonate (pH ~8.5) rather than stronger bases like sodium hydroxide or potassium carbonate.

    • Optimal pH Range: For storage in solution, a buffered system with a pH between 5 and 7 is recommended for maximum stability.

Question 4: I am planning a reaction that involves a reducing agent. Is the benzotriazinone ring stable to common reducing agents?

Answer: The stability towards reducing agents depends on their strength.

  • Expertise & Experience: The carbonyl group within the benzotriazinone ring is part of a lactam-like system. Such amides are generally resistant to mild reducing agents.

  • Troubleshooting and Recommendations:

    • Mild Reducing Agents: Sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce amides or esters.[7][8] Therefore, it is not expected to reduce the benzotriazinone ring, especially at low temperatures. This would be the reagent of choice if a selective reduction of another functional group in the molecule is desired.

    • Strong Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and esters to amines and alcohols, respectively.[9][10] It is highly probable that LiAlH₄ would reduce the carbonyl of the benzotriazinone ring, leading to ring opening or other transformations. Therefore, the use of LiAlH₄ should be avoided if the integrity of the benzotriazinone ring is desired.

Question 5: What is the thermal stability of this compound?

Answer: The 1,2,3-benzotriazin-4-one core is generally thermally stable, but decomposition can occur at elevated temperatures, often accompanied by the loss of N₂.

  • Expertise & Experience: Studies on related 3-substituted-1,2,3-benzotriazin-4-ones show that thermal decomposition often requires temperatures above 200 °C.[11] However, the decomposition pathway can be influenced by the solvent and other reagents present. For instance, thermolysis in the presence of nucleophiles can lead to ring-opened products.[3][4][12]

  • Recommendations:

    • Avoid heating reactions involving this compound above 100 °C unless a denitrogenative transformation is intended.

    • For reactions requiring heat, it is advisable to first run a small-scale test to assess the stability of the compound under the specific reaction conditions.

Summary of Recommended and Inadvisable Conditions

ConditionRecommendedUse with CautionInadvisableRationale
Amide Coupling EDC/HOBt, HBTU, TBTU, with DIPEA at 0-25 °CThionyl chloride, Oxalyl chlorideMild peptide coupling conditions preserve the benzotriazinone ring.[1][2] Harsh reagents for acyl chloride formation can cause degradation.
Esterification Alkylation of carboxylate with alkyl halide, DiazoalkanesFischer esterification (strong acid catalysis)Strong acids will hydrolyze the benzotriazinone ring.[3][4]
pH during Work-up pH 5-8pH 4-5, pH 8-9 (brief exposure)pH < 4, pH > 9The benzotriazinone ring is susceptible to both acid and base-catalyzed hydrolysis.
Reducing Agents NaBH₄LiAlH₄NaBH₄ is generally not strong enough to reduce the lactam-like carbonyl, whereas LiAlH₄ is likely to cause reduction and ring opening.[7][8][9][10]
Temperature < 80 °C80-120 °C> 150 °CThe benzotriazinone core is thermally stable to a certain degree, but can undergo thermolysis at higher temperatures, especially in the presence of other reactive species.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Stability: A Logic Diagram

Stability_Logic cluster_conditions Reaction Conditions Compound This compound Mild_Coupling Mild Amide Coupling (EDC/HOBt, HBTU) RT, pH 7-8.5 Compound->Mild_Coupling Exposed to Harsh_Acid Strong Acid (e.g., HCl, H₂SO₄, Heat) Compound->Harsh_Acid Exposed to Strong_Base Strong Base (e.g., NaOH, KOH) Compound->Strong_Base Exposed to Mild_Reduction Mild Reduction (NaBH₄) Compound->Mild_Reduction Exposed to Strong_Reduction Strong Reduction (LiAlH₄) Compound->Strong_Reduction Exposed to High_Temp High Temperature (> 150 °C) Compound->High_Temp Exposed to Stable Stable Unstable Unstable / Degradation Mild_Coupling->Stable Harsh_Acid->Unstable Ring Opening Strong_Base->Unstable Hydrolysis Mild_Reduction->Stable Strong_Reduction->Unstable Ring Reduction/ Opening High_Temp->Unstable Thermolysis (N₂ loss)

Caption: Logic diagram illustrating the stability of the target compound under various reaction conditions.

References

Technical Support Center: Synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.

Introduction to the Synthesis

The synthesis of this compound is a sequential process that involves the formation of the core benzotriazinone heterocycle, followed by functionalization with the propanoic acid side chain. While seemingly straightforward, each step presents unique challenges and potential for side reactions that can impact yield and purity. This guide provides a detailed breakdown of a common synthetic route, potential pitfalls, and solutions based on established chemical principles.

A prevalent and reliable method for the synthesis of this compound involves a three-step process starting from 2-aminobenzamide. This process includes:

  • Diazotization and Cyclization: Formation of the 1,2,3-benzotriazin-4(3H)-one core from 2-aminobenzamide.

  • N-Alkylation: Introduction of the propanoate side chain via alkylation of the benzotriazinone nitrogen.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid product.

This guide will address each of these stages in detail.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the primary synthetic route and highlights key stages where side reactions may occur.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Potential Side Reactions A 2-Aminobenzamide B 1,2,3-Benzotriazin-4(3H)-one A->B NaNO2, HCl C Ethyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate B->C Br(CH2)2COOEt, Base S1 Incomplete Diazotization B->S1 Leads to S4 Ring Opening B->S4 Susceptible to D This compound C->D Acid or Base S2 O-Alkylation Isomer C->S2 Can form S3 Incomplete Hydrolysis D->S3 Contamination by S5 Decarboxylation D->S5 Under harsh conditions

Figure 1: Synthetic pathway and potential side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the synthesis in a Q&A format.

Step 1: Diazotization and Cyclization

Q1: My yield of 1,2,3-benzotriazin-4(3H)-one is low, and I have a significant amount of starting material (2-aminobenzamide) remaining. What could be the cause?

A1: This is a classic sign of incomplete diazotization. The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly temperature-sensitive.

  • Troubleshooting:

    • Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt intermediate before cyclization can occur.

    • Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of 2-aminobenzamide. A rapid addition can cause localized warming and side reactions.

    • Acid Concentration: Use a sufficient excess of a strong acid (e.g., hydrochloric acid) to ensure the complete protonation of 2-aminobenzamide and the formation of nitrous acid.

Q2: I observe significant foaming and gas evolution during the reaction. Is this normal?

A2: Yes, the evolution of nitrogen gas is an inherent part of some side reactions, particularly the decomposition of the diazonium salt to form phenols if the temperature is not adequately controlled. While some minor gas evolution might be unavoidable, excessive foaming can indicate a problem.

  • Troubleshooting:

    • Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature and facilitate the desired reaction pathway over decomposition.

    • Purity of Starting Material: Use pure 2-aminobenzamide. Impurities can catalyze the decomposition of the diazonium salt.

Step 2: N-Alkylation

Q3: After alkylation, I see two spots on my TLC plate with very similar Rf values. What could the second spot be?

A3: While N-alkylation at the N3 position is sterically and electronically favored, there is a possibility of forming an O-alkylation product as a minor isomer. The benzotriazinone system has multiple nucleophilic sites.

  • Troubleshooting:

    • Choice of Base and Solvent: The choice of base and solvent can influence the N- versus O-alkylation ratio. A non-polar, aprotic solvent with a moderately strong base (e.g., potassium carbonate in DMF) generally favors N-alkylation.

    • Purification: Careful column chromatography is typically required to separate these isomers.

Q4: The alkylation reaction is sluggish and does not go to completion. How can I improve the conversion?

A4: Incomplete alkylation can be due to several factors.

  • Troubleshooting:

    • Base Strength: Ensure the base is strong enough to deprotonate the benzotriazinone. If potassium carbonate is ineffective, a stronger base like sodium hydride could be considered, although this may increase the risk of side reactions.

    • Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, monitor for decomposition.

    • Purity of Reagents: Ensure the alkylating agent (e.g., ethyl 3-bromopropanoate) is of high purity and has not decomposed.

Step 3: Hydrolysis

Q5: My final product is an oil and difficult to crystallize. What is the likely impurity?

A5: The most common impurity at this stage is the unreacted starting material from the previous step, ethyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate. Incomplete hydrolysis will result in an oily product that is difficult to solidify.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Refluxing with an excess of aqueous acid or base is common.[1][2][3]

    • Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester.

    • Purification: If incomplete hydrolysis is suspected, the reaction can be repeated with the isolated product, or the mixture can be purified by recrystallization from a suitable solvent system.

Q6: I am concerned about the stability of the benzotriazinone ring during hydrolysis. Can it open?

A6: The 1,2,3-benzotriazin-4(3H)-one ring is generally stable under moderate acidic or basic hydrolysis conditions. However, under very harsh conditions (e.g., prolonged heating with concentrated base), ring opening can occur.[4] This can lead to the formation of 2-aminobenzoyl derivatives.

  • Troubleshooting:

    • Use of Moderate Conditions: Employ standard hydrolysis conditions (e.g., 1-2 M HCl or NaOH) and avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete ester hydrolysis.

    • Characterization: If ring opening is suspected, use techniques like NMR and mass spectrometry to check for the characteristic signals of the opened-ring product.

Q7: Could my final product decarboxylate during the synthesis or workup?

A7: While aliphatic carboxylic acids are generally stable to decarboxylation, the presence of the heterocyclic ring system could potentially facilitate this process under harsh thermal conditions.[5][6]

  • Troubleshooting:

    • Avoid High Temperatures: During purification steps like distillation or drying, avoid excessive heat.

    • pH Control: Maintain a neutral or slightly acidic pH during workup and storage, as basic conditions at high temperatures can sometimes promote decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
  • Dissolve 2-aminobenzamide in dilute hydrochloric acid (e.g., 3 M) and cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring at 0-5 °C for 1 hour after the addition is complete.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
  • To a solution of 1,2,3-benzotriazin-4(3H)-one in a suitable aprotic solvent (e.g., DMF), add a base such as anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Dissolve the ethyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).

  • Heat the mixture at reflux until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.

Data Summary

Parameter1,2,3-Benzotriazin-4(3H)-oneEthyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoateThis compound
Molecular Formula C₇H₅N₃OC₁₂H₁₃N₃O₃C₁₀H₉N₃O₃
Molecular Weight 147.14 g/mol 247.25 g/mol 219.19 g/mol
Typical Appearance Crystalline solidSolid or oilSolid

Mechanistic Insights: Side Reaction Pathways

Understanding the mechanisms of potential side reactions is crucial for their prevention.

O-Alkylation vs. N-Alkylation

The benzotriazinone anion is an ambident nucleophile. While N-alkylation is generally favored, O-alkylation can occur, leading to an isomeric impurity.

Alkylation_Isomers A Benzotriazinone Anion B N-Alkylation Product (Major) A->B Attack at N3 C O-Alkylation Product (Minor) A->C Attack at Carbonyl Oxygen D Ethyl 3-bromopropanoate

Figure 2: N-Alkylation versus O-Alkylation pathways.
Ring Opening of the Benzotriazinone Core

Under harsh basic conditions, the lactam-like amide bond in the benzotriazinone ring can be susceptible to nucleophilic attack by hydroxide ions, leading to ring opening.

Ring_Opening A Benzotriazinone B Ring-Opened Intermediate A->B OH- attack (Harsh Conditions) C 2-Aminobenzoyl Derivative B->C Protonation

Figure 3: Potential ring-opening pathway under harsh basic conditions.

References

Technical Support Center: Optimizing Coupling Conditions for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling conditions for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful coupling reactions.

Introduction

This compound is a valuable reagent in medicinal chemistry and drug development, often used as a linker or building block in the synthesis of more complex molecules.[1][2][3] Its benzotriazinone core is of interest for its potential biological activities.[4][5] Achieving high-yield and high-purity amide bond formation with this carboxylic acid is crucial for the successful synthesis of target compounds. This guide will address common challenges and provide optimized protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with this compound?

A1: Low coupling yields can stem from several factors:

  • Suboptimal Activation of the Carboxylic Acid: Inefficient activation of the carboxyl group is a primary cause of poor yields. The choice of coupling reagent and additives is critical.

  • Steric Hindrance: The amine coupling partner may be sterically hindered, slowing down the reaction rate.

  • Poor Solubility: The starting materials or the product may have limited solubility in the chosen reaction solvent, leading to an incomplete reaction.

  • Side Reactions: Undesired side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents, can consume the activated acid.[6][7][8]

  • Reagent Degradation: Moisture or improper storage can lead to the degradation of coupling reagents and solvents.

Q2: Which coupling reagents are recommended for this specific carboxylic acid?

A2: The choice of coupling reagent depends on the specific amine to be coupled and the desired reaction conditions. Here are some commonly used and effective options:

  • Carbodiimides (e.g., EDC, DCC, DIC): These are widely used for their cost-effectiveness.[9][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[9][10] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification in solution-phase synthesis but is advantageous for easy removal by filtration.[6][9]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to faster reaction times with minimal side reactions.[9][11] HATU is generally more reactive and can be particularly useful for sterically hindered couplings.[9][12]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice, known for its high coupling efficiency and low racemization.[7][12]

Q3: What is the role of additives like HOBt and HOAt, and when should I use them?

A3: Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) play a crucial role in improving the efficiency and reducing side reactions in carbodiimide-mediated couplings.[11][13]

  • Mechanism of Action: When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[6][13] This intermediate can rearrange to an unreactive N-acylurea byproduct.[6][8] Additives like HOBt or HOAt react with the O-acylisourea to form a more stable active ester.[13][14] This active ester is still highly reactive towards the amine but is less prone to side reactions.

  • Suppressing Racemization: A key benefit of these additives is the suppression of racemization, particularly when coupling chiral amino acids.[13][15]

  • When to Use: It is almost always recommended to use an additive when employing a carbodiimide coupling reagent. HOAt is generally considered more effective than HOBt at accelerating the reaction and further reducing racemization.[7][15]

Q4: How do I choose the appropriate solvent and temperature for the coupling reaction?

A4:

  • Solvent: The solvent should be polar aprotic and able to dissolve all reactants. N,N-Dimethylformamide (DMF) is a common and effective choice.[16] Dichloromethane (DCM) can also be used, particularly with carbodiimide reagents, as solvents with lower dielectric constants can minimize the formation of N-acylurea side products.[8] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.

  • Temperature: Most coupling reactions are performed at room temperature.[17] If the reaction is slow due to steric hindrance, the temperature can be slightly elevated (e.g., to 30-40°C), but this should be monitored carefully as higher temperatures can increase the risk of side reactions, including racemization.[15][16] For carbodiimide-mediated couplings, lower temperatures are often recommended to minimize the O-to-N acyl migration that forms the N-acylurea byproduct.[7]

Q5: What is the optimal base to use, and how much is needed?

A5: A non-nucleophilic organic base is typically required to deprotonate the amine salt (if applicable) and to neutralize any acids formed during the reaction.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[7]

  • Amount of Base: Typically, 1.1 to 2 equivalents of the base are used. When using uronium or phosphonium reagents, a base is necessary for the reaction to proceed.[7][18] The choice of base can also influence racemization; for sensitive substrates, a weaker base like NMM or 2,4,6-collidine may be preferable to DIPEA.[15]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Rationale
Inefficient Carboxylic Acid Activation • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[9][12] • Ensure the coupling reagent is fresh and has been stored properly.HATU is a more reactive coupling agent and can be more effective for difficult couplings.[9][12] Coupling reagents can degrade over time, especially if exposed to moisture.
Poor Solubility of Reactants • Try a different solvent or a solvent mixture (e.g., DMF/DCM). • Gently warm the reaction mixture to aid dissolution, but monitor for side reactions.[16]Ensuring all reactants are in solution is crucial for the reaction to proceed to completion.
Steric Hindrance • Increase the reaction time (e.g., to 24 hours). • Slightly increase the reaction temperature (e.g., to 40°C).[16] • Use a more reactive coupling reagent like HATU.[9]Sterically hindered amines react more slowly, so extending the reaction time or increasing the temperature can help drive the reaction to completion.[16]
Hydrolysis of Activated Species • Use anhydrous solvents and reagents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[19]Water will hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine.
Issue 2: Presence of Significant Side Products
Side Product Identification Troubleshooting Steps Rationale
N-acylurea Typically observed when using carbodiimide reagents. It will have a mass corresponding to the starting carboxylic acid plus the carbodiimide.• Ensure an additive like HOBt or HOAt is used.[6] • Use a phosphonium or uronium-based coupling reagent instead of a carbodiimide.[18] • Perform the reaction at a lower temperature.[7]HOBt/HOAt trap the reactive O-acylisourea intermediate as a more stable active ester, preventing its rearrangement to the N-acylurea.[13]
Unreacted Starting Material Confirmed by LC-MS or TLC analysis.• Increase the equivalents of the coupling reagent and/or the amine. • Extend the reaction time.This indicates an incomplete reaction, which can often be addressed by pushing the equilibrium towards the product.
Guanidinylation of the Amine Observed when using excess uronium/aminium reagents (e.g., HBTU, HATU). The mass of the side product will be the amine plus a tetramethylguanidinium group.• Use a 1:1 stoichiometry of the uronium reagent to the carboxylic acid.[12] • Consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[12]Excess uronium reagent can react with the free amine, leading to this undesired modification.[12]
Issue 3: Difficulty in Product Purification
Problem Troubleshooting Steps Rationale
Removal of Urea Byproduct (from DCC/DIC) • If using DCC, the DCU byproduct is often insoluble and can be removed by filtration.[9] • If using DIC, the byproduct is more soluble, and purification is typically achieved by column chromatography.[9]The physical properties of the urea byproduct dictate the purification strategy.
Removal of Water-Soluble Reagents and Byproducts (from EDC) • Perform an aqueous workup. The EDC and its urea byproduct are water-soluble and can be removed by washing the organic layer with water or a mild acidic solution.[9]The water solubility of these compounds allows for simple extraction-based purification.
Separation of Product from Unreacted Starting Materials or Side Products • Optimize the reaction to maximize conversion and minimize side products. • Employ flash column chromatography with an appropriate solvent system.[20] • For some benzotriazole derivatives, purification can be aided by treatment with adsorbents like acid-treated bentonite or silica gel followed by filtration.[21] • Consider semi-preparative HPLC for challenging separations.Chromatographic techniques are powerful tools for separating compounds with different polarities.

Experimental Protocols

General Protocol for EDC/HOBt Coupling
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add DIPEA (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for HATU Coupling
  • In a separate flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In another flask, dissolve the amine (1.1 eq) in anhydrous DMF.

  • Add the solution of the activated acid to the amine solution.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up and purify the product as described in the EDC/HOBt protocol.

Visualization of Key Workflows

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Activation Is Acid Activation Efficient? Start->Check_Activation Check_Solubility Are Reactants Soluble? Check_Activation->Check_Solubility Yes Use_HATU Switch to HATU/PyBOP Check_Activation->Use_HATU No Check_Sterics Is Amine Sterically Hindered? Check_Solubility->Check_Sterics Yes Change_Solvent Change Solvent (e.g., DMF/DCM) Check_Solubility->Change_Solvent No Check_Purity Are Reagents/Solvents Anhydrous? Check_Sterics->Check_Purity No Increase_Time_Temp Increase Reaction Time/Temperature Check_Sterics->Increase_Time_Temp Yes Use_Anhydrous Use Anhydrous Conditions Check_Purity->Use_Anhydrous No Success Improved Yield Check_Purity->Success Yes Use_HATU->Success Change_Solvent->Success Increase_Time_Temp->Success Use_Anhydrous->Success

Caption: Troubleshooting flowchart for low reaction yield.

General Amide Coupling Mechanism with Carbodiimide and HOBt

Coupling_Mechanism RCOOH R-COOH (Benzotriazinylpropanoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide EDC/DCC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide R-CO-NH-R' (Desired Product) HOBt_Ester->Amide + Amine Amine R'-NH2

Caption: Carbodiimide-mediated amide coupling mechanism.

References

Troubleshooting PROTAC linker cleavage with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

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Topic: Troubleshooting PROTAC Linker Cleavage with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the stability of PROTACs utilizing a this compound-derived linker. The questions and answers below address common challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My PROTAC shows high affinity in biochemical binding assays but has poor degradation activity in cellular assays. Could linker cleavage be the cause?

Answer:

Yes, this is a classic symptom of poor PROTAC stability. If your PROTAC binds effectively to both the target protein and the E3 ligase in isolated, controlled biochemical assays (like SPR or FP) but fails to induce degradation in a cellular environment, premature cleavage of the linker is a primary suspect.[1][2] The intracellular environment is rich with enzymes, such as esterases and amidases, that can metabolize PROTACs and cleave labile bonds within the linker.[3]

The this compound moiety, when activated and coupled to form an ester or amide bond, may exhibit susceptibility to hydrolysis. The benzotriazinone ring itself is an active ester leaving group, which, depending on the final linker structure, could be prone to nucleophilic attack by intracellular enzymes. Cleavage results in two separate molecules—the target binder and the E3 binder—which can act as competitive inhibitors to the intact PROTAC, further reducing degradation efficiency.[2]

Question 2: What is the most probable cleavage mechanism for a linker derived from this compound?

Answer:

The most likely point of cleavage is the bond formed when the propanoic acid carboxyl group is coupled to another part of the linker, typically forming an ester or an amide.

  • Ester Susceptibility: If the propanoic acid is linked via an ester bond, it is highly susceptible to cleavage by intracellular carboxylesterases. Ester bonds are generally included in PROTAC linkers to improve properties like permeability, but their stability can be a significant liability.

  • Amide Stability: While generally more stable than esters, amide bonds can still be cleaved by amidases. However, amide bonds are often preferred in linker design to enhance metabolic stability.[1]

  • Benzotriazinone Ring Reactivity: The core 4-oxo-1,2,3-benzotriazin-3(4H)-yl structure is related to reagents used in peptide synthesis (like TBTU) because the N-hydroxybenzotriazole (HOBt) derivative is a good leaving group.[4] While the N-yl linkage in your specific linker precursor is more stable than an O-acyl group, its electron-withdrawing nature can still influence the reactivity of adjacent bonds. Mechanistic studies on related benzotriazole esters have shown they can act as acylating agents, particularly for cysteine proteases, suggesting the carbonyl group is electrophilic and prone to nucleophilic attack.[5]

The diagram below illustrates the potential enzymatic cleavage sites.

cluster_PROTAC PROTAC Structure Target_Ligand Target Ligand Linker_Part1 Linker Chain Target_Ligand->Linker_Part1 CleavageSite_EsterAmide Ester or Amide Bond (Primary Cleavage Site) Linker_Part1->CleavageSite_EsterAmide Propanoic_Acid_Moiety Propanoic Acid Backbone CleavageSite_EsterAmide->Propanoic_Acid_Moiety Benzotriazinone_Ring Benzotriazinone Ring Propanoic_Acid_Moiety->Benzotriazinone_Ring Linker_Part2 Linker Chain Benzotriazinone_Ring->Linker_Part2 E3_Ligand E3 Ligase Ligand Linker_Part2->E3_Ligand Esterase Carboxylesterase or Amidase Esterase->CleavageSite_EsterAmide Hydrolysis

Caption: Potential enzymatic cleavage site in the PROTAC linker.

Question 3: How can I experimentally confirm that my PROTAC is being cleaved inside the cell?

Answer:

Confirming intracellular cleavage requires detecting the parent PROTAC and its predicted metabolites over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[1][][7]

Here is a general workflow to follow:

G start Start: Hypothesize Linker Cleavage prepare_samples 1. Prepare Samples - Treat cells with PROTAC - Collect lysates at time points - Include vehicle control start->prepare_samples stability_assay 2. In Vitro Stability Assay (Optional but Recommended) - Incubate PROTAC in plasma or liver microsomes start->stability_assay Parallel Control extraction 3. Metabolite Extraction - Precipitate proteins (e.g., with acetonitrile) - Isolate supernatant prepare_samples->extraction stability_assay->extraction lcms 4. LC-MS/MS Analysis - Monitor for parent PROTAC and predicted cleavage fragments extraction->lcms analyze 5. Data Analysis - Quantify disappearance of parent - Quantify appearance of fragments lcms->analyze conclusion Conclusion: Confirm Cleavage & Rate analyze->conclusion

Caption: Workflow for detecting PROTAC cleavage via LC-MS/MS.

Experimental Protocol: Intracellular PROTAC Stability Assay
  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • Treat the cells with your PROTAC at a relevant concentration (e.g., 1 µM). Include a vehicle-only (e.g., DMSO) control.

  • Time-Course Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells with ice-cold PBS to remove extracellular PROTAC.

    • Lyse the cells using a suitable method (e.g., sonication in methanol/water).

  • Sample Preparation for LC-MS/MS:

    • Add cold acetonitrile to the cell lysate to precipitate proteins.[7]

    • Centrifuge the samples to pellet the protein debris.

    • Carefully collect the supernatant, which contains the PROTAC and its metabolites.

    • Dry the supernatant under vacuum and reconstitute in a mobile-phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify:

      • The intact parent PROTAC molecule.

      • The predicted cleavage fragment containing the target ligand.

      • The predicted cleavage fragment containing the E3 ligase ligand.

    • Analyze the samples and plot the concentration of each species over time. A decrease in the parent compound with a corresponding increase in the fragments confirms cleavage.

Compound TypeExpected ObservationImplication
Parent PROTAC Concentration decreases over time.The molecule is being cleared/metabolized.
Cleavage Fragment 1 Concentration increases and then may decrease.Confirms cleavage at the predicted site.
Cleavage Fragment 2 Concentration increases and then may decrease.Provides further evidence of the cleavage event.
Question 4: My PROTAC is unstable. What modifications can I make to the linker to improve stability?

Answer:

If the this compound-derived linker is proving unstable, several rational design strategies can be employed to enhance metabolic stability.

  • Replace Ester Bonds with Amide Bonds: This is the most straightforward modification. Amides are significantly more resistant to hydrolysis by esterases.[1]

  • Introduce Steric Hindrance: Flanking the labile bond with bulky groups (e.g., gem-dimethyl groups) can sterically shield it from enzymatic attack.

  • Increase Linker Rigidity: Flexible linkers (like long alkyl or PEG chains) can adopt multiple conformations, some of which may fit perfectly into the active site of metabolic enzymes.[8][] Incorporating rigid elements like piperazine rings or aromatic groups can pre-organize the PROTAC into a productive conformation for ternary complex formation while making it a poorer substrate for degradative enzymes.[10]

  • Modify Attachment Points: Changing the point at which the linker is attached to the warhead or the E3 ligand can alter its presentation to metabolic enzymes and improve stability.[11]

G cluster_unstable Unstable Linker cluster_stable Stable Linker Strategies unstable Ester Bond + Flexible Chain amide 1. Amide Bond unstable->amide Replace steric 2. Steric Shielding unstable->steric Introduce rigid 3. Rigidification (e.g., Piperazine) unstable->rigid Incorporate

Caption: Strategies to improve linker stability.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with Benzotriazine and Other Rigid Heterocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for advanced PROTAC design. This guide is intended for researchers, scientists, and drug development professionals who are working to overcome one of the most significant challenges in PROTAC development: poor cell permeability. Here, we will delve into troubleshooting common issues and provide practical guidance on leveraging rigid heterocyclic linkers, with a special focus on the potential of the benzotriazine scaffold, to create more effective, cell-permeable protein degraders.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding PROTAC permeability and the role of linker chemistry.

Q1: Why do many of my biochemically potent PROTACs fail in cell-based assays?

A1: A common reason for this discrepancy is poor cell permeability. PROTACs are often large molecules with molecular weights (MW) frequently exceeding 800 Da and possess a high polar surface area (PSA) and numerous hydrogen bond donors (HBDs). These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor passive diffusion across the lipid bilayer of the cell membrane.[1][2] For a PROTAC to be effective, it must first enter the cell to engage its intracellular target and the E3 ligase.[3] Therefore, even a highly potent PROTAC at the biochemical level will be ineffective if it cannot reach its site of action within the cell.

Q2: How does the linker component influence the cell permeability of a PROTAC?

A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[4] Once viewed as a simple spacer, the linker's composition, length, and rigidity profoundly affect the overall PSA, HBD count, lipophilicity, and conformational flexibility of the molecule.[5][6] An optimized linker can help the PROTAC adopt a conformation that is more favorable for membrane transit, a concept often referred to as "chameleonic behavior," where the molecule can shield its polar groups in a lipophilic environment.[7]

Q3: What is the rationale for using rigid, heterocyclic linkers like benzotriazine to improve permeability?

A3: Incorporating rigid heterocyclic scaffolds (e.g., piperazine, piperidine, or more complex systems like benzotriazine) into the linker is an advanced strategy to enhance cell permeability and overall drug-like properties.[1][8] The rationale is threefold:

  • Conformational Control: Rigid linkers reduce the number of rotatable bonds, which can pre-organize the PROTAC into a conformation that is more amenable to crossing the cell membrane. This reduces the entropic penalty required to adopt a "closed" or folded state that shields polar functionalities.[2]

  • Modulation of Physicochemical Properties: Nitrogen-rich heterocycles like benzotriazine can modulate the PROTAC's polarity and solubility.[4] The introduction of these motifs can improve aqueous solubility while also providing a rigid scaffold that can contribute to improved membrane permeability.[1]

  • Stabilization of Favorable Conformations: The aromatic and heterocyclic rings can participate in intramolecular interactions, such as π-π stacking or NH-π interactions, which can stabilize a folded conformation, effectively reducing the 3D polar surface area of the molecule during membrane transit.[6]

Q4: What is the "hook effect" and is it related to cell permeability?

A4: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. While not directly caused by poor permeability, the hook effect is an important consideration in dose-response experiments. If a PROTAC has low permeability, you may be tempted to use very high concentrations to see an effect, which could push you into the hook effect regime, confounding your results.

Part 2: Troubleshooting Guide for Permeability-Related Issues

This section is designed in a question-and-answer format to directly address specific experimental issues.

Q: My new PROTAC shows excellent binding to both the target protein and the E3 ligase in biochemical assays (SPR, ITC), but I see no target degradation in my cell-based Western blot. What should I check first?

A: This is a classic indicator of a cell permeability problem. Before extensive redesign, it is crucial to systematically rule out other possibilities and then confirm poor permeability.

Troubleshooting Workflow for No Cellular Activity

G start No Degradation Observed integrity 1. Confirm Compound Integrity (LC-MS, NMR) start->integrity permeability 2. Assess Cell Permeability (PAMPA, Caco-2, NanoBRET) integrity->permeability low_perm Low Permeability permeability->low_perm  Impermeable good_perm Good Permeability permeability->good_perm Permeable   redesign 3. Redesign Linker - Incorporate Rigid Heterocycles - (e.g., Benzotriazine) - Modulate LogP, PSA low_perm->redesign other_issues Investigate Other Issues: - Ternary Complex Formation - Ubiquitination - Proteasome Activity good_perm->other_issues

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

  • Confirm Compound Integrity: First, ensure the compound you are testing is pure and structurally correct using LC-MS and NMR. Degradation or impurities can lead to a lack of activity.

  • Directly Assess Permeability: Use an in vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.[9] For a more biologically relevant measure, a Caco-2 assay can provide data on both passive permeability and active transport/efflux.

  • Live-Cell Target Engagement: An alternative or complementary approach is to use a live-cell target engagement assay like NanoBRET™. This assay can determine if the PROTAC is binding to its target inside the cell. A significant rightward shift in the IC50 value in live cells compared to lysed cells is a strong indicator of poor permeability.

Q: My permeability assay (PAMPA) confirmed that my PROTAC has low permeability. How can I rationally design a new linker to improve it?

A: This is where linker chemistry becomes paramount. Moving away from highly flexible, linear alkyl or PEG linkers towards more rigid, functional linkers is a key strategy.

Linker Design Strategy: Incorporating a Benzotriazine Scaffold

Consider replacing a section of your flexible linker with a rigid benzotriazine-containing moiety.

Mechanism of Permeability Enhancement by Rigid Linkers

G cluster_0 Flexible Linker (Aqueous Env.) cluster_1 Rigid Benzotriazine Linker cluster_2 a1 POI Ligand a_linker ~Flexible Linker~ a1->a_linker a2 E3 Ligand membrane a2->membrane High PSA Poor Permeability a_linker->a2 b1 POI Ligand b_linker --[Benzotriazine]-- b1->b_linker b2 E3 Ligand b2->membrane Shielded PSA 'Closed' Conformation Enhanced Permeability b_linker->b2

Caption: Rigid linkers can promote a folded conformation, enhancing permeability.

Rationale for using Benzotriazine:

  • Rigidity: The fused ring system of benzotriazine provides a rigid scaffold, reducing the conformational flexibility of the PROTAC.[2] This can help to lock the molecule in a more permeable state.

  • Polarity Modulation: The nitrogen atoms in the triazine ring can influence the molecule's polarity and hydrogen bonding capacity. Judicious placement can facilitate intramolecular hydrogen bonds (IMHBs), which shield polar N-H or O-H groups and lower the dynamic PSA, a key factor for improved permeability.[]

  • Vectorial Properties: The defined geometry of a rigid linker can provide better control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for forming a stable and productive ternary complex once inside the cell.

Practical Steps for Redesign:

  • Identify Tolerable Linker Regions: Analyze the structure of your current PROTAC to identify where modifications can be made without disrupting the binding to the target or E3 ligase.

  • Synthesize a Small Library: It is often not the case that one linker will be a magic bullet. Synthesize a small set of analogs with the benzotriazine moiety introduced at different points or with different attachment chemistries (e.g., ether vs. amide bonds to reduce HBDs).[1]

  • Re-evaluate Permeability and Activity: Test the new analogs in your permeability and cell-based degradation assays to identify candidates with improved properties.

Table 1: Physicochemical Properties to Consider When Optimizing Linkers

PropertyGoal for Improved PermeabilityRationale
Molecular Weight (MW) Reduce if possibleGenerally, lower MW correlates with better permeability, although this is a major challenge for PROTACs.[2]
Topological Polar Surface Area (TPSA) Reduce (< 140 Ų)A key predictor of passive membrane permeability. Rigid linkers can help adopt conformations with lower 3D PSA.[2]
Hydrogen Bond Donors (HBDs) Reduce (< 5)Each HBD significantly decreases permeability. Replacing amides with esters or N-alkylation are common strategies.[9]
Lipophilicity (cLogP) Optimize (typically 2-4)A balance is needed. Too low, and it won't enter the membrane; too high, and it may have poor solubility or get stuck in the membrane.[6]
Number of Rotatable Bonds (nRotB) Reduce (< 10)A measure of molecular flexibility. Lowering this number through rigidification is a key strategy.[2]

Q: I have improved the permeability of my PROTAC, but now the degradation activity is weaker. What could be happening?

A: This highlights a crucial trade-off in PROTAC design: permeability vs. ternary complex stability .[2] A linker that is optimal for cell entry may not be optimal for forming the productive ternary complex.

  • Possible Cause: The new, more rigid linker may hold the two ligands in an orientation that is suboptimal for the protein-protein interactions between the target and the E3 ligase, leading to a less stable ternary complex.

  • Troubleshooting Steps:

    • Vary the Attachment Points: Keep the rigid linker scaffold but change where it connects to the POI or E3 ligase ligands. Small changes in the exit vector can have a large impact on ternary complex geometry.

    • Introduce Controlled Flexibility: Instead of a fully rigid linker, design a linker that has a rigid core (like benzotriazine) flanked by short, flexible elements (e.g., a few ethylene glycol or alkyl units). This can provide the right balance of conformational control for permeability and the necessary flexibility for optimal ternary complex formation.

    • Confirm Ternary Complex Formation: Use techniques like co-immunoprecipitation (Co-IP) or biophysical methods to assess the stability of the ternary complex formed by your new PROTACs.

Part 3: Key Experimental Protocols

Here are detailed protocols for two essential assays to evaluate PROTAC cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to assess the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)

  • Donor and acceptor plates (96-well)

  • Test PROTAC and control compounds (high and low permeability controls)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Plate shaker

  • LC-MS/MS for quantification

Methodology:

  • Prepare Donor Solution: Dissolve the PROTAC and control compounds in PBS to a final concentration of 10 µM.

  • Coat PAMPA Plate: Add 5 µL of the phospholipid/dodecane solution to each well of the donor plate filter.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Add Donor Solution: Add 200 µL of the PROTAC/PBS solution to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sampling and Quantification: After incubation, carefully separate the plates. Take samples from both the donor and receiver wells.

  • Analyze Concentrations: Determine the concentration of the PROTAC in both the donor (CD) and acceptor (CA) wells using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    • Papp = [ -ln(1 - CA / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]

    • Where:

      • Cequilibrium = (CDVD + CAVA) / (VD + VA)

      • A = filter area

      • VD = donor volume, VA = acceptor volume

      • t = incubation time

Protocol 2: NanoBRET™ Target Engagement Assay (Live-Cell Permeability Assessment)

This protocol assesses the binding of a PROTAC to its target within live cells, providing a functional measure of cell entry.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-fused target protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Tracer specific for the target

  • PROTAC compound

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring dual-filtered luminescence (460 nm and >600 nm)

Methodology:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NanoLuc®-fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in white, 96-well assay plates and incubate overnight.

  • Assay Procedure (Live Cells):

    • Prepare serial dilutions of the PROTAC compound in Opti-MEM.

    • Add the NanoBRET™ Tracer to the cells at the recommended concentration.

    • Immediately add the diluted PROTAC or vehicle control to the wells.

    • Incubate the plate for 2 hours at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Assay Procedure (Lysed Cells - Control):

    • In a parallel plate, lyse the cells using a detergent-based lysis buffer.

    • Perform the same tracer and PROTAC additions as in the live-cell arm.

  • Data Acquisition and Analysis:

    • Measure the donor (460 nm) and acceptor (>600 nm) luminescence signals.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit a dose-response curve to determine the IC50 value for both live and lysed cells.

    • Interpretation: A significantly higher IC50 in live cells compared to lysed cells indicates that a higher concentration of PROTAC is needed to engage the target, suggesting poor cell permeability.

References

Reducing off-target effects of PROTACs derived from 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) derived from the 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid chemical scaffold. This guide is designed to provide expert insights and practical troubleshooting for a critical challenge in the development of this novel class of PROTACs: the identification and reduction of off-target effects.

While traditional PROTACs have largely relied on well-characterized E3 ligase ligands like those derived from thalidomide and pomalidomide, the use of novel chemotypes such as the benzotriazine scaffold offers the potential for new therapeutic applications and intellectual property. However, this novelty also brings the challenge of an uncharacterized off-target profile. This guide will focus on the hypothesis that this scaffold interacts with the Cereblon (CRBN) E3 ligase, a common target for PROTACs, and will address the primary off-target concern for such molecules: the unintended degradation of endogenous proteins known as neosubstrates.

This resource provides a structured approach to help you anticipate, identify, and mitigate these off-target effects, ensuring the specificity and therapeutic potential of your PROTAC candidates.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise when working with novel CRBN-recruiting PROTACs.

Q1: What are the most likely sources of off-target effects for my benzotriazine-derived PROTAC?

A1: Off-target effects for these PROTACs can be broadly categorized into two types:

  • Degradation-dependent off-targets: This is the most common concern for CRBN-based PROTACs. The E3 ligase-recruiting moiety of your PROTAC, in this case, the benzotriazine derivative, may act as a "molecular glue," inducing the degradation of endogenous proteins (neosubstrates) that are not your intended target. This occurs independently of your PROTAC's warhead binding to the protein of interest (POI). For example, pomalidomide-based PROTACs are known to sometimes degrade zinc-finger (ZF) proteins.

  • Degradation-independent off-targets: The PROTAC molecule itself, or its individual components (the warhead or the E3 ligase ligand), may have pharmacological activity that is independent of protein degradation. This could involve the inhibition of other proteins or the activation of signaling pathways.

Q2: I'm observing a decrease in target protein degradation at higher concentrations of my PROTAC. What is happening?

A2: This phenomenon is known as the "hook effect." It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (either PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation. To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.

Q3: How can I be sure that the protein loss I'm observing is due to proteasomal degradation?

A3: To confirm that the degradation is mediated by the proteasome, you should perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or bortezomib. If your PROTAC's effect is dependent on the proteasome, co-treatment with a proteasome inhibitor should rescue your target protein from degradation.

Q4: My PROTAC isn't showing any degradation of my target protein. What are the possible reasons?

A4: Several factors could be at play:

  • Poor cell permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.

  • Low binding affinity: The PROTAC may have a low affinity for either the target protein or CRBN.

  • Suboptimal linker: The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.

  • Inactive E3 ligase complex: Ensure all components of the ubiquitin-proteasome system are active in your cell line.

  • Low CRBN expression: The chosen cell line may not express sufficient levels of CRBN. This can be checked by Western blot.

Q5: How do I design a proper negative control for my experiments?

A5: A robust negative control is critical to ensure that the observed effects are due to the specific PROTAC-mediated mechanism. An ideal negative control is a molecule that is structurally very similar to your active PROTAC but is deficient in binding to either the target protein or the E3 ligase. Common strategies include synthesizing a diastereomer of the PROTAC with an inverted stereocenter in the E3 ligase ligand-binding motif, which ablates binding.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing more complex experimental challenges related to off-target effects.

Guide 1: Identifying Off-Target Protein Degradation

The first step in mitigating off-target effects is to identify them. A global, unbiased approach is recommended to create a comprehensive profile of your PROTAC's specificity.

This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Validation cell_culture 1. Cell Culture & Treatment - Culture cells to 70-80% confluency. - Treat with PROTAC (optimal & high conc.), vehicle control, and negative control PROTAC. lysis 2. Cell Lysis & Protein Quantification - Lyse cells in buffer with protease/phosphatase inhibitors. - Quantify protein concentration (e.g., BCA assay). cell_culture->lysis digestion 3. Protein Digestion - Digest proteins into peptides (e.g., with trypsin). lysis->digestion lc_ms 4. LC-MS/MS Analysis - Analyze peptide samples on a high-resolution mass spectrometer. digestion->lc_ms data_analysis 5. Data Analysis - Process raw data to identify and quantify proteins. - Perform statistical analysis to find significantly downregulated proteins. lc_ms->data_analysis validation 6. Orthogonal Validation - Validate potential off-targets using Western blotting or targeted proteomics. data_analysis->validation

Caption: Workflow for off-target identification.

Interpreting the Data:

  • Direct vs. Indirect Effects: To distinguish between direct off-targets and downstream signaling effects, it is crucial to perform a time-course experiment. Direct degradation events will likely occur at earlier time points (e.g., 2-6 hours), while downstream effects will appear later.

  • Neosubstrate "Signatures": For CRBN-based PROTACs, pay close attention to known neosubstrates of immunomodulatory drugs (IMiDs) such as IKZF1, IKZF3, and GSPT1. Degradation of these proteins can indicate that your benzotriazine moiety is functioning similarly to traditional CRBN ligands.

Guide 2: Validating and Characterizing Off-Target Engagement

Once potential off-targets have been identified through proteomics, it is essential to validate these findings and characterize the interaction between your PROTAC and the off-target protein.

  • Cell Culture and Treatment: Culture the relevant cell line and treat with a dose-response of your PROTAC, alongside a vehicle control and a negative control PROTAC.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can provide valuable information on the formation and stability of the off-target ternary complex (Off-Target-PROTAC-CRBN).

Experimental Setup for SPR:

  • Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.

  • Inject the off-target protein alone to establish a baseline and confirm no direct interaction with CRBN.

  • Inject a mixture of the off-target protein and your PROTAC over the CRBN surface.

  • An increase in the response units (RU) compared to the injection of the off-target protein alone indicates the formation of a ternary complex.

G cluster_0 Troubleshooting Logic start Off-target degradation identified via proteomics validate Validate with Western Blot start->validate characterize Characterize ternary complex formation (e.g., SPR, BLI) validate->characterize Validated no_validation Re-evaluate proteomics data (potential false positive) validate->no_validation Not Validated mitigate Proceed to mitigation strategies characterize->mitigate Ternary complex forms no_complex Off-target effect may be degradation-independent. Investigate other mechanisms. characterize->no_complex No ternary complex

Caption: Decision-making workflow for off-target validation.

Guide 3: Strategies to Reduce Off-Target Effects

If off-target degradation is confirmed, several rational design strategies can be employed to improve the selectivity of your PROTAC.

StrategyRationaleKey Considerations
Modify the E3 Ligase Ligand Altering the structure of the benzotriazine moiety can disrupt the protein-protein interactions required for off-target ternary complex formation while preserving the on-target interaction.Modifications can impact CRBN binding affinity and should be guided by structural biology or computational modeling if possible.
Alter the Linker The length, rigidity, and attachment point of the linker are critical for the geometry of the ternary complex. Optimizing the linker can favor the on-target complex over the off-target one.A matrix of linkers with varying lengths and compositions should be synthesized and tested.
Change the Warhead Attachment Point The vector of the linker attachment on the warhead can influence the presentation of the E3 ligase ligand, potentially disfavoring the formation of the off-target complex.This requires knowledge of the warhead's binding mode to its target.
Utilize a Different E3 Ligase If CRBN-mediated off-target effects are persistent, consider designing a new PROTAC that recruits a different E3 ligase, such as VHL or cIAP1.The expression levels of the chosen E3 ligase in the target cells must be confirmed.

Technical Support Center: Enhancing Pharmacokinetic Profiles of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic Acid (BTP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to address the most pressing challenges encountered during the preclinical development of these molecules, offering both high-level strategy and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section tackles common initial hurdles in the development of BTP derivatives.

Q1: My BTP derivative demonstrates excellent in vitro potency but suffers from poor aqueous solubility. What are the recommended first steps?

Poor aqueous solubility is a common characteristic of planar, aromatic structures like the benzotriazinone core, which can significantly hinder oral bioavailability and lead to inconsistent results in in vitro assays.

  • Initial Troubleshooting Steps:

    • pH-Solubility Profiling: The first crucial step is to establish the pH-solubility profile of your compound. The presence of the propanoic acid moiety suggests that solubility will be pH-dependent, likely increasing at a pH above the pKa of the carboxylic acid.[1]

    • Salt Formation: A highly effective strategy is to form a salt of the carboxylic acid. Utilizing pharmaceutically acceptable counterions such as sodium or potassium can lead to a significant improvement in both aqueous solubility and dissolution rate.[2][3]

    • Use of Co-solvents and Excipients: For initial in vitro screening, co-solvents like dimethyl sulfoxide (DMSO) can be employed.[4] However, for in vivo applications, it is more appropriate to explore formulations with solubility-enhancing excipients like cyclodextrins.[3][5]

Q2: My compound exhibits high plasma protein binding (PPB). How does this impact its pharmacological properties, and what are the strategies for mitigation?

High plasma protein binding is a frequent observation for lipophilic acidic compounds and can severely limit the fraction of free drug available to elicit a therapeutic effect.[6][7]

  • Impact Analysis:

    • It is the unbound fraction of a drug that is pharmacologically active and available for distribution to target tissues and for metabolic clearance.[6][7]

    • Elevated PPB can result in a reduced volume of distribution and may complicate the correlation between in vitro and in vivo data.[6]

  • Mitigation Strategies:

    • Structural Modification: A primary approach is to decrease the compound's lipophilicity (logP). This can be achieved by introducing polar functional groups or by reducing the size of hydrophobic regions, which in turn can lower PPB.

    • Displacement Studies: It is beneficial to investigate if your compound binds to specific sites on albumin. This knowledge can guide rational drug design to disrupt key binding interactions.

Q3: My BTP derivative undergoes rapid metabolism in vitro (e.g., in liver microsomes). What are the probable metabolic pathways, and how can I enhance its stability?

The benzotriazinone scaffold can be susceptible to enzymatic degradation.

  • Common Metabolic Pathways:

    • Oxidative Metabolism: The aromatic ring is a potential site for hydroxylation by cytochrome P450 (CYP) enzymes.[8][9]

    • Conjugation: The carboxylic acid group is a likely site for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.[8]

  • Strategies for Improving Metabolic Stability:

    • Metabolite Identification: Employing techniques like liquid chromatography-mass spectrometry (LC-MS) is essential to identify the primary metabolites and pinpoint "metabolic soft spots."[10]

    • Blocking Metabolic Sites: Once a metabolic liability is identified, chemical modifications can be introduced to block the metabolic process. For instance, substituting a hydrogen atom with fluorine at a site of hydroxylation can prevent this metabolic reaction.

    • Enzyme Phenotyping: Identifying the specific CYP or UGT enzymes responsible for the metabolism of your compound can help in predicting potential drug-drug interactions.[11]

Part 2: Troubleshooting Guides & Experimental Protocols

This section offers detailed, step-by-step protocols to address specific experimental challenges.

Guide 1: Addressing Poor Aqueous Solubility

Issue: A lead BTP compound, designated as Compound X, exhibits an aqueous solubility of less than 1 µg/mL at a physiologically relevant pH of 7.4, which impedes its further development.

Workflow for Solubility Enhancement:

Caption: A systematic workflow for improving the solubility of BTP derivatives.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic solubility of a compound.[1][12][13]

  • Materials:

    • Test compound (BTP derivative)

    • Phosphate-buffered saline (PBS) at pH 7.4

    • HPLC grade acetonitrile and water

    • Validated HPLC-UV or LC-MS/MS method

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing PBS at pH 7.4.

    • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

    • Filter the suspension to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Causality: This method provides the thermodynamic solubility, which is a crucial parameter for understanding the dissolution behavior and potential bioavailability of a drug candidate.

Protocol 2: Salt Screening for Solubility Enhancement

  • Objective: To identify a stable salt form of the BTP derivative with improved aqueous solubility.

  • Procedure:

    • Dissolve the BTP free acid in a suitable organic solvent.

    • Add an equimolar amount of a basic counterion solution (e.g., sodium hydroxide, potassium hydroxide).

    • Isolate the resulting salt by precipitation or evaporation.

    • Characterize the solid form of the salt using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Determine the aqueous solubility of the salt form using Protocol 1.

  • Trustworthiness: This protocol is self-validating by confirming the formation of a new solid form through physical characterization before assessing its solubility. This ensures that any observed improvement is due to the salt formation.

Data Summary Table: Solubility Enhancement of Compound X

Formulation StrategySolubility at pH 7.4 (µg/mL)Fold IncreaseComments
Free Acid (Compound X)< 1-Baseline
Sodium Salt of Compound X55> 55A stable, crystalline salt was formed.
Amorphous Solid Dispersion120> 120Offers a significant solubility advantage.
Lipid-Based Formulation85> 85Suitable for oral delivery systems.[14]
Guide 2: Investigating and Improving Metabolic Stability

Issue: A promising BTP derivative, Compound Y, exhibits a short half-life (less than 15 minutes) in human liver microsomes (HLM).

Workflow for Enhancing Metabolic Stability:

Caption: A rational design cycle for improving the metabolic stability of BTP derivatives.

Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

  • Objective: To determine the intrinsic clearance rate of a compound.[15][16]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compound (Compound Y)

    • Positive control (e.g., a compound with known metabolic fate)

    • Acetonitrile with an internal standard for quenching the reaction

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate HLM (final concentration of 0.5 mg/mL) with the test compound (final concentration of 1 µM) in phosphate buffer at 37°C.[8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.[15]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

  • Expertise & Experience: The inclusion of a positive control is crucial for verifying the metabolic activity of the HLM batch. It is also important to ensure that the final concentration of any organic solvent (like DMSO) is kept low (typically <0.5%) to avoid inhibiting the CYP enzymes.

Data Summary Table: Metabolic Stability of Compound Y and Its Analogs

CompoundModificationHLM Half-life (min)Intrinsic Clearance (µL/min/mg)
Compound YParent Compound10138.6
Analog Y-16-Fluoro substitution4828.9
Analog Y-27-Chloro substitution6521.3
Analog Y-3Propanoic acid to isoxazole>120<5.8

The data clearly indicates that blocking a potential site of aromatic hydroxylation with a halogen (Analogs Y-1 and Y-2) significantly improved metabolic stability. Furthermore, a bioisosteric replacement of the propanoic acid moiety (Analog Y-3) resulted in a dramatic increase in metabolic stability.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While significant attention is often placed on the design of the two ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

This guide provides an in-depth comparison of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a novel potential PROTAC linker, with other commonly employed linker classes. We will explore its unique structural features and hypothesize its impact on PROTAC performance, supported by established principles of linker design and proposed experimental validation.

The Emerging Role of Rigid Linkers in PROTAC Design

The majority of early-stage PROTACs have utilized flexible linkers, primarily composed of polyethylene glycol (PEG) or alkyl chains.[1] This preference stems from their synthetic tractability and the conformational freedom they afford, which can facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[3][4] However, high flexibility can also be a double-edged sword, potentially leading to an entropic penalty upon binding and contributing to unfavorable physicochemical properties.[3]

This has led to a growing interest in the development and utilization of rigid linkers. These linkers, which often incorporate cyclic structures or aromatic systems, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[4][5]

Profiling this compound: A Candidate for Rigid Linker Design

This compound is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₃.[6][7] Its core structure consists of a bicyclic benzotriazine system linked to a propanoic acid chain. The benzotriazine moiety imparts significant rigidity, suggesting its potential application as a rigid PROTAC linker.

The propanoic acid group provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries. The overall structure suggests a linker that would enforce a more defined spatial orientation between the two ends of the PROTAC molecule.

Comparative Analysis: A Tale of Two Linker Philosophies

The decision to employ a rigid linker like this compound over a flexible counterpart represents a strategic choice in PROTAC design. Below, we compare its inferred properties with those of the two most common flexible linker classes: alkyl and PEG chains.

FeatureThis compound (Inferred)Alkyl LinkersPEG Linkers
Flexibility RigidFlexibleFlexible
Conformational Freedom LowHighHigh
Potential for Pre-organization HighLowModerate
Solubility Moderate (hydrophilic propanoic acid, but larger aromatic system)Low (hydrophobic)High (hydrophilic)
Cell Permeability Potentially Favorable (reduced flexibility can improve permeability)[8]Can be high, but may lead to non-specific bindingGenerally good, but can be limited by increased polar surface area
Metabolic Stability Potentially High (aromatic core)Generally goodCan be susceptible to metabolism
Synthetic Accessibility More complexHighModerate to High

The Causality Behind Linker Choice: Mechanistic Implications

The selection of a linker has profound consequences for the entire protein degradation cascade, from ternary complex formation to the ultimate pharmacokinetic profile of the PROTAC.

Ternary Complex Formation and Stability

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[3]

  • Flexible Linkers (Alkyl & PEG): Their conformational adaptability allows for a broader range of induced-fit interactions between the POI and the E3 ligase. This can be advantageous when the optimal geometry for ubiquitination is unknown. However, the entropic cost of restricting this flexibility upon binding can sometimes weaken the ternary complex.[3]

  • This compound (Rigid): A rigid linker can pre-organize the PROTAC into a conformation that is highly complementary to the surfaces of both the POI and the E3 ligase, leading to a more stable ternary complex with a lower entropic penalty.[4] This can translate to enhanced degradation potency (lower DC₅₀ values). However, if the inherent geometry of the rigid linker is not optimal, it can lead to steric clashes and prevent the formation of a productive complex.[4]

Ternary_Complex_Formation cluster_flexible Flexible Linker cluster_rigid Rigid Linker POI_flex Protein of Interest PROTAC_flex PROTAC POI_flex->PROTAC_flex Binds E3_flex E3 Ligase PROTAC_flex->E3_flex Recruits note_flex Multiple conformations possible POI_rigid Protein of Interest PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Binds E3_rigid E3 Ligase PROTAC_rigid->E3_rigid Recruits note_rigid Pre-organized conformation PROTAC_Synthesis_Workflow POI_ligand POI Ligand Synthesis POI_linker Couple POI Ligand to Linker POI_ligand->POI_linker E3_ligand E3 Ligase Ligand Synthesis E3_linker Couple E3 Ligase Ligand to Linker E3_ligand->E3_linker Linker_synthesis Linker Synthesis (Flexible vs. Rigid) Linker_synthesis->POI_linker Linker_synthesis->E3_linker Final_PROTAC Final PROTAC Assembly POI_linker->Final_PROTAC E3_linker->Final_PROTAC

References

Efficacy of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid vs thalidomide-O-COOH as a Cereblon ligand.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Cereblon Ligands: The Established vs. The Emergent

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant of success for both molecular glues and Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has become a cornerstone of TPD strategies.[1] Its recruitment is paramount for inducing the degradation of pathogenic proteins.

This guide provides a comparative analysis of two distinct Cereblon ligands. We will first delve into the well-characterized, thalidomide-derived thalidomide-O-COOH , a foundational tool in many PROTAC designs.[2][3][4] Subsequently, we will explore 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid , a compound representing a class of alternative scaffolds whose potential as a direct Cereblon ligand remains to be fully elucidated in the public domain. This guide will not only compare their known attributes but also provide the essential experimental frameworks required to rigorously assess any novel ligand, thereby empowering researchers to make informed decisions in their drug discovery programs.

The Central Mechanism: Cereblon-Mediated Protein Degradation

Before comparing ligands, it is crucial to understand the mechanism they hijack. A Cereblon ligand, as part of a PROTAC, forms a ternary complex by simultaneously binding to CRBN and a separate ligand binds the protein of interest (POI). This induced proximity allows the E3 ligase complex to transfer ubiquitin tags to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] This catalytic process efficiently eliminates the target protein from the cellular environment.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC CRBN_Complex CUL4-DDB1-CRBN E3 Ligase Complex PROTAC->CRBN_Complex PolyUb_POI Polyubiquitinated POI CRBN_Complex->PolyUb_POI Tagging Ub Ubiquitin Ub->PolyUb_POI E1-E2-E3 Cascade Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation workflow.

Part 1: The Archetype - Thalidomide-O-COOH

Thalidomide-O-COOH is a functionalized derivative of thalidomide, where the phthalimide ring is opened to provide a carboxylic acid handle. This modification is crucial for its use in PROTACs, as the carboxyl group serves as a convenient attachment point for a linker, which in turn connects to a ligand for the target protein.[2][6] It is one of the most widely used Cereblon-recruiting moieties in TPD research.

Quantitative Performance

While extensive, direct binding data for thalidomide-O-COOH itself is distributed across various proprietary and academic studies, the binding affinities of its parent compounds are well-documented and provide a strong benchmark. The glutarimide moiety of these molecules binds within a conserved hydrophobic pocket of Cereblon.[7]

CompoundE3 LigaseBinding Affinity (IC50)Assay Method
PomalidomideCRBN6.4 nMTR-FRET[1]
LenalidomideCRBN8.9 nMTR-FRET[1]
ThalidomideCRBN22.4 nMTR-FRET[1]

This table presents data for parent immunomodulatory drugs (IMiDs) to provide context for the expected affinity range of thalidomide-O-COOH, which serves as a linker-equipped version of thalidomide.

The efficacy of PROTACs utilizing thalidomide-based ligands is typically measured by their ability to degrade a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These values are highly dependent on the target protein, linker composition, and cell line used.

Part 2: The Challenger - this compound

This compound features a benzotriazinone core, a distinct chemical scaffold from the phthalimide group of thalidomide and its derivatives. The exploration of such alternative scaffolds is a key research area, driven by the desire to discover ligands with novel properties, such as improved selectivity, different neosubstrate profiles, or enhanced chemical stability.[8]

As of early 2026, public domain literature does not contain direct experimental data quantifying the binding affinity of this compound to Cereblon or its efficacy in a PROTAC construct. Its primary citations relate to its use as a chemical intermediate.

Therefore, this molecule represents an opportunity for investigation. Its propanoic acid chain provides a clear vector for linker attachment, making it synthetically amenable for PROTAC development. The critical next step is to subject this compound to the rigorous experimental evaluation outlined below to determine if it has utility as a Cereblon ligand.

Part 3: The Blueprint - Experimental Methodologies for Efficacy Assessment

To objectively compare any two Cereblon ligands, or to characterize a novel one, a standardized set of experiments is essential. The following protocols provide a self-validating system to determine binding affinity and degradation efficacy.

Experimental_Workflow A Compound Acquisition or Synthesis B Biochemical Binding Assay (e.g., TR-FRET) A->B Assess Direct Binding C Thermodynamic Profiling (e.g., ITC) B->C Characterize Binding Mode D Cellular Degradation Assay (Western Blot) B->D Test in Cellular Context G Data Analysis & Ligand Selection C->G E Dose-Response Analysis (DC50 / Dmax Determination) D->E Quantify Potency & Efficacy F Cell Viability Assay D->F Assess Cytotoxicity E->G F->G

Caption: Experimental workflow for evaluating Cereblon ligands.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

Rationale: TR-FRET is a robust, high-throughput biochemical assay ideal for determining the binding affinity (IC50) of a test compound by measuring its ability to compete with a known fluorescently-labeled tracer ligand.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).

    • CRBN Protein: Use a purified, His-tagged human Cereblon/DDB1 protein complex. Dilute to the final desired concentration (e.g., 2 nM) in assay buffer.

    • Tracer: Use a high-affinity fluorescently-labeled thalidomide probe (e.g., BODIPY FL Thalidomide). Dilute to its Kd concentration in assay buffer.[1]

    • Detection Reagents: Use a Terbium-labeled anti-His antibody (donor) and an appropriate acceptor for the tracer. Dilute in assay buffer.

    • Test Compound: Prepare a serial dilution series of the test ligand (e.g., this compound) and the reference ligand (thalidomide-O-COOH) in assay buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Assay Procedure (384-well format):

    • Add 2 µL of the serially diluted test compound or control to the wells of a low-volume, black 384-well plate.

    • Add 4 µL of the CRBN protein solution to all wells.

    • Add 4 µL of the fluorescent tracer solution.

    • Add 10 µL of the pre-mixed detection reagents (e.g., Tb-anti-His antibody).

    • Incubate the plate in the dark at room temperature for 60-180 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Western Blot for Cellular Protein Degradation

Rationale: Western blotting is the gold-standard method to visualize and quantify the reduction of a target protein's levels within cells after treatment with a degrader, thus confirming the ligand's ability to facilitate proteasome-mediated degradation.[5]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a human cell line endogenously expressing the target protein and CRBN) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the PROTACs (one built with thalidomide-O-COOH, the other with the test ligand) for a set time (e.g., 18-24 hours).

    • Essential Controls: Include a vehicle-only control (e.g., 0.1% DMSO), a control with a proteasome inhibitor (e.g., 10 µM MG132) co-treated with the PROTAC to confirm degradation is proteasome-dependent, and a negative control PROTAC with a non-binding epimer of the ligand if available.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Loading Control: Simultaneously probe with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.[5]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion and Forward Outlook

This guide establishes thalidomide-O-COOH as a benchmark Cereblon ligand, validated through extensive use and supported by a wealth of data on its parent compounds. It serves as a reliable tool for researchers developing novel PROTACs.

In contrast, This compound represents the frontier of TPD research—a novel scaffold with the potential for new therapeutic properties. However, without rigorous characterization, its efficacy remains speculative. The provided experimental protocols offer a clear and robust pathway for the scientific community to assess this and other emerging ligands. By systematically applying these biochemical and cellular assays, researchers can confidently determine the true potential of new chemical matter, paving the way for the next generation of highly selective and potent protein degraders.

References

Structural analysis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid bound to Cereblon.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise structural interactions between a ligand and its protein target is paramount. This guide provides an in-depth technical comparison of the structural analysis of compounds binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. While direct structural and binding data for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid bound to Cereblon is not extensively available in the public domain, this guide will use the well-characterized interactions of seminal "molecular glues" like thalidomide, lenalidomide, and pomalidomide as a framework. This will establish the principles and methodologies required to analyze novel CRBN binders.

The Central Role of Cereblon in Targeted Protein Degradation

Cereblon has emerged as a critical target in the field of targeted protein degradation. Small molecules that bind to CRBN can modulate the substrate specificity of the CRL4-CRBN E3 ligase complex. This modulation can lead to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, a mechanism harnessed by both immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The therapeutic effects of these molecules are thus directly tied to their ability to bind CRBN and induce the formation of a ternary complex between the E3 ligase, the molecule, and the target protein.[3]

Structural Basis of Ligand Recognition by Cereblon

The binding of ligands like thalidomide and its analogs occurs within a specific hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of Cereblon.[4][5] A key feature of this binding site is a "tri-tryptophan pocket" that plays a crucial role in accommodating the ligand.[6]

The glutarimide moiety of thalidomide, lenalidomide, and pomalidomide is essential for insertion into this pocket, while the phthalimide ring is more solvent-exposed.[4][7] This solvent exposure of the phthalimide ring allows for modifications that can influence the recruitment of different neosubstrates without abolishing CRBN binding.[1] For instance, the additional amino group on the phthalimide ring of lenalidomide and pomalidomide forms a water-mediated hydrogen bond that stabilizes the interaction with neosubstrates like IKZF1.[2]

The crystal structures of CRBN in complex with these ligands have been instrumental in elucidating these interactions at an atomic level.[4][6] For example, the structure of the human CRBN-DDB1-lenalidomide complex revealed that the glutarimide moiety is accommodated within the hydrophobic pocket, while the isoindolinone ring is exposed to the solvent.[4]

Comparative Analysis of Known Cereblon Binders

The binding affinity of a ligand to Cereblon is a critical determinant of its efficacy. Various biophysical techniques are employed to quantify these interactions, with Isothermal Titration Calorimetry (ITC) and competitive binding assays being the gold standards.[1][8]

LigandBinding Affinity (IC50/Kd)Key Structural Features for Binding
Thalidomide ~2 µM (IC50)[9]Glutarimide ring essential for CRBN binding.
Lenalidomide ~1.5 µM (IC50)[10]Glutarimide ring for CRBN binding; amino group on phthalimide ring enhances neosubstrate recruitment.[2]
Pomalidomide ~1.2 µM (IC50)[10]Similar to lenalidomide with a carbonyl group on the phthalimide ring.
Iberdomide (CC-220) ~150 nM (IC50)[11]Higher affinity binder, leading to more efficient degradation of neosubstrates.[2]

Note: Binding affinities can vary depending on the assay conditions and methodology.

The subtle structural differences between these molecules lead to varied clinical activities and neosubstrate profiles.[2] For example, pomalidomide is more potent than lenalidomide in inducing the degradation of certain neosubstrates.[2]

Experimental Protocols for Structural and Biophysical Analysis

To analyze a novel compound such as this compound, a series of established experimental workflows would be followed.

Protocol 1: X-ray Crystallography for Structural Determination

This protocol outlines the co-crystallization method to determine the high-resolution structure of a CRBN-ligand complex.[12][13]

Rationale: Co-crystallization ensures that the protein-ligand complex is formed prior to crystal formation, which can be advantageous for ligands that induce conformational changes or have slow binding kinetics.[14]

  • Protein Expression and Purification: Express and purify the human Cereblon thalidomide-binding domain (CRBN-TBD), often in complex with DDB1 to enhance stability and solubility.[4]

  • Complex Formation: Incubate the purified protein complex with a 5-10 fold molar excess of the ligand (e.g., this compound) for several hours at 4°C to ensure complete binding.[14]

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of precipitants, buffers, and additives.[15]

  • Crystal Optimization: Optimize initial crystal hits by refining the concentrations of the protein-ligand complex, precipitant, and other solution components to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with a known CRBN structure (e.g., PDB ID: 4TZ4) as a search model.[16] Refine the model and build the ligand into the observed electron density.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][17]

Rationale: ITC is a label-free, in-solution technique that determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment, offering deep insights into the binding mechanism.[18]

  • Sample Preparation: Dialyze the purified CRBN-TBD and the ligand into the same buffer to minimize buffer mismatch effects.[19] Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the CRBN-TBD solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe at a concentration 10-15 times that of the protein.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[18]

Protocol 3: Competitive Fluorescence Polarization (FP) Binding Assay

This assay is a higher-throughput method to determine the binding affinity of unlabeled test compounds by measuring their ability to displace a known fluorescently labeled CRBN ligand.[1][20]

Rationale: FP assays are well-suited for screening compound libraries and for rapid determination of IC50 values.[21]

  • Assay Setup: Prepare a solution containing purified CRBN-TBD and a fluorescently labeled tracer molecule (e.g., a Cy5-labeled thalidomide analog).[20]

  • Competition: Add increasing concentrations of the unlabeled test compound.

  • Measurement: Measure the fluorescence polarization of the solution. A decrease in polarization indicates the displacement of the fluorescent tracer by the test compound.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound and fit the data to determine the IC50 value.

Visualizing the Workflow and Interactions

Diagrams created using Graphviz can illustrate the experimental workflows and key molecular interactions.

experimental_workflow cluster_protein Protein Production cluster_analysis Analysis cluster_data Data Output p1 Gene Expression p2 Purification of CRBN-DDB1 Complex p1->p2 a1 X-ray Crystallography p2->a1 Co-crystallization with Ligand a2 Isothermal Titration Calorimetry (ITC) p2->a2 Titration a3 FP Competition Assay p2->a3 Binding Competition d1 3D Structure (Binding Mode) a1->d1 d2 Thermodynamics (Kd, ΔH, ΔS) a2->d2 d3 Binding Affinity (IC50) a3->d3

Caption: Experimental workflow for structural and biophysical analysis.

binding_interactions crbn Cereblon (CRBN) neosubstrate Neosubstrate (e.g., IKZF1) crbn->neosubstrate Recruits via ternary complex formation ub Ubiquitin crbn->ub Mediates Ubiquitination ligand Molecular Glue (e.g., Lenalidomide) ligand->crbn Binds to 'tri-tryptophan pocket' ligand->neosubstrate Stabilizes interaction proteasome Proteasome neosubstrate->proteasome Targeted for Degradation ub->neosubstrate

Caption: Key molecular interactions in CRBN-mediated degradation.

Conclusion

The structural and biophysical analysis of ligands binding to Cereblon is a cornerstone of modern drug discovery, particularly in the realm of targeted protein degradation. While the specific molecule this compound remains to be fully characterized in the context of CRBN binding, the principles and detailed methodologies outlined in this guide provide a robust framework for its evaluation. By leveraging techniques such as X-ray crystallography and isothermal titration calorimetry, researchers can elucidate the atomic details of binding, understand the thermodynamic driving forces, and ultimately design more potent and selective therapeutic agents that harness the power of the ubiquitin-proteasome system.

References

In vitro validation of target degradation by PROTACs with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of established in vitro methodologies for validating the efficacy of Proteolysis Targeting Chimers (PROTACs). As the development of PROTACs as a novel therapeutic modality continues to accelerate, rigorous and reliable validation of target protein degradation is paramount. This document offers researchers, scientists, and drug development professionals a detailed overview of key experimental techniques, emphasizing the rationale behind procedural choices and the interpretation of resulting data. While the initial query referenced 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, this compound is not widely documented in the context of mainstream PROTAC development. Therefore, this guide will focus on universally accepted and robust methods for validating target degradation.

The PROTAC Mechanism: A Primer

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of target proteins, offering a powerful alternative to traditional occupancy-based inhibition.

Given this mechanism of action, the primary goal of in vitro validation is to unequivocally demonstrate the dose- and time-dependent degradation of the target protein, while also confirming that this degradation occurs via the intended ubiquitin-proteasome pathway.

Core Assays for In Vitro PROTAC Validation

A multi-assay approach is crucial for building a convincing case for a PROTAC's efficacy and mechanism of action. Below is a comparison of the most common and informative in vitro assays.

Western Blotting: The Gold Standard for Visualizing Degradation

Western blotting is the most direct and widely used method to visualize and semi-quantify the reduction of a target protein in cell lysates following PROTAC treatment.

Expertise & Experience: The key to a successful Western Blot experiment for PROTAC validation lies in meticulous optimization. It is essential to establish the linear range of detection for the primary antibody against your target protein to ensure that observed changes in band intensity accurately reflect changes in protein concentration. A loading control (e.g., β-actin, GAPDH) is mandatory to normalize for any variations in protein loading between lanes.

Trustworthiness: A well-executed Western Blot provides compelling visual evidence of protein degradation. To further validate that the observed protein loss is PROTAC-mediated, several control experiments are necessary:

  • Dose-Response: Treating cells with increasing concentrations of the PROTAC should result in a corresponding decrease in the target protein band.

  • Time-Course: A time-dependent decrease in the target protein should be observed.

  • Negative Controls: Treatment with the individual components of the PROTAC (target ligand alone and E3 ligase ligand alone) should not induce degradation.

  • Proteasome and E1 Inhibitor Rescue: Co-treatment of the PROTAC with a proteasome inhibitor (e.g., MG132) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243) should "rescue" the protein from degradation, confirming the involvement of the ubiquitin-proteasome pathway.

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the PROTAC, controls, and co-treatments (e.g., with MG132) for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-PAGE gel, and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of target protein degradation relative to the vehicle control.

cluster_treatment Cell Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis A Seed Cells B Treat with PROTAC (Dose-Response & Time-Course) A->B C Include Controls: - Vehicle - Target Ligand - E3 Ligand - PROTAC + MG132 B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F SDS-PAGE & Western Blot E->F G Immunodetection: - Anti-Target Ab - Anti-Loading Control Ab F->G H Imaging & Densitometry G->H I Normalize to Loading Control H->I J Calculate % Degradation I->J K Plot DC50 / Dmax J->K

Caption: Workflow for validating PROTAC efficacy using Western Blotting.

Quantitative Immunoassays (ELISA / HTRF): High-Throughput Quantification

Enzyme-Linked Immunosorbent Assays (ELISA) and Homogeneous Time-Resolved Fluorescence (HTRF) assays are plate-based immunoassays that offer a more quantitative and higher-throughput alternative to Western Blotting for measuring protein levels.

Expertise & Experience: These assays are particularly useful for screening multiple PROTACs or for generating precise dose-response curves to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The choice between ELISA and HTRF often depends on the available antibodies and instrumentation. HTRF assays are often preferred for their homogeneous "no-wash" format, which simplifies automation.

Trustworthiness: The reliability of these assays hinges on the specificity and affinity of the antibody pair used to detect the target protein. It is crucial to validate the assay for linearity, precision, and accuracy in the cell lysate matrix being used. The same set of controls used for Western Blotting (e.g., proteasome inhibitor rescue) should be included to ensure the observed decrease in signal is due to bona fide protein degradation.

Parameter Western Blot ELISA / HTRF Mass Spectrometry Flow Cytometry
Throughput LowHighMediumMedium to High
Quantitation Semi-QuantitativeQuantitativeHighly QuantitativeQuantitative
Information Protein Size, DegradationProtein AmountGlobal Proteome ChangesSingle-Cell Protein Levels
Cost per Sample LowMediumHighMedium
Major Advantage Direct visualizationHigh throughput, precise DC50Unbiased, identifies off-targetsSingle-cell resolution
Major Limitation Low throughputAntibody availability/specificityComplex data analysisRequires cell surface/intracellular Ab
Mass Spectrometry-Based Proteomics: Unbiased and Global Profiling

Mass spectrometry (MS)-based proteomics provides the most comprehensive and unbiased assessment of a PROTAC's effects on the entire proteome.

Expertise & Experience: This powerful technique can not only confirm the degradation of the intended target but also identify any off-target proteins that are degraded. This is critical for assessing the selectivity of a PROTAC. Techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the relative quantification of thousands of proteins simultaneously across different treatment conditions.

Trustworthiness: MS-based proteomics is considered a gold-standard for selectivity profiling. The identification of the "hook effect," a phenomenon where very high PROTAC concentrations lead to reduced degradation due to the formation of non-productive ternary complexes, is also possible with the high-resolution data from MS experiments. A key validation step is to confirm that the E3 ligase itself is not degraded, as this can sometimes occur and would confound results.

A Initial Screening (ELISA / HTRF) B Confirmation & Mechanism (Western Blot) A->B Confirm hits C Selectivity & Off-Target ID (Mass Spectrometry) B->C Assess selectivity D Phenotypic Outcome (Cell Viability / Functional Assays) B->D Link degradation to function C->B Validate off-targets

Caption: A tiered approach to in vitro PROTAC validation.

Flow Cytometry: Single-Cell Resolution

Flow cytometry can be used to measure target protein levels within individual cells. This is particularly valuable when dealing with heterogeneous cell populations or when assessing degradation in specific cell subsets.

Expertise & Experience: This technique requires a high-quality antibody that works for intracellular staining and flow cytometry. Proper gating strategies and compensation for spectral overlap are critical for accurate data. It allows for the correlation of target degradation with other cellular markers, providing deeper biological insights.

Trustworthiness: By analyzing thousands of individual cells, flow cytometry provides statistically robust data on the percentage of cells that respond to the PROTAC treatment. It can reveal population-level heterogeneities that are missed in bulk lysate-based methods like Western Blot or ELISA.

Concluding Remarks

The in vitro validation of a PROTAC is a multi-faceted process that requires a thoughtful and rigorous experimental approach. While Western Blotting remains the cornerstone for direct visualization of target degradation, it should be complemented with higher-throughput quantitative methods like ELISA or HTRF for accurate DC50 determination. For a comprehensive understanding of a PROTAC's selectivity and to rule out off-target effects, mass spectrometry-based proteomics is indispensable. By employing a combination of these techniques and incorporating the appropriate controls, researchers can build a robust data package that convincingly demonstrates the efficacy and mechanism of action of their PROTAC molecules, paving the way for further preclinical and clinical development.

A Head-to-Head Comparison of Benzotriazine and Glutarimide-Based E3 Ligase Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Landscape of PROTAC® Development

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical determinant of success. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] At the heart of every PROTAC is a ligand that recruits an E3 ubiquitin ligase. Among the most utilized are glutarimide-based ligands, stemming from the legacy of immunomodulatory imide drugs (IMiDs), and emerging alternatives such as benzotriazine-based ligands.

This guide provides an in-depth, head-to-head comparison of these two prominent classes of E3 ligase ligands. We will delve into their mechanisms of action, performance metrics, and the experimental workflows necessary to evaluate them, empowering you to make informed decisions in your PROTAC design and development endeavors.

The Central Paradigm: PROTAC-Mediated Protein Degradation

Before we dissect the specifics of each ligand, it is crucial to understand the fundamental mechanism of PROTACs. These heterobifunctional molecules consist of two key moieties connected by a linker: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation mediates

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Glutarimide-Based Ligands: The Established Workhorse

Glutarimide-based ligands, derived from thalidomide and its analogs (lenalidomide and pomalidomide), are the most extensively used E3 ligase recruiters in PROTAC design.[] They primarily engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7]

Mechanism of Action

The glutarimide moiety of these ligands binds to a hydrophobic pocket in the thalidomide-binding domain of CRBN.[7] This binding event alters the substrate specificity of the E3 ligase, enabling the recruitment of the target protein tethered to the other end of the PROTAC.

Advantages:
  • Favorable Physicochemical Properties: Glutarimide-based ligands generally possess low molecular weight and drug-like properties, which can contribute to better overall properties of the resulting PROTAC.[]

  • Extensive Precedent: A wealth of literature and clinical experience with IMiDs provides a strong foundation for their use in PROTACs.[8]

Disadvantages:
  • Chemical Instability: The glutarimide ring is susceptible to hydrolysis, which can impact the stability and efficacy of the PROTAC.[3][8]

  • Racemization: The chiral center in the glutarimide ring can undergo racemization in physiological conditions. Since only one enantiomer is typically active in binding to CRBN, this can lead to a loss of potency.[3]

  • Off-Target Effects (Neosubstrate Degradation): A significant drawback of glutarimide-based ligands is their propensity to induce the degradation of endogenous "neosubstrates," such as IKZF1, IKZF3, and GSPT1.[][9] This can lead to unintended biological consequences and potential toxicity.[9][10]

Benzotriazine-Based Ligands: A Promising Challenger

In the quest to overcome the limitations of glutarimide-based ligands, researchers have explored alternative scaffolds. Benzotriazine-based ligands have emerged as a viable alternative, designed to replace the phthalimide core of thalidomide-like molecules while retaining the crucial glutarimide moiety for CRBN binding.[11]

Mechanism of Action

Similar to their glutarimide counterparts, benzotriazine-based ligands also recruit the CRBN E3 ligase. The benzotriazine core is designed to mimic the phthalimide ring's interactions within the CRBN binding pocket.

Advantages:
  • Potentially Improved Properties: By replacing the phthalimide group, benzotriazine analogs may offer improved chemical stability and a modified off-target profile.

  • Novel Chemical Space: These ligands provide a new chemical scaffold for PROTAC design, potentially enabling the degradation of targets that are challenging for traditional glutarimide-based PROTACs.

Disadvantages:
  • Less Established: Compared to glutarimide-based ligands, the development and characterization of benzotriazine-based PROTACs are at an earlier stage, with less publicly available data.

Head-to-Head Performance Comparison

ParameterGlutarimide-Based PROTACsBenzotriazine-Based PROTACsKey Considerations
E3 Ligase Recruited Primarily Cereblon (CRBN)Primarily Cereblon (CRBN)Both ligand types target the same E3 ligase, allowing for a focused comparison of the ligand scaffold itself.
Binding Affinity (CRBN) Typically in the low micromolar to nanomolar range.[8][12]Data is less abundant, but studies suggest comparable or potentially improved affinity.[11]Binding affinity is a crucial parameter but does not always directly correlate with degradation efficacy.
Degradation Potency (DC₅₀) Can achieve sub-nanomolar to low micromolar DC₅₀ values.[13][14][15]Limited public data, but initial studies show promise for potent degradation.[11]DC₅₀ values are highly dependent on the target protein, cell line, and experimental conditions.
Maximal Degradation (Dₘₐₓ) Often achieve >90% degradation of the target protein.[13][14][15]Promising Dₘₐₓ values have been reported in initial studies.Dₘₐₓ reflects the efficacy of the PROTAC at saturating concentrations.
Off-Target Effects Known to induce degradation of neosubstrates (e.g., IKZF1, GSPT1).[][9][10]Designed to mitigate neosubstrate degradation, but more extensive profiling is needed.Minimizing off-target effects is critical for the therapeutic window of a PROTAC.
Chemical Stability Susceptible to hydrolysis.[3][8]Potentially improved stability due to the replacement of the phthalimide ring.Enhanced stability can lead to improved pharmacokinetic properties and in vivo efficacy.

Essential Experimental Workflows for Ligand Evaluation

To rigorously compare and select the optimal E3 ligase ligand for your PROTAC project, a series of well-designed experiments is essential.

Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[16] Assays such as TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) can be used to quantify the formation and stability of the POI-PROTAC-E3 ligase complex.[17][18][19]

Ternary_Complex_Assay cluster_reagents Reagents cluster_workflow Workflow POI Protein of Interest (POI) Mix Mix Reagents POI->Mix PROTAC PROTAC PROTAC->Mix E3_Ligase E3 Ligase E3_Ligase->Mix Incubate Incubate Mix->Incubate Measure Measure Signal (e.g., TR-FRET, AlphaLISA) Incubate->Measure Analyze Analyze Data (Determine Kd, Cooperativity) Measure->Analyze

Figure 2: Workflow for a ternary complex formation assay.

Step-by-Step Protocol: TR-FRET Ternary Complex Assay

  • Reagent Preparation: Prepare purified, tagged (e.g., His-tag, GST-tag) POI and E3 ligase. Prepare a dilution series of the PROTAC.

  • Assay Setup: In a microplate, combine the POI, E3 ligase, and PROTAC at various concentrations.

  • Antibody Addition: Add fluorescently labeled antibodies that recognize the tags on the POI and E3 ligase (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST).

  • Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.

  • Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the binding affinity (Kd) and cooperativity of ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.[20][21]

Step-by-Step Protocol: Western Blot-Based Ubiquitination Assay

  • Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the POI, and the PROTAC.[1][20]

  • Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination cascade to occur.

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with an antibody specific to the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI will be visible in the presence of an active PROTAC.[20]

Whole-Cell Degradation Assay

The ultimate test of a PROTAC's efficacy is its ability to degrade the target protein within a cellular context.[22] Western blotting is a standard method for quantifying protein levels.[15][23]

Degradation_Assay cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed Cells Treat_PROTAC Treat with PROTAC (Dose-Response) Seed_Cells->Treat_PROTAC Lyse_Cells Lyse Cells Treat_PROTAC->Lyse_Cells Western_Blot Western Blot for POI Lyse_Cells->Western_Blot Quantify Quantify Band Intensity Western_Blot->Quantify Calculate Calculate DC50 & Dmax Quantify->Calculate

Figure 3: Workflow for a whole-cell degradation assay.

Step-by-Step Protocol: Western Blot-Based Degradation Assay

  • Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[15]

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody.[23]

  • Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the POI signal to the loading control.[23]

  • Data Analysis: Plot the percentage of remaining POI against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).[14][23]

Conclusion and Future Outlook

The choice between glutarimide-based and benzotriazine-based E3 ligase ligands is a nuanced one, with each class presenting a unique set of advantages and challenges. Glutarimide-based ligands, while well-established and potent, are hampered by concerns of instability and off-target effects. Benzotriazine-based ligands offer a promising alternative with the potential for improved properties, though they are less extensively characterized.

Ultimately, the optimal choice will depend on the specific target, the desired therapeutic profile, and the results of rigorous experimental evaluation. As the field of targeted protein degradation continues to advance, we can anticipate the emergence of novel E3 ligase ligands with even greater potency, selectivity, and drug-like properties, further expanding the therapeutic potential of PROTACs.

References

Comparative Guide to the Structure-Activity Relationships of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this bicyclic heterocycle have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] The strategic placement of a propanoic acid moiety at the N3 position provides a versatile handle for chemical modification, allowing for the systematic exploration of the chemical space to optimize biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, with a particular focus on their development as anticancer agents and enzyme inhibitors.

The Strategic Importance of the Benzotriazinone Core

The benzotriazinone nucleus is structurally related to other important pharmacophores like quinazolinones and phthalazinones, which are known to interact with various biological targets.[5][6] A key area of interest for these scaffolds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[7][8] In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a promising class of targeted cancer therapies.[9] The benzotriazinone core can act as a bioisostere for the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP. The propanoic acid side chain then serves as a crucial linker to introduce various functional groups that can interact with adjacent regions of the enzyme's active site, thereby modulating potency and selectivity.

Synthetic Pathways: From Core to Derivative

The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the formation of the benzotriazinone core, followed by the derivatization of the propanoic acid side chain.

General Synthetic Workflow

The overall process can be visualized as a sequence of key chemical transformations designed to build complexity from simple starting materials.

G cluster_0 Core Synthesis cluster_1 Derivatization A Anthranilic Acid Derivative B Diazotization (NaNO2, HCl) A->B C Cyclization B->C D N-Alkylation with 3-bromopropanoate ester C->D E 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl) propanoate Ester D->E F Ester Hydrolysis E->F J Hydrazinolysis E->J cluster_1 cluster_1 G Carboxylic Acid (Core Compound) F->G H Amide Coupling (e.g., with amines, amino acids) G->H I Amide Derivatives H->I K Hydrazide Intermediate J->K L Condensation (e.g., with aldehydes) K->L M Hydrazone Derivatives L->M

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol outlines a representative procedure for synthesizing amide derivatives from the core carboxylic acid, a common strategy for exploring SAR.[10]

  • Ester Hydrolysis: Methyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate is dissolved in a mixture of methanol and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is acidified with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Amide Coupling (EDC/HOBt Method):

    • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

    • Add the desired amine or amino acid ester hydrochloride (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash extensively with water and diethyl ether, and purify by column chromatography or recrystallization.

Causality: The use of coupling agents like EDC and HOBt is crucial for forming a stable activated ester intermediate, which prevents racemization when coupling with chiral amines (like amino acids) and efficiently drives the formation of the amide bond with minimal side products.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on the nature of the substituents appended to the propanoic acid chain. Modifications primarily involve the synthesis of various amides and hydrazones.

Key SAR Insights

SAR_Summary cluster_Modifications Modifications at R-group cluster_Activity Impact on Biological Activity Core This compound R-group attached via amide or other linkage Aliphatic Simple Aliphatic Amides (e.g., Glycine methyl ester) Core:c->Aliphatic Aromatic Aromatic Amides (e.g., Anilines, Benzylamines) Core:c->Aromatic Heterocyclic Heterocyclic Amides (e.g., Pyridyl, Thiazolyl) Core:c->Heterocyclic Hydrazone Hydrazone Derivatives (from condensation with aldehydes) Core:c->Hydrazone Activity_Increase Increased Potency (Anticancer/PARP Inhibition) Aliphatic->Activity_Increase Provides baseline activity Aromatic->Activity_Increase Substituents (e.g., halogens, methoxy) on phenyl ring can enhance activity Heterocyclic->Activity_Increase Can form key H-bonds in enzyme active sites Activity_Decrease Decreased or No Activity Hydrazone->Activity_Decrease Generally shows lower activity compared to amides

Caption: Key SAR trends for this compound derivatives.

  • Amide vs. Hydrazone Linkage : Studies have shown that converting the propanoic acid to various amide derivatives is generally more fruitful for enhancing biological activity than converting it to hydrazone derivatives.[10] Amide derivatives often exhibit better inhibitory potential against cancer cell lines.

  • Amino Acid Esters : Coupling with simple amino acid esters, such as glycine methyl ester, provides a foundational level of activity. Further modifications to these amino acid components can tune the compound's properties.[3]

  • Aromatic and Heterocyclic Amides : Introducing aromatic or heterocyclic rings via an amide linkage is a common strategy. The nature and substitution pattern on these rings are critical. For instance, in related phthalazinone-based PARP inhibitors, specific substitutions on a terminal phenyl ring were found to significantly impact potency.[6][8] These groups can engage in π-π stacking or form hydrogen bonds within the target's active site.

  • Anticancer Activity : Several derivatives have shown promising cytotoxic activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7).[3][11] The mechanism is often linked to the induction of apoptosis and inhibition of key enzymes like PARP-1.[5][6]

Comparative Performance Data

The following table summarizes the biological activity of representative derivatives, highlighting the impact of structural modifications.

Compound ID/ModificationTarget/AssayActivity Data (IC50/Zone of Inhibition)Reference
Core Scaffold Derivatives
Methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetateAnticancer (HepG2)IC50: 15.3 µM[3]
2-(4-oxobenzotriazin-3(4H)-yl)acetamideAnticancer (HepG2)IC50: 21.6 µM[3]
Amide Derivatives
N-(4-chlorophenyl)-2-(4-oxobenzotriazin-3(4H)-yl)acetamideAnticancer (HepG2)IC50: 10.1 µM[3]
N-benzyl-2-(4-oxobenzotriazin-3(4H)-yl)acetamideAnticancer (HepG2)IC50: 12.5 µM[3]
Related PARP Inhibitors (for comparison)
Olaparib (Phthalazinone core)PARP-1 InhibitionIC50: 1.39 nM - 34 nM[6][7]
Quinazolinone Derivative 12c PARP-1 InhibitionIC50: 30.38 nM[5]
Phthalazinone Derivative 11c PARP-1 InhibitionIC50: 97 nM[6]

Data synthesized from multiple sources to illustrate SAR trends.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Trustworthiness: This protocol includes essential controls (vehicle control) and relies on a well-established colorimetric endpoint (formazan production) that directly correlates with metabolic activity, a proxy for cell viability. This ensures that the observed effects are due to the compound's cytotoxicity.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for developing novel therapeutic agents, particularly anticancer drugs targeting enzymes like PARP. The SAR studies consistently demonstrate that the functionalization of the propanoic acid side chain, especially through the formation of substituted aromatic and heterocyclic amides, is a critical determinant of biological activity. Future work should focus on synthesizing a broader range of derivatives to refine the SAR models, incorporating computational methods like molecular docking and QSAR to guide the design of more potent and selective inhibitors.[3][7][12] Optimization of pharmacokinetic properties (ADMET) will also be essential for translating these promising scaffolds into clinical candidates.

References

Comparative Cross-Reactivity Profiling of Novel Benzotriazinone-Based PROTACs: A Guide for Target Validation and Off-Target Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] Unlike traditional inhibitors that require sustained occupancy of an active site, PROTACs act catalytically, enabling the degradation of proteins previously considered "undruggable."[2][3] However, this potent mechanism carries an inherent challenge: ensuring selectivity. A PROTAC's ability to induce the degradation of its intended target without affecting a multitude of other proteins is paramount to its therapeutic success and safety.[4][5]

This guide focuses on a novel class of PROTACs based on the 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid scaffold. While derivatives of the 1,2,3-benzotriazin-4-one core have been explored as potential kinase inhibitors and anticancer agents[6][7], their application in PROTACs is nascent. As researchers venture into this chemical space, a rigorous, multi-pronged approach to cross-reactivity profiling is not just recommended—it is essential.

Here, we provide a comprehensive framework for researchers developing these novel PROTACs. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling you to design a self-validating workflow to confidently assess the on- and off-target effects of your molecules. We will use a hypothetical molecule, BTZ-PROTAC-BRD4 , which links a benzotriazinone-based warhead to a pomalidomide E3 ligase handle for the degradation of BRD4, as an illustrative example.

Pillar 1: Foundational Assessment of Target Engagement and Degradation

Before embarking on a global proteomic analysis, it is crucial to confirm that your PROTAC engages its intended target and induces its degradation in a manner consistent with the PROTAC mechanism of action.

Validating On-Target Degradation: The Western Blot

The most direct method to confirm target degradation is the Western blot. This experiment serves as the initial validation of your PROTAC's primary function.

The "Why": This is your first go/no-go experiment. It answers the fundamental question: "Does my PROTAC degrade my protein of interest?". By titrating the PROTAC concentration, you can determine key parameters like the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), which are critical for comparing the potency of different PROTAC analogues.

Detailed Experimental Protocol: Western Blotting for On-Target Degradation
  • Cell Culture and Treatment:

    • Seed your chosen cell line (e.g., HeLa, HEK293) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of your BTZ-PROTAC-BRD4 from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Treat cells with the desired concentrations of the PROTAC or vehicle control (DMSO) for a predetermined duration (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-BRD4) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., anti-Actin, anti-GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Degradation is the desired outcome, but it is downstream of the initial binding event. CETSA is a powerful, label-free method to unequivocally demonstrate that your PROTAC physically engages the target protein inside intact cells.[8][9] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11]

The "Why": CETSA provides direct evidence of target engagement in a physiologically relevant context.[12] A lack of degradation observed in a Western blot could be due to a failure in ternary complex formation or ubiquitination, not necessarily a failure to bind the target. CETSA helps dissect these steps. It can also reveal off-target binding by showing thermal stabilization of other proteins.[8]

Diagram: The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BTZ-PROTAC-BRD4 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (e.g., BRD4) POI->Ternary Binds E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds PolyUbi Poly-ubiquitinated Target Protein Ternary->PolyUbi Ubiquitination Ubi Ubiquitin (Ub) Ubi->Ternary Proteasome Proteasome PolyUbi->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[9]

Pillar 2: Global and Unbiased Cross-Reactivity Profiling

Once on-target activity is confirmed, the next critical step is to assess the PROTAC's selectivity across the entire proteome. This is where unbiased, large-scale techniques are indispensable.

Quantitative Mass Spectrometry-Based Proteomics

This is the gold standard for identifying off-target degradation.[13] By comparing the proteome of cells treated with your PROTAC to a vehicle control, you can precisely quantify changes in the abundance of thousands of proteins simultaneously.[1]

The "Why": This experiment provides a global, unbiased view of your PROTAC's effects. It is the most comprehensive way to identify unintended degradation events, which could lead to toxicity. It moves beyond "expected" off-targets (based on the warhead's known promiscuity) to discover completely novel interactions. Methodologies like Tandem Mass Tag (TMT) labeling allow for multiplexing and highly accurate relative quantification.[13]

Detailed Experimental Protocol: TMT-Based Quantitative Proteomics
  • Sample Preparation:

    • Culture and treat cells (e.g., with vehicle, BTZ-PROTAC-BRD4 at 1x and 10x DC50) in biological triplicate.

    • Harvest cells, wash with PBS, and lyse in a urea-based buffer.

    • Quantify protein concentration (BCA assay).

  • Protein Digestion:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest proteins overnight with Trypsin/Lys-C mix.

  • TMT Labeling:

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Label each peptide sample with a unique TMT isobaric tag according to the manufacturer's protocol.

    • Quench the labeling reaction.

    • Combine all labeled samples into a single tube.

  • Fractionation and LC-MS/MS:

    • Fractionate the combined, labeled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).[4]

    • Identify peptides and proteins, and quantify the TMT reporter ion intensities for each protein across all samples.

    • Normalize the protein abundance data.

    • Perform statistical analysis to identify proteins whose abundance is significantly and consistently altered by the PROTAC treatment compared to the vehicle control.

    • Generate volcano plots to visualize significant changes (plotting log2 fold change vs. -log10 p-value).

Kinome Scanning (for Kinase-Targeting Warheads)

If the warhead of your PROTAC is based on a kinase inhibitor scaffold, as many 1,2,3-benzotriazin-4-one derivatives are[6], its binding selectivity is a crucial component of the overall PROTAC selectivity. Kinome scanning services (e.g., KinomeScan™) can quantitatively measure the binding of a compound against a large panel of kinases.

The "Why": PROTAC-induced degradation is more selective than simple inhibition because it requires the formation of a stable ternary complex.[14][15] However, a promiscuous warhead that binds dozens or hundreds of kinases increases the probability of forming unintended ternary complexes, leading to off-target degradation.[15][16] This assay helps you understand the intrinsic binding profile of your warhead, allowing you to correlate binding affinity with degradation efficiency observed in your proteomics data.

Pillar 3: Interpreting the Data and Comparative Analysis

Generating data is only half the battle. The true insights come from synthesizing the results from these orthogonal assays to build a comprehensive selectivity profile.

Integrating Datasets for a Complete Picture

The power of this multi-assay approach lies in the integration of the results. For instance, a protein that appears as a significant hit in your proteomics data should ideally also show thermal stabilization in a CETSA-MS experiment, confirming direct engagement.

Illustrative Data Comparison:

The table below presents a hypothetical dataset for our BTZ-PROTAC-BRD4 compared to a well-characterized alternative, PROTAC-ALT-BRD4 . This illustrates how to structure and compare results.

Parameter BTZ-PROTAC-BRD4 (Hypothetical Data) PROTAC-ALT-BRD4 (Illustrative Data) Interpretation
On-Target DC50 (BRD4) 15 nM8 nMPROTAC-ALT-BRD4 is more potent for on-target degradation.
On-Target Dmax (BRD4) >95%>95%Both PROTACs achieve near-complete degradation of the target.
CETSA Shift (BRD4) +4.2 °C+5.1 °CBoth PROTACs show robust target engagement in cells; the alternative shows slightly stronger stabilization.
Proteomics: On-Targets Degraded BRD4, BRD3, BRD2BRD4BTZ-PROTAC-BRD4 degrades other BET family members, indicating pan-BET activity. PROTAC-ALT-BRD4 is selective for BRD4.
Proteomics: Off-Targets Degraded 2 (CDK9, HEXIM1)0BTZ-PROTAC-BRD4 shows degradation of two off-target proteins. The benzotriazinone scaffold may have intrinsic affinity for CDK9.
KinomeScan (Binding Ki < 1µM) 12 Kinases (incl. CDK9)3 KinasesThe warhead of BTZ-PROTAC-BRD4 is more promiscuous, consistent with the observed off-target degradation of CDK9.
The Decision-Making Workflow

The integrated data feeds into a logical decision-making process for lead optimization.

Diagram: Cross-Reactivity Assessment Workflow

Workflow Start Synthesize Novel BTZ-PROTAC WB Western Blot: On-Target Degradation? Start->WB CETSA CETSA: On-Target Engagement? WB->CETSA Yes Optimize Redesign PROTAC: - Modify Linker - Alter Warhead WB->Optimize No (No Degradation) Proteomics Quantitative Proteomics: Global Selectivity CETSA->Proteomics Yes CETSA->Optimize No (No Engagement) Analysis Integrate Data: Build Selectivity Profile Proteomics->Analysis Kinome Kinome Scan (if applicable) Kinome->Analysis Decision Acceptable Selectivity? Analysis->Decision Decision->Optimize No End Lead Candidate Decision->End Yes Optimize->Start Re-evaluate

Caption: A workflow for systematic cross-reactivity profiling of novel PROTACs.

Conclusion: Building Trust in Your Therapeutic Candidate

The development of novel PROTACs, such as those based on the this compound scaffold, holds immense promise. However, their successful translation from chemical tools to therapeutic agents hinges on a deep and honest understanding of their cellular selectivity. By employing a rigorous, multi-faceted approach that combines foundational biochemical assays with unbiased, proteome-wide analyses, researchers can build a comprehensive and trustworthy selectivity profile. This systematic process not only validates the intended mechanism of action but also uncovers potential liabilities early in the drug discovery process, paving the way for the rational design of safer and more effective protein degraders.

References

A Comparative Guide to the Bioanalysis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, hereafter referred to as OBP acid, is a small molecule characterized by a benzotriazinone core linked to a propanoic acid moiety. The quantification of such novel compounds in biological matrices like plasma, serum, or urine is a cornerstone of drug discovery and development, underpinning critical pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Accurate measurement of analyte concentration over time is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

As of this guide's publication, specific, validated analytical methods for OBP acid in biological samples have not been reported in peer-reviewed literature. This guide, therefore, serves as a forward-looking, expert-led comparison of the most scientifically sound and probable analytical strategies. We will leverage the known physicochemical properties of OBP acid—namely its aromatic benzotriazinone structure, which acts as a chromophore, and its carboxylic acid group, which is readily ionizable—to design and compare two primary analytical workflows: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document provides researchers and drug development professionals with the foundational principles, detailed experimental protocols, and comparative performance data needed to develop a robust, reliable, and validated bioanalytical method for OBP acid.

Pillar 1: A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is a critical decision dictated by the required sensitivity, selectivity, and the context of the study. For OBP acid, two chromatographic techniques stand out as primary candidates.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle of Operation: HPLC-UV separates compounds in a liquid mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. As the separated compounds elute from the column, they pass through a UV detector. Molecules containing chromophores—structural moieties that absorb light at specific wavelengths—will attenuate the UV light, and the degree of absorbance is directly proportional to the analyte's concentration.

Applicability to OBP Acid: The benzotriazinone ring system within OBP acid contains multiple conjugated double bonds, making it an excellent chromophore. This intrinsic property allows for direct detection via UV absorbance without the need for chemical derivatization, providing a straightforward and cost-effective analytical approach.

Strengths:

  • Cost-Effective: HPLC-UV systems are widely available and have lower operational costs compared to mass spectrometers.

  • Robustness: The technology is well-established, reliable, and generally easier to troubleshoot.

  • Simplicity: Method development can be more straightforward for users with general chromatography experience.

Limitations:

  • Limited Sensitivity: Compared to mass spectrometry, HPLC-UV typically has a higher limit of quantification (LOQ), often in the low- to mid-ng/mL range. This may be insufficient for studies requiring trace-level analysis, such as later-stage pharmacokinetic profiling.

  • Potential for Interference: The method's selectivity is dependent on chromatographic resolution. Co-eluting endogenous matrix components or metabolites that also absorb at the selected wavelength can interfere with quantification, leading to inaccurate results.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, eluting compounds are ionized (e.g., via electrospray ionization - ESI). The mass spectrometer then acts as a mass filter. In a tandem MS setup (like a triple quadrupole), the first quadrupole (Q1) selects the parent ion (precursor ion) of the target analyte based on its mass-to-charge ratio (m/z). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte's chemical structure.

Applicability to OBP Acid: OBP acid, with its carboxylic acid group and nitrogen-containing heterocyclic system, is readily ionizable by ESI, typically in negative ion mode due to the ease of deprotonating the carboxylic acid. The specificity of monitoring a unique mass transition (e.g., [M-H]⁻ → fragment) allows for quantification with exceptional confidence, even in complex biological matrices.

Strengths:

  • Exceptional Sensitivity: LC-MS/MS is the gold standard for trace-level quantification, capable of achieving LOQs in the low-pg/mL to sub-ng/mL range.

  • High Selectivity: By monitoring a specific mass transition, the technique can distinguish the analyte from isobaric interferences, providing superior accuracy.[2]

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte being measured.

Limitations:

  • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and requires a higher level of operator expertise.

  • Matrix Effects: Although highly selective, LC-MS/MS can be susceptible to matrix effects, where co-eluting matrix components suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision.[3] Careful sample preparation and the use of a stable isotope-labeled internal standard are crucial to mitigate these effects.

Pillar 2: Designing a Self-Validating System: Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances (like proteins and phospholipids), and concentrate the analyte to a level suitable for detection.[4] The choice of technique is a balance between sample cleanliness, recovery, throughput, and cost.

Comparative Overview of Sample Preparation Techniques
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[5]Simple, fast, inexpensive, high-throughput."Dirty" extracts with significant matrix components remaining; analyte is diluted.[6]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[7]Cleaner extracts than PPT, analyte concentration is possible.More labor-intensive, can be difficult to automate, emulsion formation can be an issue.[2]Assays requiring better cleanliness than PPT can provide.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interfering components are washed away, and the purified analyte is then eluted.[8]Provides the cleanest extracts, high analyte concentration, highly selective.Most complex and time-consuming, highest cost per sample.Regulated bioanalysis, assays requiring the lowest LOQ and highest data quality.

For OBP acid, being a carboxylic acid, LLE would require acidification of the plasma to neutralize the carboxylate group, promoting its partition into an organic solvent. For SPE, a mixed-mode or weak anion exchange sorbent could be highly effective.[9][10] However, for the purpose of presenting a universally applicable and straightforward workflow, the following protocols will utilize the protein precipitation technique.

Pillar 3: Detailed Experimental Protocols & Workflows

The following protocols are hypothetical but are based on established principles of bioanalytical chemistry and are designed to serve as a robust starting point for method development. All procedures should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[11][12]

Workflow Diagram: General Bioanalytical Process

Caption: General workflow for the quantification of OBP acid in biological samples.

Protocol 1: HPLC-UV Method

1. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[13]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 10-20 µL into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • UV Detection Wavelength: Scan from 200-400 nm on a reference standard to determine the absorbance maximum (λmax), likely around 254 nm or 280 nm, and monitor at that wavelength.

Protocol 2: LC-MS/MS Method

1. Sample Preparation (Protein Precipitation):

  • Follow the same procedure as described in Protocol 1, steps 1-5.

  • After collecting the supernatant (step 5), evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 water:acetonitrile (or initial mobile phase composition). This step concentrates the analyte, improving sensitivity.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key MS Parameters (Hypothetical):

    • Analyte: OBP Acid (MW: 219.19 g/mol )

    • Precursor Ion (Q1): m/z 218.1 [M-H]⁻

    • Product Ion (Q3): A specific fragment ion would be determined by infusing a standard solution and performing a product ion scan (e.g., m/z 144.0 after loss of the propanoic acid side chain).

    • Internal Standard: A stable isotope-labeled version of OBP acid (e.g., with ¹³C or ²H atoms) would be ideal.

Workflow Diagram: Sample Preparation by Protein Precipitation

G cluster_hplc For HPLC-UV Analysis cluster_lcms For LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in 100 µL evap->reconstitute lcms_vial Transfer to Autosampler Vial reconstitute->lcms_vial

References

Review of next-generation E3 ligase linkers beyond 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of E3 Ligase Linker Technologies Beyond Traditional Pomalidomide-Based Chemistries

In the rapidly evolving field of targeted protein degradation (TPD), the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two, hijack the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] While the choice of POI and E3 ligase ligands dictates specificity, the linker is far from a passive tether. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]

Historically, early PROTAC design heavily relied on flexible linkers, most commonly polyethylene glycol (PEG) or alkyl chains, often coupled to E3 ligase ligands like pomalidomide. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase and serves as a cornerstone in the design of many PROTACs.[3] The synthesis of these first-generation PROTACs frequently involves derivatization of pomalidomide, a process that can be conceptually linked to chemistries involving reagents like 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid for amide bond formation, to attach these flexible chains. While synthetically tractable and capable of facilitating the formation of a productive ternary complex, these simple linkers often present challenges, including metabolic instability, poor cell permeability, and suboptimal ternary complex formation.[4]

This guide provides a comprehensive comparison of next-generation E3 ligase linkers that move beyond these traditional flexible chains. We will explore the design principles, performance characteristics, and experimental evaluation of rigid linkers, conformationally constrained linkers (macrocycles), and "clickable" linkers, offering a head-to-head comparison with their flexible predecessors, supported by experimental data.

The Baseline: Traditional Flexible Linkers

Flexible linkers, predominantly composed of PEG and alkyl chains, have been the workhorses of early PROTAC development due to their synthetic accessibility and the conformational freedom they afford.[5] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex between the POI and the E3 ligase.[6]

Chemical Characteristics:

  • PEG Linkers: Composed of repeating ethylene glycol units, they impart hydrophilicity, which can enhance the aqueous solubility of the PROTAC.[7]

  • Alkyl Linkers: Consisting of saturated hydrocarbon chains, they are more hydrophobic, which can improve cell membrane permeability.[4]

Performance Insights: The optimal linker length is highly dependent on the specific POI-E3 ligase pair, and a "Goldilocks" principle often applies: a linker that is too short may lead to steric hindrance, while one that is too long can result in an entropically unfavorable and unproductive ternary complex.[8][9] For instance, a study on estrogen receptor-α (ERα)-targeting PROTACs with varying PEG linker lengths demonstrated that a 16-atom linker was optimal for degradation, while both shorter and longer linkers were less effective.[9]

However, the high degree of flexibility in these linkers can also be a double-edged sword, leading to an entropic penalty upon binding and potentially contributing to poor pharmacokinetic properties due to metabolic instability.[6]

Next-Generation Linkers: A Paradigm Shift in PROTAC Design

To address the limitations of flexible linkers, the field has moved towards more sophisticated designs that offer greater control over the PROTAC's conformation and physicochemical properties.

Rigid Linkers: Imposing Conformational Restraint

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the conformational flexibility of the PROTAC.[10][] The rationale behind this strategy is to pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6]

Comparative Performance:

FeatureFlexible Linkers (PEG/Alkyl)Rigid Linkers (e.g., Piperazine/Piperidine-based)
Degradation Potency (DC50) Variable, often in the nanomolar range.Can be significantly improved (sub-nanomolar) due to pre-organization.[10]
Metabolic Stability Generally lower, especially for PEG linkers.[7]Generally higher, leading to improved in vivo exposure.[12]
Cell Permeability Can be limited by the high polarity of PEG linkers.Often enhanced due to reduced polarity and the ability to shield polar groups.[13]
Selectivity May be lower due to conformational flexibility.Can be improved by enforcing a specific binding mode.[10]

Experimental Evidence: A study on Bruton's tyrosine kinase (BTK) degraders showed that PROTACs with rigid piperazine-containing linkers exhibited enhanced degradation potency and oral bioavailability compared to their more flexible counterparts.[2] Similarly, for androgen receptor (AR) degraders, the introduction of a rigid di-piperidine motif significantly improved aqueous solubility and led to potent AR depletion (DC50 < 1 nM).[5]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol is crucial for assessing a key advantage of rigid linkers.

  • Incubation: Incubate the test PROTAC (e.g., at 1 µM) with liver microsomes (from human, mouse, or rat) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Interpretation: The disappearance of the parent PROTAC over time is used to calculate the in vitro half-life (t½), providing a measure of its metabolic stability.[14]

Diagram: Logical Relationship of Linker Properties

G cluster_0 Linker Design cluster_1 Performance Outcomes Flexible (PEG/Alkyl) Flexible (PEG/Alkyl) High Conformational Freedom High Conformational Freedom Flexible (PEG/Alkyl)->High Conformational Freedom leads to Improved Solubility (PEG) Improved Solubility (PEG) Flexible (PEG/Alkyl)->Improved Solubility (PEG) Potentially Lower Potency & Stability Potentially Lower Potency & Stability High Conformational Freedom->Potentially Lower Potency & Stability Rigid (Cyclic) Rigid (Cyclic) Low Conformational Freedom Low Conformational Freedom Rigid (Cyclic)->Low Conformational Freedom leads to Improved Permeability Improved Permeability Rigid (Cyclic)->Improved Permeability Potentially Higher Potency & Stability Potentially Higher Potency & Stability Low Conformational Freedom->Potentially Higher Potency & Stability

Caption: Impact of linker flexibility on PROTAC performance.

Conformationally Constrained Linkers: The Rise of Macrocycles

Macrocyclization represents a more advanced strategy to rigidly constrain a PROTAC in its bioactive conformation.[15] By cyclizing the linker, the molecule's conformational freedom is significantly reduced, which can lead to enhanced binding affinity, improved selectivity, and better metabolic stability.[16]

Comparative Performance:

FeatureLinear Flexible PROTAC (e.g., MZ1)Macrocyclic PROTAC (e.g., macroPROTAC-1)
Degradation Potency (DC50) Potent (nanomolar range).Comparable or improved potency.[14][15]
Selectivity Can exhibit off-target effects.Enhanced selectivity for the target protein over homologous proteins.[15]
Ternary Complex Cooperativity Variable.Often enhanced, leading to more stable ternary complexes.[16]
Metabolic Stability Susceptible to degradation.Significantly improved compared to the linear counterpart.[16]

Experimental Evidence: The first-in-class macrocyclic PROTAC, macroPROTAC-1, was designed based on the linear BRD4 degrader MZ1. Despite a 12-fold loss in binary binding affinity for BRD4, macroPROTAC-1 exhibited cellular degradation activity comparable to MZ1.[14][15] Crucially, it showed enhanced selectivity for the second bromodomain (BD2) of BRD4 over the first (BD1).[15] A more recent "head-to-tail" macrocyclic PROTAC, SHD913, demonstrated improved metabolic stability and outperformed its linear counterpart in cellular assays.[16]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

This biophysical assay is key to understanding the enhanced stability of ternary complexes formed by conformationally constrained linkers.

  • Sample Preparation: Prepare solutions of the E3 ligase, the POI, and the PROTAC in a suitable buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd1).

    • Titrate the PROTAC into the POI solution to determine the binary binding affinity (Kd2).

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the POI.

    • Titrate the PROTAC into the pre-formed E3-POI binary complex to determine the apparent binding affinity in the ternary system (Kd_app).

  • Data Analysis: The cooperativity factor (α) is calculated as the ratio of the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[12]

Diagram: PROTAC-Mediated Ternary Complex Formation

G POI Protein of Interest Ternary Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation G cluster_0 Precursor Synthesis cluster_1 Click Chemistry cluster_2 Final Product A POI Ligand-Alkyne C CuAAC Reaction A->C B E3 Ligand-Azide B->C D PROTAC with Triazole Linker C->D

References

Safety Operating Guide

Personal protective equipment for handling 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 51672-79-8) was not available at the time of publication. The following guidance is based on the chemical structure, data from structurally related compounds, and established safety protocols for handling potentially hazardous acidic organic compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to always adhere to your institution's safety guidelines. In the absence of specific toxicological data, it is prudent to treat this compound as potentially hazardous.[1]

Hazard Assessment and Rationale

Given the molecular structure of this compound, we must anticipate several potential hazards. The presence of the propanoic acid moiety suggests acidic properties, which can cause skin and eye irritation or burns upon direct contact.[2] Furthermore, benzotriazole derivatives can exhibit a range of biological activities, and in the absence of specific data, we must assume the potential for skin sensitization, irritation, and possible toxicity if inhaled or ingested. A structurally related compound, O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate, is classified as a skin and eye irritant. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.

The fundamental principle when handling chemicals with unknown toxicity is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion.[1] This guide outlines the minimum PPE requirements and best practices to ensure your safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a dynamic risk-mitigation strategy. The required level of protection depends on the scale of the experiment and the physical form of the chemical (solid vs. solution).

Core PPE for All Handling Scenarios

The following PPE should be considered the minimum standard for any work involving this compound:

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87 certified). A full-face shield should be worn over goggles when there is a significant risk of splashes.[3][4][5]The acidic nature of the compound poses a significant risk of serious eye damage upon contact.[2] Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier for the entire face.[2]
Skin Protection Nitrile or neoprene gloves. Double-gloving is strongly recommended. A chemical-resistant lab coat or apron.[3][6]Nitrile and neoprene offer good resistance to a range of organic chemicals and acids.[2][3] Double-gloving provides an extra layer of protection against tears and permeation. A chemical-resistant lab coat protects against spills and contamination of personal clothing.[5]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Porous shoes can absorb and retain chemical spills, leading to prolonged skin contact.[1][5]
Respiratory Protection: When and Why

Respiratory protection is critical when there is a risk of generating airborne particles or aerosols.

  • Handling the Solid Compound: When weighing or transferring the solid powder, especially outside of a certified chemical fume hood, there is a high risk of inhaling fine particles.

    • Recommendation: A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a half-mask or full-face respirator with P100 particulate filters) should be used.[2]

  • Creating Solutions or Generating Vapors: If heating the compound or preparing solutions that may generate vapors or aerosols, all work must be conducted within a chemical fume hood.[1]

    • Recommendation: If engineering controls are insufficient or in the case of a spill, a full-face respirator with organic vapor and acid gas cartridges is necessary.[2][7]

Operational and Disposal Plans

A safe experiment begins with meticulous planning and concludes with responsible disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure you have reviewed this guide and your institution's standard operating procedures (SOPs). Locate the nearest safety shower and eyewash station.[1]

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[4][8]

  • Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[9]

  • Handling:

    • When handling the solid, use tools (spatulas, weigh boats) that minimize dust generation.

    • When making solutions, slowly add the compound to the solvent. If diluting an acidic solution, always add acid to water, never the reverse.[1][6]

  • Post-Handling:

    • After handling, carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[9]

    • Decontaminate the work surface.

Waste Disposal
  • Chemical Waste: All solid waste and solutions containing this compound must be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[6]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations start Start: Handling Required assess_hazards Assess Hazards (Acidic, Unknown Toxicity) start->assess_hazards core_ppe Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes assess_hazards->core_ppe is_solid Handling Solid Powder? core_ppe->is_solid resp_solid Add N95 or higher particulate respirator is_solid->resp_solid Yes fume_hood Work in Fume Hood is_solid->fume_hood No (Solution) resp_solid->fume_hood is_splash Splash Risk? fume_hood->is_splash face_shield Add Face Shield is_splash->face_shield Yes proceed Proceed with Experiment in Designated Area is_splash->proceed No face_shield->proceed disposal Segregate All Waste (Chemical & Contaminated PPE) proceed->disposal decontaminate Decontaminate Workspace & Wash Hands disposal->decontaminate end End decontaminate->end

Caption: PPE selection workflow for handling the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.